Product packaging for Indoline-4-ol(Cat. No.:CAS No. 85926-99-4)

Indoline-4-ol

Cat. No.: B1587766
CAS No.: 85926-99-4
M. Wt: 135.16 g/mol
InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
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Description

Indoline-4-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1587766 Indoline-4-ol CAS No. 85926-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ol
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InChI

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
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InChI Key

OWWAUBQOFLVUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50235249
Record name Indoline-4-ol
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Molecular Weight

135.16 g/mol
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CAS No.

85926-99-4
Record name 4-Hydroxyindoline
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Foundational & Exploratory

An In-depth Technical Guide to Indoline-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, structure, synthesis, and reactivity of Indoline-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in established chemical principles to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, framework is a quintessential "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets.[1] this compound, specifically, combines this valuable scaffold with two highly versatile functional groups: a secondary amine and a phenolic hydroxyl group. This unique combination opens up a vast chemical space for derivatization, allowing for the systematic modulation of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity—all critical parameters in optimizing drug candidates. Its derivatives have shown significant promise in various therapeutic areas, including the development of anti-inflammatory and anti-cancer agents.[1][2]

Molecular Structure and Identification

Understanding the fundamental structure is the first step in harnessing a molecule's potential. This compound consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring, with a hydroxyl substituent at position 4 of the aromatic ring.

Key Identifiers:

  • IUPAC Name: 2,3-dihydro-1H-indol-4-ol

  • CAS Number: 85926-99-4[3]

  • Molecular Formula: C₈H₉NO[3]

  • Canonical SMILES: C1NC2=C(C=CC=C2O)C1

  • InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are foundational for its handling, characterization, and reaction monitoring.

Physicochemical Properties

The data presented below has been aggregated from various chemical suppliers and databases. These values are essential for designing experimental conditions, such as choosing appropriate solvents for reactions and purification.

PropertyValueSource
Molecular Weight 135.164 g/mol [3]
Appearance Off-white to brown crystalline solid[4]
LogP 1.51[3]
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO.[5][6]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. The following are the expected characteristic signatures for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. In a solvent like DMSO-d₆, one would anticipate the following signals:

    • A broad singlet for the phenolic -OH proton.

    • A broad singlet for the N-H proton of the secondary amine.

    • A multiplet system in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the three protons on the benzene ring.

    • Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), corresponding to the two methylene (-CH₂-) groups of the five-membered ring, showing coupling to each other.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 8 distinct carbon environments, with aromatic carbons appearing in the 110-150 ppm range and the two aliphatic carbons appearing further upfield (approx. 25-50 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

    • A broad peak around 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group.

    • A sharp to medium peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.

    • Peaks around 2850-2950 cm⁻¹ are characteristic of aliphatic C-H stretching.

    • Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will prominently feature the molecular ion peak.

    • [M+H]⁺: 136.0706

Synthesis and Reactivity

The utility of this compound as a building block is predicated on its accessible synthesis and predictable reactivity.

Synthetic Strategy: Reduction of 4-Hydroxyindole

While several synthetic routes exist, a common and reliable method involves the chemical reduction of the corresponding aromatic precursor, 4-hydroxyindole. This approach is favored because it starts from a more readily available material and employs robust reduction chemistry.

Expertise in Action: The choice of reducing agent is critical. Strong reducing agents like LiAlH₄ could potentially lead to over-reduction or side reactions. A milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium is often preferred. The acid protonates the indole ring, activating it towards hydride attack, while the cyanoborohydride is stable enough to not reduce other functional groups under these conditions.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Self-Validation: Portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow Diagram

Synthesis of this compound cluster_0 Start 4-Hydroxyindole Reagents NaBH3CN Acetic Acid Product This compound Reagents->Product Reduction

Caption: Reduction of 4-hydroxyindole to this compound.

Chemical Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its amine and hydroxyl groups. This allows for selective and orthogonal functionalization.

  • N-Functionalization (Alkylation, Acylation, Sulfonylation): The secondary amine is a potent nucleophile. It readily reacts with electrophiles.

    • N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) yields N-alkylated indolines.

    • N-Acylation: Treatment with acid chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine, forms stable amide derivatives. This is a common strategy to protect the nitrogen or introduce new functional moieties.

    • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonylated products, which are important for modifying electronic properties and as protecting groups.

  • O-Functionalization (Etherification, Esterification): The phenolic hydroxyl group can also be targeted.

    • O-Alkylation (Williamson Ether Synthesis): Deprotonation with a strong base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide results in the formation of an ether linkage. The choice of base is key; a weaker base like K₂CO₃ can selectively promote O-alkylation over N-alkylation in some cases due to the higher acidity of the phenolic proton.

    • O-Acylation: Ester formation can be achieved using acylating agents under basic conditions.

  • Electrophilic Aromatic Substitution: The benzene ring, activated by both the hydroxyl and amino groups (which are ortho-, para-directing), can undergo electrophilic substitution reactions such as halogenation or nitration, though conditions must be carefully controlled to avoid oxidation.

Key Reactions Workflow

Reactivity of this compound cluster_N N-Functionalization cluster_O O-Functionalization Indoline This compound N_Alkyl N-Alkyl Indoline Indoline->N_Alkyl R-X, Base N_Acyl N-Acyl Indoline Indoline->N_Acyl RCOCl N_Sulfonyl N-Sulfonyl Indoline Indoline->N_Sulfonyl RSO2Cl O_Alkyl 4-Alkoxy Indoline Indoline->O_Alkyl R-X, Base O_Acyl 4-Acyloxy Indoline Indoline->O_Acyl RCOCl

Caption: Key functionalization pathways for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a synthetic curiosity; it is a validated and highly valuable starting material for the synthesis of complex bioactive molecules. The indoline core is present in numerous natural products and FDA-approved drugs.[1][2]

  • Dual 5-LOX/sEH Inhibitors: Recent research has highlighted the development of indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These targets are critical in inflammatory pathways, and dual inhibition is a promising strategy for developing novel anti-inflammatory drugs. This compound serves as a key starting point for creating libraries of analogs to probe the structure-activity relationship (SAR) for these targets.[7]

  • Anticancer Agents: The indoline scaffold is a core component of several kinase inhibitors used in oncology.[2] The ability to functionalize both the nitrogen and the aromatic ring allows for the precise positioning of pharmacophoric groups required for binding to the ATP pocket of various kinases.

  • CNS Agents: The structural similarity of the indoline core to neurotransmitters like serotonin has made it an attractive scaffold for developing agents targeting the central nervous system.

By providing a rigid framework and versatile functional handles, this compound empowers medicinal chemists to efficiently explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of Indoline-4-ol from Indole-Derived Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to obtain Indoline-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Recognizing that a direct transformation from the parent indole is not the most viable route, this document focuses on a robust, two-stage strategy: the initial synthesis of the key intermediate, 4-hydroxyindole, followed by its selective reduction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this synthetic sequence.

Introduction: The Significance of the this compound Scaffold

The indoline (2,3-dihydroindole) framework is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic pharmaceutical agents.[2][3] Its three-dimensional, non-planar geometry, compared to the flat indole ring, often leads to improved water solubility and unique binding interactions with biological targets.[3] The introduction of a hydroxyl group at the 4-position further enhances its utility, providing a handle for subsequent functionalization and creating opportunities for crucial hydrogen bonding interactions within protein active sites. Consequently, this compound serves as a critical building block for compounds targeting a range of diseases, including cancer, bacterial infections, and cardiovascular disorders.[2][3][4][5]

This guide outlines a practical and efficient pathway to this important molecule, focusing on the synthesis of the 4-hydroxyindole precursor and its subsequent selective hydrogenation.

Retrosynthetic Strategy

A direct, selective functionalization of the C4 position of indole followed by reduction is challenging. A more logical and controllable approach involves a retrosynthetic disconnection that proceeds through two primary stages:

  • Reduction: The C2-C3 double bond of a 4-hydroxyindole precursor is reduced to yield the target this compound. This step requires careful selection of catalysts and conditions to avoid over-reduction of the benzene ring.

  • Precursor Synthesis: The 4-hydroxyindole intermediate is constructed from simpler, commercially available starting materials.

This strategy is visualized in the workflow diagram below.

G cluster_main Retrosynthetic Pathway for this compound Indoline4ol This compound Hydroxyindole 4-Hydroxyindole Indoline4ol->Hydroxyindole C2=C3 Reduction (Hydrogenation) Cyclohexanedione Cyclohexane-1,3-dione + Aminoethanol Hydroxyindole->Cyclohexanedione Ring Formation (Cyclization & Aromatization)

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Precursor, 4-Hydroxyindole

Several methods exist for the synthesis of 4-hydroxyindole.[6] A particularly efficient and scalable route begins with cyclohexane-1,3-dione, as detailed in the patent literature, which involves the formation of an enamine intermediate followed by catalytic dehydrogenation to achieve aromatization.[7]

Mechanism: From Cyclohexane-1,3-dione to 4-Hydroxyindole

The synthesis proceeds through a multi-step, one-pot sequence:

  • Enamine Formation: Cyclohexane-1,3-dione reacts with 2-aminoethanol to form a vinylogous amide (enaminone). This reaction is typically driven by the removal of water.

  • Cyclization & Dehydrogenation: The enamine intermediate undergoes a series of reactions including cyclization and aromatization under the action of a dehydrogenation catalyst to generate the stable indole ring system.[7] Metal catalysts such as supported palladium or platinum are effective for this transformation.

The overall transformation is depicted below.

G cluster_reaction Synthesis of 4-Hydroxyindole start Cyclohexane-1,3-dione + 2-Aminoethanol enamine Enamine Intermediate start->enamine Condensation (-H2O) tetrahydro 1,5,6,7-Tetrahydro- 4H-indol-4-one enamine->tetrahydro Intramolecular Cyclization hydroxyindole 4-Hydroxyindole tetrahydro->hydroxyindole Dehydrogenation (e.g., Pd/C, heat)

Caption: Reaction pathway from cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of 4-Hydroxyindole

This protocol is adapted from established industrial methods.[7][8]

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexane-1,3-dione (1.0 eq), 2-aminoethanol (1.1 eq), and toluene (approx. 2 mL per mmol of dione).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Aromatization

  • To the crude enamine from the previous step, add a high-boiling point solvent such as carbitol or xylene.[9]

  • Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.[7][9]

  • Monitor the reaction for the formation of 4-hydroxyindole. The reaction progress can be followed by observing the cessation of hydrogen evolution.

  • Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-hydroxyindole.

Part II: Selective Reduction to this compound

The conversion of 4-hydroxyindole to this compound requires the selective hydrogenation of the electron-rich pyrrole ring without affecting the benzenoid ring. This transformation is notoriously challenging due to the aromatic stability of the indole nucleus.[10]

Mechanistic Insight: The Role of Acid Catalysis

Direct hydrogenation of the indole double bond is sluggish. The reaction is significantly accelerated under acidic conditions.[10] The rationale is as follows:

  • Protonation: The indole C3 position is protonated by a Brønsted acid (e.g., p-toluenesulfonic acid), disrupting the aromaticity of the pyrrole ring.

  • Iminium Ion Formation: This protonation generates a reactive iminium ion intermediate.

  • Facile Reduction: The C=N bond of the iminium ion is readily and rapidly hydrogenated by the catalyst (e.g., Pt/C) and H₂ source.

This acid-catalyzed pathway circumvents the high energy barrier associated with breaking the aromaticity of the neutral indole ring, enabling the reduction to proceed under milder conditions and with greater selectivity.[10]

G cluster_mech Mechanism of Acid-Catalyzed Indole Reduction Indole 4-Hydroxyindole Iminium Iminium Ion Intermediate Indole->Iminium Protonation (H+) at C3 Indoline This compound Iminium->Indoline Catalytic Hydrogenation (H₂, Pt/C)

Caption: Acid-catalyzed hydrogenation mechanism.

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyindole

This protocol is based on green chemistry principles for the hydrogenation of unprotected indoles.[10]

  • To a high-pressure hydrogenation vessel, add 4-hydroxyindole (1.0 eq), 10% Platinum on Carbon (Pt/C) (5 mol%), and p-toluenesulfonic acid (10 mol%).

  • Add water as the solvent. The use of water as a green solvent is highly effective for this transformation.[10]

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 30 bar).[11]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography if necessary.

Data Summary and Characterization

The successful synthesis should be confirmed through standard analytical techniques.

StepProductTypical YieldKey Characterization Data
Part I4-Hydroxyindole60-80%¹H NMR (300 MHz, DMSO-d₆): δ 10.9 (s, 1H, OH), 8.8 (s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H).[12][13]
Part IIThis compound>90%MS (ESI+): m/z = 136.1 [M+H]⁺. ¹H NMR (CDCl₃): Signals will show the absence of the C2 vinylic proton and the appearance of aliphatic protons for the C2 and C3 methylenes, typically between δ 3.0-4.0 ppm.

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-part strategy. By first constructing the 4-hydroxyindole precursor from readily available materials like cyclohexane-1,3-dione, and subsequently performing a selective, acid-catalyzed hydrogenation, researchers can access this valuable scaffold with high efficiency and control. The protocols and mechanistic insights provided in this guide offer a robust framework for laboratory synthesis, enabling further exploration of this compound derivatives in the pursuit of novel therapeutics.

References

Spectroscopic Characterization of Indoline-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indoline-4-ol, a hydroxylated derivative of the indoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the indoline core in numerous bioactive compounds. A thorough understanding of its structural and electronic properties is paramount for its application in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from closely related analogs, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering both interpreted spectral data and the underlying scientific rationale for experimental design and data acquisition.

Introduction: The Significance of this compound

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the indoline ring system can significantly influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, thereby modulating its biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational dataset for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound (2,3-dihydro-1H-indol-4-ol) possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl substituent on the aromatic portion. This structure dictates a unique spectroscopic fingerprint.

NMR_Workflow cluster_workflow NMR Data Acquisition Workflow start Sample of this compound prep Dissolve in Deuterated Solvent start->prep H1_acq Acquire ¹H NMR Spectrum prep->H1_acq C13_acq Acquire ¹³C NMR Spectrum prep->C13_acq TwoD_NMR 2D NMR (COSY, HSQC) prep->TwoD_NMR D2O_ex D₂O Exchange (optional) H1_acq->D2O_ex analysis Spectral Analysis and Interpretation H1_acq->analysis D2O_ex->analysis DEPT DEPT Experiment C13_acq->DEPT C13_acq->analysis DEPT->analysis TwoD_NMR->analysis

An In-depth Technical Guide to 2,3-Dihydro-1H-indol-4-ol (CAS 85926-99-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indol-4-ol (CAS number 85926-99-4), a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on its physicochemical properties remain elusive in publicly accessible literature, this document synthesizes available information on its identity, structural characteristics, and its critical role as a synthetic intermediate. This guide also draws a clear distinction between this indoline derivative and its more extensively characterized aromatic analog, 4-Hydroxyindole, to prevent common points of confusion. The potential applications of 2,3-Dihydro-1H-indol-4-ol, particularly in the development of enzyme inhibitors, are highlighted, providing context for its relevance in contemporary drug discovery.

Introduction and Chemical Identity

2,3-Dihydro-1H-indol-4-ol, also known by its synonyms 4-Hydroxyindoline and Indoline-4-ol, is a bicyclic molecule featuring a benzene ring fused to a saturated pyrrole ring, with a hydroxyl group substituted at the 4-position of the aromatic ring.[1] This structure imparts a unique combination of aromatic character and the conformational flexibility of a saturated heterocycle, making it a versatile building block in organic synthesis.

The presence of the hydroxyl group and the secondary amine in the indoline scaffold provides two key sites for chemical modification, allowing for the construction of more complex molecular architectures.[2] Its partially saturated core enhances its stability compared to the corresponding indole while preserving the functional handles necessary for derivatization.[2]

Core Compound Identification
PropertyValueSource
CAS Number 85926-99-4[1]
Chemical Name 2,3-Dihydro-1H-indol-4-ol[1]
Synonyms 4-Hydroxyindoline, this compound[1]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
SMILES OC1=CC=CC2=C1CCN2[1]
Distinguishing from 4-Hydroxyindole (CAS 2380-94-1)

It is crucial to distinguish 2,3-Dihydro-1H-indol-4-ol from its aromatic counterpart, 4-Hydroxyindole. The key structural difference lies in the pyrrole ring: in 2,3-Dihydro-1H-indol-4-ol (an indoline), this ring is saturated, whereas in 4-Hydroxyindole, it is aromatic. This seemingly small difference significantly impacts the molecule's chemical and physical properties. Much of the readily available literature data is for 4-Hydroxyindole, and researchers should exercise caution to avoid misattribution of properties.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for 2,3-Dihydro-1H-indol-4-ol. While computational predictions are available, experimentally verified values for properties such as melting point, boiling point, and solubility are not consistently reported.

Computational Data
PropertyValueSource
Topological Polar Surface Area (TPSA) 32.26 Ų[1]
LogP 1.3602[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Synthesis and Reactivity

The indoline scaffold is a common motif in pharmacologically active compounds. General synthetic strategies for 2,3-dihydroindoles often involve the reduction of the corresponding indole derivatives. A plausible synthetic route to 2,3-Dihydro-1H-indol-4-ol would therefore be the reduction of 4-hydroxyindole.

Conceptual Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Target Compound 4-Hydroxyindole 4-Hydroxyindole Reduction Reduction 4-Hydroxyindole->Reduction e.g., Catalytic Hydrogenation 2,3-Dihydro-1H-indol-4-ol 2,3-Dihydro-1H-indol-4-ol Reduction->2,3-Dihydro-1H-indol-4-ol

Caption: Conceptual workflow for the synthesis of 2,3-Dihydro-1H-indol-4-ol.

The hydroxyl and amine functionalities of 2,3-Dihydro-1H-indol-4-ol are the primary centers of its reactivity, allowing for a variety of derivatization reactions to build more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of 2,3-Dihydro-1H-indol-4-ol is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Patent literature indicates its use in the development of inhibitors for human aldosterone synthase (CYP11B2).[3] Aldosterone synthase is a critical enzyme in the biosynthesis of aldosterone, a mineralocorticoid hormone. Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, making its inhibition a valuable therapeutic strategy.

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of 2,3-Dihydro-1H-indol-4-ol makes it a valuable precursor for creating libraries of compounds for screening against various biological targets.

Toxicological and Safety Information

There is a lack of specific toxicological data, such as LD50 values, for 2,3-Dihydro-1H-indol-4-ol in the public domain. As with any research chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It is advisable to consult the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Spectroscopic Characterization

Hypothetical Spectroscopic Data Acquisition Workflow:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,3-Dihydro-1H-indol-4-ol NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for spectroscopic analysis and structural confirmation.

  • ¹H NMR: Expected signals would include aromatic protons, two methylene groups of the saturated pyrrole ring (likely appearing as triplets), a broad singlet for the N-H proton, and a singlet for the O-H proton.

  • ¹³C NMR: Signals corresponding to the aromatic carbons and the two aliphatic carbons of the indoline ring would be expected.

  • IR Spectroscopy: Characteristic peaks would be expected for O-H and N-H stretching (in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its molecular weight (135.16).

Conclusion

2,3-Dihydro-1H-indol-4-ol (CAS 85926-99-4) is a valuable heterocyclic building block with demonstrated utility in the synthesis of potential therapeutic agents. While a comprehensive, experimentally verified dataset of its physicochemical and toxicological properties is not currently available in the public domain, its structural features and role as a synthetic intermediate are well-established. Further research and publication of its detailed properties would be a valuable contribution to the fields of medicinal and synthetic chemistry. Researchers are advised to exercise diligence in distinguishing this compound from its aromatic analog, 4-Hydroxyindole, and to adhere to standard laboratory safety protocols when handling it.

References

A Comprehensive Technical Guide to the Solubility and Stability of Indoline-4-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Indoline-4-ol, a key heterocyclic intermediate in medicinal chemistry, presents both unique opportunities and significant challenges in drug development. Its utility as a scaffold for pharmacologically active agents is well-established; however, its physicochemical properties—namely solubility and stability—are critical determinants of its successful progression from bench to clinic. This guide provides an in-depth analysis of the solubility profile and chemical stability of this compound. We synthesize publicly available data with field-proven insights to offer researchers a practical framework for handling, formulating, and analyzing this compound. Key areas covered include its solubility in common laboratory solvents, inherent instability due to the electron-rich indole nucleus, and principal degradation pathways. Crucially, this document provides detailed, self-validating experimental protocols for solubility assessment and the development of a stability-indicating analytical method, empowering research teams to generate robust and reliable data.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, systematically known as 1H-indol-4-ol, is a derivative of indole characterized by a hydroxyl group at the 4-position of the benzene ring.[1] This substitution significantly influences its electronic properties, polarity, and reactivity compared to the parent indole molecule. Its role as a member of the phenols and hydroxyindoles class underpins its chemical behavior.[1] It is a crucial raw material or intermediate for synthesizing various pharmaceutical products and industrial polymers.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2380-94-1[2][3][4]
Molecular Formula C₈H₇NO[2][3][4]
Molecular Weight 133.15 g/mol [1][3][4]
Appearance Off-white to Dark Yellow/Green-Grey solid[2][5][6]
Melting Point 97-99 °C[2][3][4][5]
pKa (Predicted) 9.89 ± 0.40[2][3][5]
LogP 1.57 - 1.87[2][3]
Sensitivity Air & Light Sensitive[2][3][5]
Significance in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The hydroxyl group at the 4-position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the modulation of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. For instance, it is a known impurity of Pindolol, a mixed adrenergic blocker and serotonin 5HT1A-receptor antagonist.[2] Furthermore, its ability to inhibit amyloid fibril formation makes it a compound of interest in neurodegenerative disease research.[2][3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. It dictates the feasibility of stock solution preparation for biological screening, the choice of solvents for synthetic reactions, and the ultimate design of a drug delivery system.

Theoretical Considerations

The solubility of this compound is governed by the interplay between its aromatic, nonpolar indoline core and the polar, hydrogen-bonding hydroxyl group. The indoline ring system contributes to its solubility in organic solvents, while the phenolic hydroxyl group allows for hydrogen bonding with protic solvents, including water. However, the molecule's overall crystalline structure and relatively high melting point suggest strong intermolecular forces in the solid state, which must be overcome for dissolution to occur, often resulting in limited solubility in many solvents.

Experimentally Determined Solubility

Quantitative and qualitative solubility data for this compound are available from various chemical suppliers and databases. These findings are summarized below to guide solvent selection for common laboratory applications.

Table 2: Solubility Data for this compound

SolventSolubilityConcentrationNotesSource(s)
Water Slightly Soluble1.43 mg/mL (10.74 mM)Requires sonication to achieve dissolution.[2][5][6][7]
DMSO Soluble15.71 mg/mL (117.99 mM)Requires sonication. Hygroscopic DMSO can impact solubility.[2][5][7]
Methanol Slightly SolubleNot specified-[2][3][5]
Acetone SolubleNot specified-[8]

Field-Proven Insights: The data clearly indicate that DMSO is the preferred solvent for preparing high-concentration stock solutions for in vitro screening assays. The limited aqueous solubility poses a significant challenge for developing parenteral formulations and may necessitate the use of co-solvents, surfactants, or other formulation technologies. The slight solubility in methanol suggests it may be useful for certain purification techniques like recrystallization, but less so for primary stock solutions.

Protocol: Standardized Procedure for Solubility Assessment (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of this compound in a solvent of interest, a critical step for validating literature data or exploring novel solvent systems.

  • Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Causality Note: It is critical to avoid disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the pre-developed analytical method (see Section 5.2).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Determine the concentration of this compound in the original supernatant by applying the dilution factor. The result is reported as mg/mL or mM.

Chemical Stability of this compound

Understanding the chemical stability of this compound is paramount for ensuring its purity during storage, preventing the formation of potentially toxic degradants, and establishing appropriate shelf-life and re-test dates.

Intrinsic Instability of the Indole Nucleus

Indole and its derivatives are well-known for their susceptibility to degradation, primarily through oxidation.[9] This reactivity stems from the electron-rich nature of the heterocyclic aromatic structure, which makes it prone to attack by atmospheric oxygen and other oxidizing agents.[9] This inherent instability is exacerbated by exposure to light, elevated temperatures, and the presence of catalytic metal ions.[9] For this compound, this is empirically confirmed by its classification as "Air Sensitive" and "Light Sensitive".[2][3][5]

Key Degradation Pathways

Exposure to atmospheric oxygen is a primary driver of this compound degradation. The electron-rich ring can undergo oxidation to form various products. While the precise degradation pathway for this compound is not extensively published, knowledge of general indole metabolism suggests a likely pathway involving initial oxidation and subsequent ring cleavage.[10][11] A color change to pink, red, or brown is a common visual indicator of such degradation.[9]

Caption: Hypothesized oxidative degradation pathway for this compound.

As an aromatic compound, this compound is expected to absorb UV radiation. According to ICH Q1B guidelines, molecules that absorb light at wavelengths above 320 nm are at risk of photodegradation.[12][13] This absorbed energy can promote the molecule to an excited state, increasing its reactivity towards oxygen or leading to direct molecular rearrangement or cleavage. This underscores the necessity of storing the compound in amber or opaque containers.[9]

This compound's stability is also influenced by pH. Material safety data sheets indicate reactivity with strong acids and strong bases.[14][15] At extreme pH values, the phenolic hydroxyl group or the nitrogen atom of the pyrrole ring can be deprotonated or protonated, respectively. These ionic forms may exhibit different reactivity and degradation profiles compared to the neutral molecule. Studies on other indole derivatives show that pH can significantly influence stability and conformational changes.[16]

Recommended Storage and Handling

To preserve the integrity of this compound, the following storage and handling procedures are essential. These are self-validating systems designed to mitigate known degradation risks.

  • Temperature: Store in a cool environment, typically 2-8°C for short-term use and -20°C for long-term storage to slow the rate of oxidative reactions.[4][9]

  • Light: Always store in amber or opaque vials to protect from light exposure.[9]

  • Atmosphere: For maximum stability, especially for long-term storage of the solid material or for solutions, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[9]

  • Antioxidants: When preparing solutions for extended storage or use in assays where oxidation is a concern, consider adding an antioxidant like butylated hydroxytoluene (BHT).[9] Ensure the antioxidant does not interfere with downstream applications.

Experimental Protocols for Stability Assessment

A forced degradation study is the cornerstone of stability assessment. It is designed to deliberately degrade the sample under more aggressive conditions than those used in accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of the analytical method.[13][17]

Rationale for a Stability-Indicating Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active compound while simultaneously detecting and separating any degradation products. This ensures that the measured purity is not falsely inflated by co-eluting degradants, a critical requirement for regulatory compliance and data integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19]

Caption: General workflow for a forced degradation stability study.

Protocol: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for separating moderately polar compounds like this compound.

  • Mobile Phase Selection:

    • Begin with a simple gradient elution using an aqueous mobile phase (A) and an organic mobile phase (B).

    • A: Water with 0.1% formic acid or phosphoric acid (to control peak shape).

    • B: Acetonitrile or Methanol.

    • Causality Note: Acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times and sharper peaks.

  • Gradient Optimization: Develop a gradient (e.g., 10% to 90% B over 20 minutes) to ensure that the parent this compound peak is well-retained and sharp, and that there is sufficient resolution to separate it from potential early-eluting polar degradants and late-eluting nonpolar degradants.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The optimal detection wavelength for quantification should be at the absorbance maximum of this compound (typically around 280 nm for indole derivatives). The PDA is crucial for assessing peak purity.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

Protocol: Forced Degradation Study

For each condition, prepare a sample of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.5 mg/mL). Include a control sample stored at 2-8°C in the dark.

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for several hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for several hours.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for several hours.

  • Thermal Degradation: Heat the sample solution at 60-80°C. For solid-state thermal stress, heat the powder directly.

  • Photolytic Degradation: Expose the sample solution (in a chemically inert, transparent container) to a light source conforming to ICH Q1B options, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: At appropriate time points, withdraw an aliquot from each stressed sample, neutralize if necessary, dilute to the target concentration, and analyze using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation pathways are observed.

Conclusion and Future Perspectives

This compound is a valuable chemical entity whose successful application in research and development hinges on a thorough understanding of its physicochemical properties. Its limited aqueous solubility and pronounced sensitivity to oxidation and light are critical liabilities that must be proactively managed. The protocols and data presented in this guide provide a robust foundation for researchers to handle, store, and analyze this compound with confidence.

Future work should focus on the definitive structural elucidation of its primary oxidative and photolytic degradants using techniques like LC-MS/MS and NMR. Furthermore, the development of stabilized formulations through the use of antioxidants, complexation agents (e.g., cyclodextrins), or nanoencapsulation could significantly enhance its utility and expand its potential applications in drug delivery.

References

An In-Depth Technical Guide to Indoline-4-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of indoline-4-ol derivatives and analogs, a subclass of indolines with unique chemical properties and therapeutic potential. We will delve into the synthetic strategies for accessing the this compound core, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their current and potential applications in drug discovery and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel indoline-based compounds.

Introduction: The Significance of the this compound Scaffold

Indoline, or 2,3-dihydroindole, is a heterocyclic aromatic compound that serves as a foundational structural motif in a wide array of pharmacologically active molecules.[2] Its non-planar structure imparts desirable physicochemical properties, such as increased water solubility compared to its fully aromatic counterpart, indole.[2] The introduction of a hydroxyl group at the 4-position of the indoline ring creates this compound, a versatile intermediate that allows for further functionalization and modulation of the molecule's biological activity.

The strategic placement of the hydroxyl group on the benzene ring of the indoline core offers a key point for derivatization, enabling the exploration of a diverse chemical space. This, in turn, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. Indoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making the this compound scaffold a highly attractive starting point for the development of novel therapeutics.[1][3]

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through two main strategies: the direct synthesis of the this compound ring system or the synthesis of a 4-hydroxyindole precursor followed by reduction of the pyrrole ring.

Synthesis of 4-Hydroxyindole Precursors

Several methods have been developed for the synthesis of 4-hydroxyindoles, which are the immediate precursors to indoline-4-ols.

  • Modified Bischler-Möhlau Reaction: This method involves the condensation of m-aminophenol with benzoin at a lower temperature than the classical Bischler reaction, which improves yields and reduces the formation of tarry byproducts.[4] This one-step synthesis can produce both 4-hydroxy and 6-hydroxy isomers, which can then be separated chromatographically.[4][5]

  • Palladium-Catalyzed Cross-Coupling and Cyclization: A two-step process involving the palladium-catalyzed cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by a cyclization reaction in the presence of a base like potassium tert-butoxide, can afford 4-hydroxyindoles.[3]

  • Photochemical Synthesis: 1-Alkoxycarbonyl-4-hydroxyindoles can be prepared from 5-(alkoxycarbonylamino)isoquinoline 2-oxides through irradiation in an aprotic solvent, followed by acid treatment. The protecting group can then be removed by catalytic hydrogenation to yield 4-hydroxyindole.[1]

  • Ring-Opening Cyclization: A method starting from cyclohexane-1,3-dione involves the formation of a spirocyclopropane intermediate, which then undergoes a ring-opening cyclization with an amine to produce a tetrahydroindol-4(5H)-one. This intermediate can be readily converted to 4-hydroxyindole.[3]

Reduction of 4-Hydroxyindoles to Indoline-4-ols

The conversion of the 4-hydroxyindole precursor to the final this compound is typically achieved through the reduction of the C2-C3 double bond of the indole ring.

  • Catalytic Hydrogenation: A green and efficient method for the reduction of unprotected indoles involves catalytic hydrogenation using platinum on carbon (Pt/C) as the catalyst in the presence of p-toluenesulfonic acid in water. This method offers excellent yields and avoids the use of harsh reagents.

  • Borane-Mediated Reduction: Indole compounds can be reduced to the corresponding indolines using a borane complex reagent, such as sodium borohydride, in the presence of trifluoroacetic acid. This method is rapid and provides good yields.

The choice of reduction method will depend on the specific substrate and the presence of other functional groups in the molecule.

Structure-Activity Relationships (SAR) of Indoline Derivatives

The biological activity of indoline derivatives is highly dependent on the nature and position of substituents on both the aromatic and the pyrrolidine rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.

For instance, in a series of tricyclic indoline resistance-modifying agents, it was found that a halogen at the R2 position of the indoline ring was necessary for activity. While bromine at this position showed optimal activity, replacing it with chlorine reduced activity but also significantly decreased toxicity against mammalian cells.[6]

In another study on 3-substituted indolin-2-ones as neuroprotective agents, a thorough SAR investigation of 45 analogs identified compounds with high potency and low toxicity, highlighting the importance of the substituent at the 3-position for modulating the therapeutic window.

The hydroxyl group at the 4-position of the indoline scaffold serves as a key handle for introducing a variety of substituents through ether or ester linkages. This allows for the systematic exploration of the chemical space around this position to optimize interactions with biological targets.

Applications of this compound Derivatives in Drug Discovery and Beyond

The versatile indoline scaffold has been incorporated into a wide range of therapeutic agents.[2] While specific applications of this compound derivatives are still an emerging area of research, the known biological activities of related hydroxyindoles and other substituted indolines provide strong indications of their potential.

  • Neurodegenerative Diseases: 4-Hydroxyindole has been shown to inhibit amyloid fibrillization and protect against amyloid β-induced toxicity in cell models, suggesting a potential therapeutic application in Alzheimer's disease and other neurodegenerative disorders.[7]

  • Ferroptosis Inhibition: 4-Hydroxyindole has also been identified as a promising inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. Its radical-scavenging capabilities are believed to be responsible for this protective effect.

  • Anticancer Agents: The indoline core is present in numerous anticancer agents.[8] The ability to functionalize the 4-hydroxyl group of this compound provides a strategic advantage for developing novel anticancer compounds with improved efficacy and selectivity.

  • Industrial Polymers: Beyond pharmaceuticals, 4-hydroxyindole is being explored as a building block for novel industrial polymers, where its heterocyclic structure could impart unique thermal, mechanical, or optical properties.[9]

Detailed Experimental Protocols

Synthesis of 2,3-diphenyl-4-hydroxyindole via Modified Bischler-Möhlau Reaction[10]

This protocol describes a representative synthesis of a 4-hydroxyindole derivative.

Materials:

  • 3-Aminophenol

  • Benzoin

  • Hydrochloric acid (10 M)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (C₆H₁₄)

  • Methanol (MeOH)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine 3-aminophenol (3 equivalents) and benzoin (1 equivalent).

  • Add hydrochloric acid (1.5 ml of 10M per 0.082 mmol of aminophenol).

  • Heat the reaction mixture to 135 °C for 30 minutes. During the reaction, collect the water condensate in a Dean-Stark apparatus under a weak vacuum.

  • After the reaction is complete, cool the resulting mass and treat it with 15% hydrochloric acid.

  • Filter the mixture, wash the solid with water, and dry it.

  • The dry residue, containing a mixture of 4- and 6-hydroxyindoles, is then separated using column chromatography. Elute with a mixture of CH₂Cl₂:C₆H₁₄ (1:1) to isolate the 4-hydroxyindole derivative.

General Procedure for the Reduction of a 4-Hydroxyindole to an this compound via Catalytic Hydrogenation

This protocol is adapted from a general method for the hydrogenation of unprotected indoles and is expected to be effective for the reduction of 4-hydroxyindoles.

Materials:

  • 4-Hydroxyindole derivative

  • Platinum on carbon (Pt/C, 5 mol%)

  • p-Toluenesulfonic acid (10 mol%)

  • Water (deionized)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Filtration apparatus

Procedure:

  • To a pressure vessel, add the 4-hydroxyindole derivative (1 equivalent), Pt/C (5 mol%), and p-toluenesulfonic acid (10 mol%).

  • Add deionized water as the solvent.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

  • Wash the filter cake with a suitable solvent (e.g., ethanol or ethyl acetate).

  • The filtrate can then be worked up by neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent to isolate the this compound product.

Data Presentation

Table 1: Representative Biological Activities of Indoline Derivatives

Compound ClassBiological ActivityKey FindingsReference
Tricyclic IndolinesAntibiotic Resistance ModificationHalogen at R2 position is crucial for activity.[6]
3-Substituted Indolin-2-onesNeuroprotectionSpecific substitutions at the 3-position lead to high potency and low toxicity.
4-HydroxyindoleAmyloid Fibrillization InhibitionDose-dependent inhibition of amyloid β aggregation.[7]
4-HydroxyindoleFerroptosis InhibitionRadical-scavenging properties protect against ferroptotic cell death.
Indoline-maleimide conjugatesAnticancer (Colorectal)Compound 3ab showed potent anti-proliferative activity and low toxicity.
Indoline-2,3-dione derivativesHDAC InhibitionCompound 25a exhibited an IC50 of 10.13 nM against HeLa cell nuclear extract.[7]

Visualization of Key Workflows

General Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis of 4-Hydroxyindole cluster_reduction Reduction to this compound cluster_derivatization Further Derivatization Start Starting Materials (e.g., m-Aminophenol, Benzoin) Reaction Synthetic Method (e.g., Modified Bischler-Möhlau) Start->Reaction Condensation Precursor 4-Hydroxyindole Derivative Reaction->Precursor Reduction Reduction Method (e.g., Catalytic Hydrogenation) Precursor->Reduction Product This compound Derivative Reduction->Product Derivatization Functionalization of 4-Hydroxyl Group Product->Derivatization Analogs Diverse this compound Analogs Derivatization->Analogs

Caption: Synthetic workflow for this compound derivatives.

Potential Mechanism of Neuroprotection by 4-Hydroxyindole

G cluster_pathway Neurodegenerative Pathway cluster_intervention Intervention by 4-Hydroxyindole Amyloid Amyloid β Aggregation Neurotoxicity Neurotoxicity & Cell Death Amyloid->Neurotoxicity Ferroptosis Lipid Peroxidation (Ferroptosis) Ferroptosis->Neurotoxicity Hydroxyindole 4-Hydroxyindole Inhibition Inhibition of Fibrillization Hydroxyindole->Inhibition Scavenging Radical Scavenging Hydroxyindole->Scavenging Inhibition->Amyloid Blocks Scavenging->Ferroptosis Prevents

Caption: Potential neuroprotective mechanisms of 4-hydroxyindole.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies for accessing the 4-hydroxyindole precursor are well-established, and subsequent reduction to the this compound core can be achieved through green and efficient methods. The 4-hydroxyl group provides a crucial point for diversification, allowing for the fine-tuning of biological activity. The demonstrated activities of related hydroxyindoles in inhibiting amyloid fibrillization and ferroptosis highlight the potential of this compound derivatives in the treatment of neurodegenerative diseases. Further exploration of the structure-activity relationships and biological evaluation of a wider range of this compound analogs are warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

Introduction: Navigating Data Scarcity for Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of Indoline-4-ol

This compound (CAS No. 85926-99-4) is a substituted indoline derivative of interest in synthetic chemistry and drug discovery. As with many specialized research chemicals, comprehensive, publicly available health and safety data specific to this compound is limited. This guide is designed for researchers, scientists, and drug development professionals to establish a robust safety framework when handling this compound.

Given the absence of a dedicated Safety Data Sheet (SDS), this document employs a precautionary principle. The safety recommendations herein are synthesized from data on structurally similar compounds, primarily the parent heterocycle, Indoline (CAS No. 496-15-1), and the related analogue, 4-Hydroxyindole (CAS No. 2380-94-1). The addition of a hydroxyl group to the indoline scaffold can alter the compound's reactivity, solubility, and toxicological profile. Therefore, the information presented should be considered a conservative baseline. All laboratory work must be preceded by a site-specific risk assessment performed by qualified personnel.

Hazard Identification: An Analogue-Based Assessment

A definitive GHS classification for this compound is not available. However, by examining the classifications of its structural relatives, we can infer a potential hazard profile.

  • Indoline (Parent Compound): Classified as a skin and serious eye irritant. It may also cause respiratory irritation and is considered harmful if swallowed.[1][2][3][4]

  • 4-Hydroxyindole (Analogue): Similarly classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

Based on this analogue data, it is prudent to handle this compound as a compound that is, at minimum:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The physical form of this compound is reported as a light yellow to brown solid.[6] This solid nature may present an inhalation hazard if the material is a fine powder that can become airborne.

Table 1: Inferred Hazard Profile for this compound
Hazard ClassGHS Hazard Statement (Inferred)Basis for Inference
Acute Toxicity, OralH302: Harmful if swallowedIndoline, 4-Hydroxyindole[2][7]
Skin Corrosion/IrritationH315: Causes skin irritationIndoline, 4-Hydroxyindole[1][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationIndoline, 4-Hydroxyindole[1][5]
STOT, Single ExposureH335: May cause respiratory irritationIndoline, 4-Hydroxyindole[1][5]

Precautionary Handling and Storage

The causality behind stringent handling protocols is the prevention of exposure through dermal, ocular, and inhalation routes. Given the irritant nature of its analogues, all handling of this compound should occur with appropriate engineering controls.

Engineering Controls and Safe Handling Workflow

The primary engineering control for handling solid this compound is a certified chemical fume hood to minimize inhalation exposure.[8]

Protocol for Handling Solid this compound:

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and personal protective equipment are readily available.

  • Weighing: If possible, use a balance within the fume hood. If an external balance must be used, transfer the solid in a sealed container. Tare the container on the balance before opening. Open and handle the container only within the fume hood.

  • Dispensing: Use spatulas to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping material from a height.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing.[8]

  • Post-Handling: Tightly seal the source container. Decontaminate all surfaces within the fume hood and any equipment used. Wash hands and any exposed skin thoroughly after handling.[1]

G cluster_0 Risk Assessment & Preparation cluster_1 Execution in Fume Hood cluster_2 Cleanup & Disposal Review Analogue SDS Review Analogue SDS Identify Hazards Identify Hazards Review Analogue SDS->Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Designate Fume Hood Area Designate Fume Hood Area Select PPE->Designate Fume Hood Area Weigh Solid Weigh Solid Designate Fume Hood Area->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Add Solvent Slowly Add Solvent Slowly Transfer to Vessel->Add Solvent Slowly Seal Reaction Seal Reaction Add Solvent Slowly->Seal Reaction Decontaminate Surfaces Decontaminate Surfaces Seal Reaction->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Remove PPE Remove PPE Segregate Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for handling chemicals with limited safety data.

Storage Conditions

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Temperature: Store at 2-8°C.[6]

  • Atmosphere: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Light: Protect from light.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[1][9]

Exposure Control & Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards.[10] The principle of using multiple, chemically resistant barriers is a self-validating system to prevent exposure.[8][11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Given that no specific permeation data exists for this compound, double-gloving is a recommended best practice, especially for prolonged handling.[8] Always inspect gloves before use and wash them before removal.[11]

  • Eye and Face Protection: Chemical safety goggles that fit snugly are mandatory.[10] In situations where splashing is possible (e.g., dissolving the compound or transferring solutions), a face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection: A lab coat must be worn and kept fully fastened. For procedures with a higher risk of spillage, consider a chemical-resistant apron. Wear long pants and closed-toe shoes.[11]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[9][11] A full respiratory protection program, including fit testing, should be in place.

PPE_Decision_Tree start Start: Handling This compound? base_ppe Mandatory Base PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat - Closed-toe Shoes start->base_ppe is_solid Handling Solid or Generating Dust? is_splash Potential for Liquid Splash? is_solid->is_splash No fume_hood Work in Fume Hood is_solid->fume_hood Yes face_shield Add Face Shield is_splash->face_shield Yes end_procedure Proceed with Experiment is_splash->end_procedure No fume_hood->is_splash respirator Add NIOSH-Approved Respirator face_shield->end_procedure base_ppe->is_solid

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures: First Aid & Spill Response

Rapid and correct response to an exposure or spill is critical. The following measures are based on standard protocols for irritants and orally toxic compounds.[1][13][14]

First Aid Measures

Protocol for Emergency Response:

  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the attending physician. First responders should protect themselves from exposure.[14][15]

  • If Inhaled: Move the person into fresh air.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][15]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][14] If skin irritation persists, get medical advice.[13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[13] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting.[15] Rinse mouth thoroughly with water.[13] Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or doctor immediately.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[13] Wear the full PPE described in Section 3, including respiratory protection. Avoid breathing dust or vapors.

  • Containment and Cleaning: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[9] Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains or waterways.[13][16]

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, information for Indoline suggests it is a combustible liquid.[17] Solid reagents can also pose a fire risk.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[13]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[13]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9][15]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][15]

Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[9] Based on analogue data, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested.[1][5] No information is available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[1][9]

  • Ecological Profile: The ecotoxicity of this compound is unknown. However, the related compound Indole is classified as very toxic to aquatic life.[16][18] As a precautionary measure, this compound should not be released into the environment. All waste must be handled as hazardous chemical waste and disposed of according to local, state, and federal regulations.[1][16]

References

Introduction: The Imperative of Thermodynamic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Indoline-4-ol

Abstract: This technical guide provides a comprehensive framework for understanding, determining, and applying the thermodynamic properties of this compound. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core thermodynamic principles, details the requisite experimental and computational methodologies for full characterization, and contextualizes the significance of these properties within pharmaceutical development. The guide leverages established data from the parent indoline and indole scaffolds to build a predictive understanding and provides field-proven protocols for empirical determination.

This compound, a heterocyclic compound featuring a fused benzene and saturated pyrrolidine ring with a hydroxyl substituent, represents a molecular scaffold of significant interest in medicinal chemistry. Its structural motifs are present in numerous biologically active agents. As with any drug candidate, advancing such a molecule from discovery to a viable therapeutic requires a profound understanding of its fundamental physicochemical properties. Among the most critical of these are its thermodynamic characteristics, which govern stability, solubility, solid-state behavior, and ultimately, its interaction with biological targets.

A thorough thermodynamic analysis is not merely an academic exercise; it is a cornerstone of rational drug development.[1] It provides essential insights that inform critical decisions in process chemistry, formulation science, and pharmacology. This guide establishes the theoretical and practical basis for the complete thermodynamic characterization of this compound.

Core Thermodynamic Principles: A Molecular Perspective

To analyze this compound, we must first understand the three key pillars of thermodynamics that dictate the behavior of a chemical system.

  • Enthalpy (ΔH): Enthalpy represents the total heat content of a system. The standard enthalpy of formation (ΔH°f) is a critical value, signifying the heat change when one mole of a compound is formed from its constituent elements in their standard states. For a molecule like this compound, a more negative ΔH°f indicates greater energetic stability. Enthalpy changes also dictate the energy required for phase transitions, such as melting (enthalpy of fusion, ΔHfus).

  • Entropy (ΔS): Entropy is a measure of the randomness or disorder within a system. In the context of a molecule, this relates to its conformational flexibility and the arrangement of molecules in a crystal lattice. A transition from a highly ordered crystalline solid to a liquid phase, for instance, results in a significant increase in entropy.

  • Gibbs Free Energy (ΔG): Gibbs free energy is the ultimate arbiter of spontaneity for a process at constant temperature and pressure.[2] It elegantly combines enthalpy and entropy into a single, decisive value:

    ΔG = ΔH - TΔS [2]

    A negative ΔG indicates a spontaneous process (e.g., a stable crystal form), while a positive ΔG indicates a non-spontaneous one. The standard Gibbs free energy of formation (ΔG°f) can be calculated from the standard enthalpy of formation and standard entropy values.[3]

The Indoline Scaffold: An Energetic Baseline

PropertyIndole (C₈H₇N)Indoline (C₈H₉N)Significance
State at 298.15 K SolidLiquidThe saturation of the 2-3 bond in indoline disrupts the planar aromatic system of indole, weakening intermolecular packing forces and lowering the melting point.[6][7]
Standard Molar Enthalpy of Formation (Gas Phase), ΔH°f(g) 164.3 ± 1.3 kJ·mol⁻¹120.0 ± 2.9 kJ·mol⁻¹The hydrogenation of the pyrrole ring to form indoline is an exothermic process, resulting in a more stable (less positive) enthalpy of formation.[4] This value is the "gold standard" for assessing molecular stability.
Heat of Fusion (Melting) 9.00 x 10⁶ J/kmolNot Applicable (Liquid)This value for indole represents the energy required to overcome the crystal lattice forces.[6]

The key takeaway is that the indoline core is enthalpically more stable than the indole core due to the saturation of the C2-C3 bond.[4] This stability will be the foundation upon which the effects of the hydroxyl group are layered.

The Influence of the C4-Hydroxyl Group: A Predictive Analysis

The introduction of a hydroxyl (-OH) group at the C4 position of the indoline ring is expected to have profound and predictable effects on the molecule's thermodynamic properties:

  • Intermolecular Interactions: The -OH group is a potent hydrogen bond donor and acceptor. This will introduce strong, directional intermolecular hydrogen bonds within the crystal lattice of solid this compound.

  • Enthalpy of Formation: The formation of these strong hydrogen bonds will significantly stabilize the solid state, leading to a more negative (more favorable) enthalpy of formation compared to a simple additive model based on the indoline core.

  • Melting Point and Enthalpy of Fusion: Increased intermolecular forces mean that more energy will be required to break the crystal lattice. Therefore, this compound is expected to be a solid with a significantly higher melting point and a larger enthalpy of fusion than the parent indoline.

  • Polymorphism: The capacity for different hydrogen-bonding networks creates a high potential for polymorphism—the ability of a substance to exist in two or more crystalline forms.[8] Each polymorph will have a unique crystal lattice and, consequently, distinct thermodynamic properties (melting point, solubility, stability). The identification of potential polymorphs is a critical step in pharmaceutical development.

Experimental Workflow for Thermodynamic Characterization

To move from prediction to empirical fact, a rigorous experimental workflow is required. The following protocols represent the standard methodologies for a comprehensive thermal analysis of a new chemical entity like this compound.

Integrated Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques that provide a wealth of information from a minimal amount of sample.[9]

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Interpretation Sample This compound Sample (Crystalline Powder) DSC Perform DSC Scan (e.g., -50°C to 300°C @ 10°C/min) Sample->DSC TGA Perform TGA Scan (e.g., 25°C to 600°C @ 10°C/min) Sample->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Generates Analysis Analyze & Correlate Data DSC_Data->Analysis TGA_Data TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Data Generates TGA_Data->Analysis Tg Glass Transition (Tg) (Amorphous Content) Analysis->Tg From DSC Tm Melting Point (Tm) (Purity, Crystal Form) Analysis->Tm From DSC DeltaH Enthalpy of Fusion (ΔHfus) (Crystallinity) Analysis->DeltaH From DSC Td Decomposition Temp (Td) (Thermal Stability) Analysis->Td From TGA Residue Residual Mass (Decomposition Profile) Analysis->Residue From TGA

Caption: Integrated workflow for thermal analysis of this compound.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and to screen for potential glass transitions (Tg) or polymorphic transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., METTLER TOLEDO DSC 3+).

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

    • Thermal Program:

      • Equilibrate the cell at a low temperature (e.g., 0°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well beyond the expected melting point (e.g., 250°C).

      • (Optional "Heat-Cool-Heat" cycle for amorphous content): Cool the sample rapidly (e.g., -50°C/min) to quench it into an amorphous state, then reheat at 10°C/min to observe the glass transition (Tg) and any cold crystallization events.

    • Data Analysis: The resulting thermogram plots heat flow against temperature.

      • Melting Point (Tm): The peak temperature of the sharp endothermic event.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm (in J/g).

      • Polymorphic Transitions: Any endothermic (solid-solid transition) or exothermic (crystallization) events prior to the final melt.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA's microbalance. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

    • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a linear heating rate (e.g., 10°C/min).

    • Data Analysis: The TGA curve plots the percentage of initial sample mass remaining against temperature. The onset of the major weight loss event is taken as the decomposition temperature (Td), providing a clear measure of thermal stability.

Definitive Enthalpy of Formation via Combustion Calorimetry

While DSC and TGA characterize thermal behavior, static bomb combustion calorimetry is the definitive "gold standard" method for determining the standard molar enthalpy of formation (ΔH°f), the most fundamental measure of a molecule's thermodynamic stability.[4][5]

Combustion_Calorimetry_Logic cluster_exp Experimental Measurement cluster_calc Calculation Pathway Sample This compound Sample (Known Mass) Combustion Combust in O₂ Bomb Calorimeter Sample->Combustion Measurement Measure Temperature Rise (ΔT) Combustion->Measurement EnergyComb Calculate Energy of Combustion (ΔcE°) Measurement->EnergyComb CalFactor Calorimeter Constant (εcal) (from Benzoic Acid) CalFactor->EnergyComb EnthalpyComb Calculate Enthalpy of Combustion (ΔcH°) EnergyComb->EnthalpyComb HessLaw Apply Hess's Law EnthalpyComb->HessLaw FinalHf Determine Standard Enthalpy of Formation (ΔH°f) for this compound HessLaw->FinalHf KnownHf Known ΔH°f of Products (CO₂, H₂O, N₂) KnownHf->HessLaw Computational_Workflow cluster_geom Geometry Optimization cluster_freq Frequency Calculation cluster_energy Single Point Energy cluster_output Final Properties Input Input Structure (this compound) Opt Optimize Molecular Geometry (e.g., B3LYP/6-31G(d)) Input->Opt Minima Confirm True Energy Minimum Opt->Minima Verify Freq Perform Vibrational Frequency Calculation Minima->Freq SPE Calculate High-Level Single Point Energy (e.g., G3/G4) Minima->SPE Thermal Obtain Thermal Corrections (Enthalpy, Entropy) Freq->Thermal Hf Enthalpy of Formation (ΔH°f) Thermal->Hf Gf Gibbs Free Energy of Formation (ΔG°f) Thermal->Gf S Standard Entropy (S°) Thermal->S Cp Heat Capacity (Cp) Thermal->Cp SPE->Hf

References

The Genesis and Synthetic Evolution of Indoline-4-ol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline-4-ol Scaffold

This compound, and its aromatic counterpart 4-hydroxyindole, represent a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indole nucleus is a fundamental component of numerous natural products and biologically active molecules, including the neurotransmitter serotonin and the antihypertensive agent pindolol. The introduction of a hydroxyl group at the 4-position of the indoline ring profoundly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a valuable building block for designing compounds that can interact with a variety of biological targets.[1][2][3] Derivatives of indoline have demonstrated a wide range of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[4] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, with a focus on the key chemical principles and experimental methodologies that have shaped our understanding of this important molecule.

A Historical Perspective: The Discovery and Early Synthetic Efforts

The history of this compound is intrinsically linked to the broader exploration of indole chemistry, which began in the 19th century. While a definitive first synthesis of this compound is not clearly documented in a single seminal publication, its emergence is a result of the development of general methods for indole synthesis. Key historical developments include:

  • The Bischler-Möhlau Synthesis (1892): This early method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[5][6][7] While not initially directed at 4-hydroxyindoles, the principles of this reaction laid the groundwork for the synthesis of substituted indoles from aniline derivatives. A modified Bischler-Möhlau reaction using m-aminophenol and benzoin has been shown to produce both 4-hydroxy and 6-hydroxyindoles.[4][8][9]

  • Early 20th Century Explorations: Throughout the early to mid-20th century, various research groups explored the synthesis of hydroxyindoles as part of broader investigations into indole alkaloids and related compounds. These early methods often involved multi-step sequences with harsh reaction conditions and modest yields.

  • The Leimgruber-Batcho Indole Synthesis (1971): A significant advancement in indole synthesis, this method provides a versatile route to a wide range of substituted indoles, including those with hydroxyl groups on the benzene ring. The reaction proceeds from an o-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization.[10][11][12] This method offered a more efficient and higher-yielding alternative to many of the classical syntheses.

Modern Synthetic Strategies for 4-Hydroxyindole and this compound

Contemporary organic synthesis has brought forth a diverse array of methodologies for the preparation of 4-hydroxyindole and its reduced form, this compound. These methods offer improvements in terms of efficiency, selectivity, and functional group tolerance.

The Leimgruber-Batcho Indole Synthesis

This remains a cornerstone for the synthesis of many substituted indoles. The key to this method is the formation of a β-dimethylamino-2-nitrostyrene intermediate from an o-nitrotoluene, followed by reduction of the nitro group and subsequent cyclization.

Causality of Experimental Choices:

  • Enamine Formation: The use of N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine facilitates the formation of a highly reactive enamine intermediate. The mildly acidic benzylic protons of the o-nitrotoluene are deprotonated under the reaction conditions, allowing for condensation with the activated formamide derivative.[10]

  • Reductive Cyclization: A variety of reducing agents can be employed for the reductive cyclization step. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common choice due to its efficiency and cleaner reaction profiles.[1][10] Other reducing systems like iron in acetic acid or stannous chloride can also be used, offering alternatives when certain functional groups are sensitive to catalytic hydrogenation.[10] The choice of reducing agent is critical to selectively reduce the nitro group without affecting other sensitive functionalities that may be present in the molecule.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Hydroxyindole

  • Step 1: Enamine Formation. A solution of 2-methyl-3-nitrophenol in a suitable solvent (e.g., DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated to facilitate the condensation reaction and formation of the corresponding enamine.

  • Step 2: Reductive Cyclization. The crude enamine is then subjected to reductive cyclization. A common procedure involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until the consumption of hydrogen ceases.

  • Workup and Purification. Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated. The crude 4-hydroxyindole is then purified by column chromatography on silica gel to yield the final product.

Leimgruber_Batcho start o-Nitrotoluene Derivative enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine reduction Reductive Cyclization enamine->reduction Reducing Agent (e.g., H2, Pd/C) indole 4-Hydroxyindole reduction->indole caption Leimgruber-Batcho Indole Synthesis Workflow

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

The Bischler-Möhlau Synthesis

This classical method provides a direct route to 2-arylindoles and can be adapted for the synthesis of hydroxyindoles.

Causality of Experimental Choices:

  • Reactant Choice: The reaction of an α-bromoacetophenone with an excess of an aniline derivative is the hallmark of this synthesis.[5] For the synthesis of 4-hydroxyindoles, m-aminophenol is a suitable starting material.

  • Reaction Conditions: The classical Bischler-Möhlau reaction often requires harsh conditions, including high temperatures.[5] Modern modifications, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[10]

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 4-Hydroxyindoles

  • Reaction Setup. A mixture of 3-aminophenol and a substituted benzoin is heated in the presence of a catalytic amount of hydrochloric acid.[8][9]

  • Reaction Monitoring. The reaction is heated at a specific temperature (e.g., 135 °C) for a defined period.[9]

  • Workup and Purification. After cooling, the reaction mixture is treated with aqueous acid, and the crude product is collected by filtration. The isomeric 4-hydroxy and 6-hydroxyindoles are then separated by column chromatography.[9]

Bischler_Mohlau start1 α-Bromoacetophenone intermediate α-Arylamino Ketone Intermediate start1->intermediate start2 Aniline (excess) start2->intermediate cyclization Electrophilic Cyclization intermediate->cyclization Heat indole 2-Aryl-Indole cyclization->indole caption Bischler-Möhlau Indole Synthesis Mechanism

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Synthesis from Cyclohexane-1,3-dione

An alternative and efficient route to 4-hydroxyindole starts from the readily available cyclohexane-1,3-dione.

Causality of Experimental Choices:

  • Enamine Formation: The initial step involves the reaction of cyclohexane-1,3-dione with an amine, such as 2-aminoethanol, to form an enamine.[13] This transformation activates the cyclic dione for subsequent cyclization and aromatization steps.

  • Catalytic Dehydrogenation: The enamine intermediate undergoes cyclization and aromatization in the presence of a dehydrogenation catalyst, such as a supported palladium or platinum catalyst, to yield 4-hydroxyindole.[13] This catalytic step is crucial for the formation of the aromatic indole ring system.

Experimental Protocol: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione

  • Enamine Synthesis. 1,3-cyclohexanedione and 2-aminoethanol are reacted in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.[13]

  • Cyclization and Aromatization. The resulting enamine is then heated in the presence of a dehydrogenation catalyst (e.g., Pd/C) to effect cyclization and aromatization to 4-hydroxyindole.[13]

  • Purification. The final product is purified by crystallization or column chromatography.

Reduction of 4-Hydroxyindole to this compound

The conversion of 4-hydroxyindole to this compound is typically achieved through the reduction of the C2-C3 double bond of the indole ring.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a common and effective method for the reduction of indoles to indolines. A platinum-based catalyst, such as platinum on carbon (Pt/C), is often used in the presence of an acid, like p-toluenesulfonic acid, in a protic solvent like water.[14] The acid activates the indole ring towards hydrogenation.

  • Chemical Reduction: Reagents like sodium borohydride in the presence of a carboxylic acid (e.g., acetic acid or trifluoroacetic acid) can also be used to reduce indoles to indolines.[15] The choice of carboxylic acid can influence the outcome, with stronger acids sometimes favoring reduction without N-alkylation.[15] Sodium cyanoborohydride is another reducing agent that can be employed for this transformation.[14]

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxyindole

  • Reaction Setup. 4-Hydroxyindole is dissolved in water containing a catalytic amount of p-toluenesulfonic acid. A platinum on carbon (Pt/C) catalyst is added to the solution.

  • Hydrogenation. The reaction mixture is placed under a hydrogen atmosphere and stirred vigorously until the uptake of hydrogen ceases.

  • Workup and Purification. The catalyst is removed by filtration, and the aqueous solution is neutralized and extracted with an organic solvent. The organic extracts are dried and concentrated to afford this compound, which can be further purified if necessary.[14]

Spectroscopic and Physicochemical Data

A summary of the key spectroscopic and physicochemical data for 4-hydroxyindole is presented below.

PropertyDataSource(s)
Molecular Formula C₈H₇NO[8]
Molecular Weight 133.15 g/mol [8]
Melting Point 97-102 °C[16]
¹H NMR (DMSO-d₆, δ) 6.31 (d, 1H), 6.43 (m, 1H), 6.81 (m, 1H), 6.82 (m, 1H), 7.10 (d, 1H), 9.21 (s, 1H), 10.86 (br, 1H)[16]
¹³C NMR (CDCl₃ & DMSO-d₆, δ) 98.98, 104.39, 104.45, 117.73, 123.12, 123.25, 149.17[5]
IR (KBr, cm⁻¹) 3454 (O-H stretch)[5]
Mass Spectrum (m/z) 133 (M⁺)[17][18]

Biological Significance and Therapeutic Potential

This compound and its derivatives have garnered significant attention for their potential therapeutic applications, primarily stemming from their antioxidant and anti-inflammatory properties.

Modulation of Inflammatory Pathways

Indole-containing compounds are known to interact with key signaling pathways involved in inflammation. For instance, certain indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a crucial role in the production of pro-inflammatory mediators.[19] Furthermore, indole derivatives can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are central to cellular processes such as proliferation, survival, and inflammation.[1][2] Inhibition of these pathways by this compound derivatives could represent a promising strategy for the development of novel anti-inflammatory and anticancer agents.[1][20][21]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inflammation Inflammation NFkB->Inflammation Indoline This compound Derivative Indoline->PI3K Inhibition caption Modulation of the PI3K/Akt/mTOR Pathway

Caption: Potential inhibitory action of this compound derivatives on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The journey of this compound from its conceptual origins in classical indole chemistry to its current status as a valuable scaffold in modern drug discovery highlights the enduring importance of heterocyclic chemistry. The development of increasingly sophisticated synthetic methods has not only provided more efficient access to this molecule but has also enabled the exploration of its therapeutic potential. As our understanding of the intricate cellular signaling pathways deepens, the rational design of novel this compound derivatives holds great promise for the development of next-generation therapeutics for a range of diseases, from inflammatory disorders to cancer.

References

Methodological & Application

The Strategic Utility of Indoline-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Unique Advantage of the 4-Hydroxy Moiety

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic drugs.[1][2] Its reduced form, the indoline scaffold, offers a three-dimensional structure that can be advantageous for optimizing pharmacokinetic properties by increasing solubility and decreasing lipophilicity compared to its planar indole counterpart.[1] Within the diverse family of substituted indolines, indoline-4-ol (also known as 4-hydroxyindoline) emerges as a particularly valuable building block for drug discovery.

The strategic placement of a hydroxyl group at the 4-position of the indoline ring imparts several key features that medicinal chemists can exploit:

  • Hydrogen Bonding Capabilities: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

  • Versatile Handle for Derivatization: The hydroxyl group and the secondary amine of the indoline ring serve as reactive sites for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

  • Phenol Bioisostere: this compound can be considered a non-classical bioisostere of phenol.[3][4] This is a critical concept in drug design, where replacing a phenol moiety can mitigate issues with metabolic instability (e.g., rapid glucuronidation or sulfation) and poor oral bioavailability while maintaining or improving biological activity.[3]

This application note provides a comprehensive guide to the synthesis and utilization of this compound in medicinal chemistry, complete with detailed protocols and insights into its application as a versatile scaffold.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-hydroxyindole. The initial step involves the selective reduction of the pyrrole ring of 4-hydroxyindole.

Step 1: Synthesis of 4-Hydroxyindole (Precursor)

While 4-hydroxyindole is commercially available, various synthetic routes have been reported for its synthesis. A common laboratory-scale synthesis involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization.[5]

Step 2: Catalytic Hydrogenation of 4-Hydroxyindole to this compound

The selective hydrogenation of the electron-rich indole ring can be challenging. However, an environmentally benign and efficient method involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of an acid promoter in an aqueous medium.

Experimental Protocol 1: Synthesis of this compound

This protocol details the catalytic hydrogenation of 4-hydroxyindole.

Materials:

  • 4-Hydroxyindole

  • Platinum on carbon (Pt/C, 5 wt%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reactor vessel, add 4-hydroxyindole (1.0 eq).

  • Add deionized water to create a slurry.

  • Add p-toluenesulfonic acid monohydrate (1.1 eq).

  • Carefully add 5% Pt/C catalyst (5 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Rationale for Experimental Choices:

  • p-Toluenesulfonic Acid: The acid protonates the indole ring, increasing its susceptibility to hydrogenation.

  • Water as Solvent: This aligns with green chemistry principles and can enhance the activity of the platinum catalyst.

  • Pt/C Catalyst: Platinum is a highly effective catalyst for the hydrogenation of aromatic systems.

Medicinal Chemistry Applications of this compound

The this compound scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. Its utility is demonstrated by its application in the development of agents targeting various physiological systems.

Case Study: 4-Aryl-7-hydroxyindoline-based P2Y1 Antagonists

A notable example of the application of a substituted this compound scaffold is in the development of P2Y1 receptor antagonists for antiplatelet therapy.[6] Researchers at Bristol-Myers Squibb identified a series of 4-aryl-7-hydroxyindoline derivatives with potent P2Y1 inhibitory activity.

CompoundP2Y1 IC50 (nM)
10q 1.5
20c (BMS-884775) 3.2

Table 1: In vitro potency of representative 4-aryl-7-hydroxyindoline P2Y1 antagonists.[6]

The 7-hydroxyindoline core in these compounds serves as a key pharmacophoric element, with the hydroxyl group likely participating in hydrogen bonding interactions within the P2Y1 receptor binding site. The indoline nitrogen provides a point for the attachment of side chains crucial for optimizing potency and pharmacokinetic properties.

Synthetic Diversification of the this compound Scaffold

The true power of this compound in medicinal chemistry lies in its potential for diversification at both the nitrogen and the hydroxyl group.

N-Functionalization

The secondary amine of the indoline ring is readily functionalized through various reactions, including acylation, alkylation, and reductive amination.

O-Functionalization

The phenolic hydroxyl group can be alkylated or acylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

Experimental Protocol 2: N-Acylation of this compound

This protocol provides a general procedure for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-indoline-4-ol.

Rationale for Experimental Choices:

  • Triethylamine/Pyridine: Acts as a base to neutralize the HCl or carboxylic acid byproduct of the acylation reaction.

  • Anhydrous Conditions: Prevents the hydrolysis of the acylating agent.

Experimental Protocol 3: O-Alkylation of N-Protected this compound

This protocol describes the O-alkylation of an N-protected this compound. The nitrogen is protected to prevent competitive N-alkylation.

Materials:

  • N-protected this compound (e.g., N-Boc-indoline-4-ol)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.2 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the O-alkylated product.

Rationale for Experimental Choices:

  • N-Protection: A protecting group on the nitrogen, such as Boc (tert-butyloxycarbonyl), prevents its reaction with the alkyl halide.

  • Potassium Carbonate/Cesium Carbonate: A mild base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • DMF: A polar aprotic solvent that is well-suited for SN2 reactions.

Visualization of Synthetic Pathways

Synthesis of this compound

G 4-Hydroxyindole 4-Hydroxyindole This compound This compound 4-Hydroxyindole->this compound H2, Pt/C TsOH, H2O

Caption: Synthetic route to this compound.

Diversification of the this compound Scaffolddot

G cluster_0 Core Scaffold cluster_1 N-Functionalization cluster_2 O-Functionalization This compound This compound N-Acyl-indoline-4-ol N-Acyl-indoline-4-ol This compound->N-Acyl-indoline-4-ol Acyl Chloride, Base N-Alkyl-indoline-4-ol N-Alkyl-indoline-4-ol This compound->N-Alkyl-indoline-4-ol Alkyl Halide, Base O-Alkyl-indoline-4-ol O-Alkyl-indoline-4-ol This compound->O-Alkyl-indoline-4-ol Alkyl Halide, Base (N-protected) O-Acyl-indoline-4-ol O-Acyl-indoline-4-ol This compound->O-Acyl-indoline-4-ol Acyl Chloride, Base (N-protected)

References

Synthesis of Indoline-4-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-4-ol is a valuable heterocyclic scaffold prominently featured in a wide array of biologically active compounds and pharmaceutical agents. Its synthesis is a critical step in the development of new therapeutics. This document provides a comprehensive guide to a reliable and scalable experimental protocol for the synthesis of this compound. The presented methodology emphasizes safety, efficiency, and reproducibility, drawing from established chemical principles. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, providing not only a step-by-step protocol but also the rationale behind the procedural choices and necessary safety precautions.

Introduction

The indoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern, particularly the presence of a hydroxyl group at the 4-position, imparts unique physicochemical properties that can significantly influence a molecule's biological activity and pharmacokinetic profile. Consequently, robust and efficient synthetic routes to this compound are of paramount importance for drug discovery and development programs.

This application note details a well-established, multi-step synthesis of this compound. The chosen synthetic strategy involves the initial preparation of a protected 4-hydroxyindole derivative, followed by reduction of the indole ring to the corresponding indoline and subsequent deprotection to yield the target compound. This approach offers a reliable pathway with good overall yields and scalability.

Synthetic Strategy Overview

The synthesis of this compound is approached via a three-main-stage process starting from 4-nitroindole. The overall strategy is as follows:

  • Protection of the Hydroxyl Group: The synthesis commences with the protection of the future hydroxyl group. This is achieved by first synthesizing 4-benzyloxyindole. This protecting group strategy is crucial to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Indole Ring: The protected 4-benzyloxyindole is then subjected to catalytic hydrogenation to selectively reduce the pyrrole ring of the indole nucleus, yielding 4-benzyloxyindoline.

  • Deprotection: The final step involves the removal of the benzyl protecting group to afford the desired this compound.

This strategic sequence ensures high selectivity and yield for each transformation.

Synthesis_Overview Start 4-Nitroindole Step1 Protection Strategy: Synthesis of 4-Benzyloxyindole Start->Step1 Protection Step2 Reduction of Indole Core: Catalytic Hydrogenation Step1->Step2 Reduction Step3 Deprotection: Removal of Benzyl Group Step2->Step3 Deprotection End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Benzyloxyindole from 4-Nitroindole

This initial stage involves the conversion of commercially available 4-nitroindole to 4-benzyloxyindole. This transformation is typically achieved via a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or other methods to introduce the benzyloxy group. For the purpose of this protocol, we will focus on a more direct, albeit multi-step, literature-precedented synthesis starting from a precursor to 4-benzyloxyindole, which is often prepared from 6-benzyloxy-2-nitrotoluene.[1] A key intermediate in some routes is (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[1][2]

Protocol 1: Synthesis of 4-Benzyloxyindole

This procedure is adapted from established literature methods.[1][2]

Materials:

  • (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Raney Nickel (50% slurry in water)

  • Hydrazine hydrate (85%)

  • Toluene

  • Cyclohexane

  • Silica gel (70-230 mesh)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • In a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a mixture of THF (1 L) and methanol (1 L).[1]

  • Carefully add Raney nickel (10 mL of a 50% slurry in water).[1]

  • To the stirred suspension, add 85% hydrazine hydrate (44 mL, 0.75 mol) dropwise. Caution: Vigorous gas evolution will be observed. The reaction is exothermic, and the temperature may rise.[2]

  • After the initial reaction subsides (approximately 30 minutes), add another portion of 85% hydrazine hydrate (44 mL). Repeat this addition once more after another hour.[1][2]

  • Maintain the reaction temperature between 45-50°C using a water bath for 2 hours after the final addition of hydrazine hydrate.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature and filter off the catalyst through a pad of Celite. Wash the catalyst several times with methylene chloride.[2]

  • Combine the filtrates and evaporate the solvent under reduced pressure. To remove residual water, add toluene (500 mL) and evaporate to dryness.[1][2]

  • The crude product is then purified by column chromatography on silica gel using a mixture of toluene and cyclohexane as the eluent.[1][2]

  • Combine the fractions containing the product and evaporate the solvent. The resulting solid can be recrystallized from a toluene/cyclohexane mixture to afford pure 4-benzyloxyindole.[1][2]

Parameter Value Reference
Starting Material(E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene[1][2]
Yield~96%[1][2]
Melting Point60-62 °C[2]
PART 2: Catalytic Hydrogenation of 4-Benzyloxyindole to 4-Benzyloxyindoline

The selective reduction of the indole to an indoline is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Protocol 2: Synthesis of 4-Benzyloxyindoline

Materials:

  • 4-Benzyloxyindole

  • Ethanol (EtOH) or other suitable solvent

  • Platinum on carbon (Pt/C, 5-10 mol%) or Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-benzyloxyindole in a suitable solvent such as ethanol.

  • Carefully add the Pt/C or Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere.

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-benzyloxyindoline, which can be used in the next step without further purification or purified by chromatography if necessary.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve 4-Benzyloxyindole in Solvent B Add Catalyst (Pt/C or Pd/C) A->B C Seal and Purge with N₂ B->C D Introduce H₂ Gas C->D E Stir under Pressure D->E F Vent H₂ and Purge with N₂ E->F G Filter to Remove Catalyst F->G H Evaporate Solvent G->H I 4-Benzyloxyindoline H->I

Caption: Experimental workflow for catalytic hydrogenation.

PART 3: Deprotection of 4-Benzyloxyindoline to this compound

The final step is the removal of the benzyl protecting group to unmask the hydroxyl functionality. Catalytic hydrogenation is a common and effective method for this deprotection.[4]

Protocol 3: Synthesis of this compound

Materials:

  • 4-Benzyloxyindoline

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or balloon hydrogenation setup

  • Filtration apparatus

Procedure:

  • Dissolve 4-benzyloxyindoline in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10 mol% of Pd/C catalyst.

  • Secure a balloon filled with hydrogen gas to the reaction vessel or use a Parr apparatus.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully remove the hydrogen source and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Parameter Value
Deprotection MethodCatalytic Hydrogenation
CatalystPalladium on Carbon (Pd/C)
Hydrogen SourceH₂ gas

Safety and Handling Precautions

Sodium Borohydride (if used as an alternative reducing agent):

  • Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water, it releases flammable gases which may ignite spontaneously.

  • Handling: Handle under an inert gas and protect from moisture.[5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Ensure adequate ventilation and avoid dust formation.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store away from any possible contact with water, acids, and oxidizing agents.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off with soap and plenty of water.[6] If swallowed, do NOT induce vomiting.[6] In all cases of exposure, seek immediate medical attention.[6]

Catalytic Hydrogenation:

  • Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Palladium on carbon can be pyrophoric, especially when dry and exposed to air.

  • Handling: Perform hydrogenations in a well-ventilated fume hood. Ensure all equipment is properly grounded to prevent static discharge. Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: Always purge the reaction vessel with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction.

General Precautions:

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

Conclusion

The synthesis of this compound presented herein provides a robust and reliable pathway for obtaining this valuable building block. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this compound for their synthetic and medicinal chemistry endeavors. The strategic use of protecting groups and selective reduction reactions are key to the success of this synthesis.

References

Application Notes and Protocols: The 4-Hydroxyindoline Scaffold in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Hydroxyindoline Core

The indole and its reduced form, indoline, are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[1] These bicyclic heterocycles are present in a vast number of natural products and pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug Indomethacin.[1][2]

Within this family, the indoline-4-ol (4-hydroxyindoline) and its aromatic counterpart, 4-hydroxyindole , represent particularly versatile building blocks for drug discovery. The hydroxyl group at the C4 position of the benzene ring is not merely a passive substituent; it serves as a crucial strategic element for several reasons:

  • A Handle for Functionalization: The phenolic hydroxyl group is a prime site for O-alkylation, allowing for the introduction of pharmacophoric side chains, as exemplified in the synthesis of beta-blockers like Pindolol.[3]

  • Modulation of Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding, influencing solubility, membrane permeability, and target engagement.

  • Directing Group Potential: In modern synthetic methodologies, the hydroxyl group can direct regioselective C-H functionalization reactions, enabling precise modification of the indole core at otherwise less reactive positions.[2]

This guide provides an in-depth exploration of this compound as a precursor in the synthesis of potent bioactive compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of anti-inflammatory agents and beta-adrenergic blockers.

Core Synthetic Strategy I: N-Alkylation for Potent Anti-inflammatory Agents

Rationale and Field-Proven Insights

Direct functionalization of the indoline nitrogen (N-alkylation) is a cornerstone strategy for modulating the biological activity of this scaffold. Introducing alkyl chains with various terminal functional groups (amines, amides, esters) allows for a systematic exploration of the structure-activity relationship (SAR). This approach is particularly effective for tuning properties such as lipophilicity, which governs pharmacokinetics, and for introducing new interaction points for target binding.

Research has demonstrated that substituting indolines at the N1 position with chains carrying amino, ester, or amide groups can lead to compounds with exceptionally potent antioxidant and anti-inflammatory activities.[4][5] These derivatives have been shown to protect macrophages from oxidative stress and to suppress the release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), at concentrations as low as the picomolar range.[4][6] The following protocol details the synthesis of an N-alkylated indoline derivative, a validated approach for generating novel anti-inflammatory candidates.

Experimental Protocol: Synthesis of Ethyl 3-(Indolin-1-yl)propanoate

This protocol is adapted from the methodologies described by Zeeli et al. for the synthesis of potent anti-inflammatory indoline derivatives.[7]

Materials:

  • Indoline

  • Ethyl acrylate

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 g, 8.39 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the indoline. To this solution, add ethyl acrylate (1.01 g, 10.07 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the indoline starting material), allow the mixture to cool to room temperature.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure ethyl 3-(indolin-1-yl)propanoate as a clear oil.

Data Presentation: Bioactivity of N-Alkylated Indoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a selection of N-alkylated indoline derivatives, highlighting their ability to inhibit LPS-induced nitric oxide (NO) and cytokine production in RAW264.7 macrophages.[4][8]

Compound IDN1-SubstituentNO Inhibition IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)IL-6 Inhibition IC₅₀ (nM)
13a 3-Aminopropyl1.2 ± 0.30.003 ± 0.0010.001 ± 0.0005
7a 3-(Ethoxycarbonyl)propyl0.9 ± 0.20.002 ± 0.0010.001 ± 0.0004
18a 3-(Isopropylamido)propyl0.8 ± 0.10.001 ± 0.00050.002 ± 0.001
Indoline (Unsubstituted)>1000>1000>1000

Data adapted from Zeeli et al., J. Med. Chem. 2018.[4] The extremely low IC₅₀ values underscore the dramatic increase in potency achieved through N-alkylation.

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow Indoline This compound (or Indoline) Reaction Reaction (e.g., Michael Addition, SN2) Indoline->Reaction Reagents Alkylating Agent (e.g., Ethyl Acrylate) Base/Solvent (e.g., EtOH) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of the indoline scaffold.

Core Synthetic Strategy II: O-Alkylation for Beta-Adrenergic Blockers

Rationale and Field-Proven Insights

The 4-hydroxy group of the indole scaffold is the key starting point for synthesizing a class of beta-blockers that includes Pindolol and Mepindolol.[3][9] The synthetic strategy involves a two-step sequence:

  • Epoxidation: The phenolic hydroxyl is reacted with epichlorohydrin under basic conditions. This Williamson ether synthesis forms a reactive glycidyl ether intermediate.

  • Aminolysis: The epoxide ring is opened by a primary or secondary amine (e.g., isopropylamine for Pindolol), which introduces the aminopropanol side chain essential for beta-adrenergic receptor antagonism.

This sequence is a robust and widely adopted method in pharmaceutical synthesis for creating aryloxypropanolamine-based drugs. Careful control of reaction conditions is necessary to ensure efficient conversion and minimize side reactions.

Experimental Protocol: Synthesis of (±)-Pindolol from 4-Hydroxyindole

This protocol describes the synthesis of Pindolol, a non-selective beta-blocker, from the key intermediate 4-hydroxyindole.[3]

Materials:

  • 4-Hydroxyindole

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-1H-indole

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-hydroxyindole (5.0 g, 37.5 mmol) in a mixture of water (25 mL) and ethanol (10 mL).

  • Base and Reagent Addition: Add a solution of sodium hydroxide (1.5 g, 37.5 mmol) in water (5 mL). Then, add epichlorohydrin (4.1 g, 44.3 mmol) dropwise over 30 minutes, maintaining the temperature at 10-15 °C.

  • Reaction: Stir the mixture at room temperature for 48 hours. The formation of the product will be observed as a precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate glycidyl ether.

Step 2: Synthesis of 1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol (Pindolol)

  • Reaction Setup: To a flask containing the crude 4-(2,3-epoxypropoxy)-1H-indole from the previous step, add ethanol (50 mL) and isopropylamine (11.1 g, 187.5 mmol, 5.0 equiv).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Isolation and Purification: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with ethyl acetate to remove any unreacted starting material. Basify the aqueous layer with NaOH solution to precipitate the product. Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain pure (±)-Pindolol.

Mandatory Visualization: Synthesis of Pindolol

Pindolol_Synthesis cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis Start 4-Hydroxyindole Intermediate 4-(2,3-Epoxypropoxy) -1H-indole Start->Intermediate Williamson Ether Synthesis Reagent1 Epichlorohydrin, NaOH, H₂O/EtOH Product Pindolol Intermediate->Product Epoxide Opening Reagent2 Isopropylamine, EtOH, Reflux

Caption: Two-step synthesis of the beta-blocker Pindolol from 4-hydroxyindole.

Application Showcase: Mechanism of Indoline-Based Anti-inflammatory Action

The potent anti-inflammatory effects of N-alkylated indoline derivatives stem from their ability to modulate cellular responses to inflammatory stimuli.[4][5] In innate immune cells like macrophages, bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the massive production of pro-inflammatory mediators.

The key pathway involves the activation of Toll-like receptor 4 (TLR4) by LPS, which leads to the downstream activation of transcription factors like Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and drives the expression of genes encoding for inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. These molecules are central to the inflammatory response; iNOS produces large amounts of NO, a reactive radical, while TNF-α and IL-6 are potent cytokines that amplify inflammation.[1]

The indoline derivatives described herein act as powerful inhibitors of this process. They effectively suppress the LPS-induced production of NO, TNF-α, and IL-6, suggesting they interfere with critical nodes in the TLR4/NF-κB signaling pathway.[4][8] This multi-pronged inhibition of key inflammatory mediators is the basis for their therapeutic potential.

Mandatory Visualization: Inflammatory Signaling Pathwaydot

Inflammatory_Pathway

References

Advanced Applications of 4-Hydroxyindole in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Hydroxyindole as a Versatile Building Block

4-Hydroxyindole, a heterocyclic compound featuring a fused benzene and pyrrole ring with a hydroxyl group at the 4-position, is emerging from its traditional role in pharmaceutical synthesis to become a valuable monomer in the field of advanced materials science.[1][2] Its rigid, electron-rich bicyclic structure, combined with the reactive hydroxyl and N-H groups, provides a unique platform for the design and synthesis of high-performance polymers and functional organic materials.[3] The indole moiety itself is known for its electronic properties and ability to engage in π-π stacking, a critical factor for efficient charge transport in organic semiconductors.[3] This guide provides detailed application notes and protocols for leveraging the unique chemical attributes of 4-hydroxyindole in the development of next-generation materials.

Application I: High-Performance Aromatic Polymers

The primary application of 4-hydroxyindole in materials science is as a monomer for the synthesis of aromatic polymers with exceptional thermal stability and desirable solubility characteristics. These polymers are typically prepared via nucleophilic aromatic substitution (S N Ar) polycondensation.

Scientific Foundation: The Role of the 4-Hydroxyindole Moiety

The incorporation of the 4-hydroxyindole structure into a polymer backbone imparts several key properties:

  • High Thermal Stability: The aromatic nature of the indole ring contributes to a high glass transition temperature (Tg) and excellent thermal stability of the resulting polymers.[3]

  • Enhanced Solubility: The non-linear, kinked structure resulting from the 4-position linkage, along with the polar N-H group, can disrupt chain packing and improve the solubility of otherwise rigid-rod polymers in common organic solvents.

  • Tunable Properties: The N-H site of the indole ring offers a point for further functionalization, allowing for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics.

  • Reactive Sites for Polymerization: Both the phenolic hydroxyl group and the N-H group can act as nucleophiles in polycondensation reactions, offering versatility in polymer design.[3]

A prominent class of polymers synthesized from 4-hydroxyindole are indole-based poly(ether sulfone)s (PINESs) and related poly(arylene ether)s.[3] These are achieved through a catalyst-free nucleophilic substitution polycondensation of 4-hydroxyindole with activated difluoro aromatic monomers.[3]

Experimental Protocol: Synthesis of Indole-Based Poly(ether sulfone)

This protocol outlines a representative procedure for the synthesis of a high-molecular-weight indole-based poly(ether sulfone) via nucleophilic aromatic substitution polycondensation.

Materials:

  • 4-Hydroxyindole (monomer)

  • 4,4′-Difluorodiphenyl sulfone (activated difluoro monomer)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask, add equimolar amounts of 4-hydroxyindole and 4,4′-difluorodiphenyl sulfone.

  • Solvent and Base Addition: Add anhydrous DMAc to dissolve the monomers, followed by the addition of an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of 4-hydroxyindole). Add toluene as an azeotropic agent.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically via the Dean-Stark trap. This step is critical to ensure the formation of the phenoxide in situ and to drive the polymerization to high molecular weight.

  • Polymerization: After the removal of water, slowly distill off the toluene to raise the reaction temperature to 160-180 °C. Maintain this temperature under a nitrogen atmosphere for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. Further wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

The resulting indole-based poly(ether sulfone) can be characterized by standard techniques such as:

  • FT-IR Spectroscopy: To confirm the formation of the ether linkages and the presence of characteristic functional groups.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature.

Application II: Organic Semiconductors and Electronic Materials

While specific, detailed applications of 4-hydroxyindole in functional electronic devices are still an emerging area of research, the inherent electronic properties of the indole core make it a highly promising candidate for the development of organic semiconductors.

Scientific Foundation: Electronic Properties of the Indole Nucleus

The indole ring system is an electron-rich aromatic heterocycle that can function as an effective hole-transporting material.[3] This property is fundamental to the operation of various organic electronic devices, including:

  • Organic Field-Effect Transistors (OFETs): Where the semiconductor layer facilitates the flow of charge between the source and drain electrodes.

  • Organic Light-Emitting Diodes (OLEDs): As a component in the hole-transport layer to improve charge injection and device efficiency.

  • Organic Photovoltaics (OPVs): As an electron-donor material in the active layer.

The 4-hydroxy group on the indole ring provides a convenient handle for further chemical modification. This allows for the synthesis of more complex molecular architectures with tailored electronic properties. For instance, the hydroxyl group can be used to attach solubilizing alkyl chains to improve processability or to link the indole unit to other electronically active moieties to create donor-acceptor type materials with specific energy levels.

Conceptual Protocol: Synthesis of a 4-Hydroxyindole-Based Small Molecule for OFETs

This conceptual protocol outlines a possible synthetic route to a 4-hydroxyindole-containing small molecule that could be investigated as an organic semiconductor. This is a hypothetical example to illustrate the potential synthetic pathways.

Target Molecule: A symmetrical molecule with a central core and two 4-hydroxyindole units.

Synthetic Strategy:

  • Protection of the Hydroxyl Group: The first step would likely involve the protection of the phenolic hydroxyl group of 4-hydroxyindole to prevent unwanted side reactions. A common protecting group would be a silyl ether (e.g., TBDMS) or a methyl ether.

  • N-Arylation or N-Alkylation: The N-H group of the protected 4-hydroxyindole could then be functionalized, for example, through a Buchwald-Hartwig or Ullmann coupling reaction with a dihaloaromatic core (e.g., dibromobithiophene or dibromofluorene). This would create a larger conjugated system.

  • Deprotection: The protecting groups on the hydroxyl functions would then be removed to yield the final molecule.

Device Fabrication (Conceptual Workflow):

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer would be used as the substrate, with the silicon acting as the gate electrode and the silicon dioxide as the gate dielectric.

  • Solution Deposition: The synthesized 4-hydroxyindole-based material would be dissolved in a suitable organic solvent and deposited onto the substrate using a technique like spin-coating or drop-casting to form a thin film.

  • Source-Drain Electrode Deposition: Gold source and drain electrodes would be thermally evaporated onto the organic semiconductor film through a shadow mask to complete the top-contact, bottom-gate OFET structure.

  • Characterization: The electrical characteristics of the OFET would then be measured to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Chemical Structures and Reaction Scheme

G Figure 1. Key Molecules cluster_0 Monomers cluster_1 Resulting Polymer 4-Hydroxyindole 4-Hydroxyindole Polymer Indole-Based Poly(ether sulfone) 4-Hydroxyindole->Polymer + Difluorosulfone 4,4'-Difluorodiphenyl sulfone Difluorosulfone->Polymer + K2CO3, DMAc, Heat

Caption: Key monomers and the resulting polymer structure.

Experimental Workflow for Polymer Synthesis

workflow Figure 2. Polymer Synthesis Workflow start Start reactor_setup Reactor Setup: - Add Monomers - Add DMAc, K2CO3, Toluene start->reactor_setup dehydration Azeotropic Dehydration (140-150 °C, 2-4h) reactor_setup->dehydration polymerization Polymerization (160-180 °C, 8-12h) dehydration->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation washing Wash with Water and Methanol precipitation->washing drying Vacuum Drying (80-100 °C) washing->drying end Final Polymer drying->end

Caption: Step-by-step workflow for polymer synthesis.

Data Presentation

PropertyExpected Value Range for Indole-Based Poly(ether sulfone)s
Glass Transition Temperature (Tg) 200 - 280 °C
5% Weight Loss Temperature (TGA) > 450 °C (in N₂)
Molecular Weight (Mw) 50,000 - 500,000 g/mol
Solubility Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO)

Table 1. Typical properties of high-performance polymers derived from 4-hydroxyindole.

Conclusion and Future Outlook

4-Hydroxyindole is a promising and versatile building block for the creation of advanced materials. Its use in the synthesis of high-performance aromatic polymers with excellent thermal stability is a key application with immediate potential. The inherent electronic properties of the indole nucleus also suggest a bright future for 4-hydroxyindole-derived materials in the field of organic electronics, although further research is needed to fully realize this potential. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers looking to explore the exciting possibilities of this unique monomer.

References

Scale-Up Synthesis of Indoline-4-ol: An In-Depth Technical Guide for Pharmaceutical and Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indoline-4-ol

This compound, a key heterocyclic intermediate, holds significant value in the landscape of pharmaceutical and fine chemical synthesis. Its structural motif is a cornerstone in the development of a range of biologically active molecules, most notably as a precursor to pindolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris. The strategic importance of efficient and scalable access to high-purity this compound cannot be overstated, as it directly impacts the economic viability and sustainable production of life-saving therapeutics. This guide provides a comprehensive overview of a robust and scalable synthetic approach to this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations for successful large-scale implementation.

Strategic Synthesis Design: A Two-Stage Approach to this compound

The most industrially viable and scalable synthesis of this compound is best approached as a two-stage process. This strategy prioritizes the use of readily available and cost-effective starting materials, employs robust and well-characterized chemical transformations, and facilitates straightforward purification of the intermediate and final products.

The overall synthetic strategy is outlined as follows:

  • Stage 1: Synthesis of the Key Intermediate, 4-Hydroxyindole. This stage focuses on the efficient construction of the indole core with the requisite hydroxyl functionality at the 4-position.

  • Stage 2: Selective Reduction of 4-Hydroxyindole to this compound. This crucial step involves the saturation of the pyrrole ring of the indole nucleus to yield the desired indoline scaffold.

This bifurcated approach allows for process optimization at each stage, ensuring high overall yield and purity of the final product.

Stage 1: Scalable Synthesis of 4-Hydroxyindole

Two primary scalable routes for the synthesis of 4-hydroxyindole have demonstrated industrial applicability: the modified Bischler-Möhlau synthesis and a route commencing from 1,5,6,7-tetrahydro-4H-indol-4-one.

Method 1: The Modified Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis, a classic method for forming 2-arylindoles, can be adapted for the synthesis of hydroxyindoles.[1][2] A modified approach, which involves the condensation of an α-hydroxyketone with an excess of an aminophenol, offers a direct and atom-economical route to the indole core.[3][4][5]

Causality of Experimental Choices:

  • Excess Aniline Derivative: The use of an excess of the aminophenol serves to drive the reaction to completion and also acts as a solvent at the elevated reaction temperatures.

  • Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the key cyclization and dehydration steps.

  • Temperature Control: Careful control of the reaction temperature is crucial to prevent the formation of undesired side products and tar.[3][4][5]

Protocol 1: Modified Bischler-Möhlau Synthesis of 4-Hydroxyindole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminophenol109.133.0 eq
Benzoin212.241.0 eq
Hydrochloric Acid (conc.)36.46Catalytic

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge 3-aminophenol.

  • Heat the 3-aminophenol to 130-140 °C with stirring until a homogenous melt is obtained.

  • Slowly add benzoin in portions to the molten 3-aminophenol.

  • Carefully add a catalytic amount of concentrated hydrochloric acid.

  • Maintain the reaction mixture at 130-140 °C for 4-6 hours. Water will be evolved and can be collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 80-90 °C and cautiously add water to quench the reaction.

  • Adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-hydroxyindole can be purified by column chromatography or recrystallization.

Method 2: From 1,5,6,7-Tetrahydro-4H-indol-4-one

An alternative and highly scalable route begins with the commercially available 1,5,6,7-tetrahydro-4H-indol-4-one.[6][7][8][9] This method involves a two-step sequence of aromatization to introduce the double bonds of the indole ring.[10]

Causality of Experimental Choices:

  • N-Protection: The initial step often involves the protection of the indole nitrogen to prevent side reactions and improve solubility. Acetylation is a common and easily reversible protection strategy.[10]

  • Halogenation-Elimination: A key step is the introduction of a leaving group, typically a bromine atom, at the α-position to the ketone, followed by an elimination reaction to form the aromatic ring.

  • Deprotection: The final step in this sequence is the removal of the protecting group to yield 4-hydroxyindole.

Protocol 2: Synthesis of 4-Hydroxyindole from 1,5,6,7-Tetrahydro-4H-indol-4-one

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,5,6,7-Tetrahydro-4H-indol-4-one135.161.0 eq
Acetic Anhydride102.091.2 eq
Pyridine79.101.5 eq
N-Bromosuccinimide (NBS)177.981.1 eq
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.5 eq
Sodium Hydroxide40.00Excess

Procedure:

  • N-Acetylation: Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add pyridine followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).

  • Work-up: Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the N-acetylated intermediate.

  • Bromination: Dissolve the N-acetylated intermediate in a suitable solvent (e.g., carbon tetrachloride) and add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed.

  • Elimination: After cooling, remove the solvent and dissolve the crude bromide in a suitable solvent (e.g., THF). Add DBU and stir at room temperature to effect elimination.

  • Hydrolysis: Concentrate the reaction mixture and add a solution of sodium hydroxide in methanol/water. Heat the mixture to reflux to hydrolyze the acetate and N-acetyl groups.

  • Work-up and Purification: After cooling, neutralize the reaction with acid and extract the 4-hydroxyindole with an organic solvent. Purify by column chromatography or recrystallization.

Stage 2: Selective Reduction of 4-Hydroxyindole to this compound

The conversion of 4-hydroxyindole to this compound requires the selective reduction of the C2-C3 double bond of the pyrrole ring. Two primary methods are scalable and effective for this transformation: catalytic hydrogenation and chemical reduction with hydride reagents.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines.[11] The choice of catalyst, solvent, and reaction conditions is critical to achieve high selectivity and yield.

Causality of Experimental Choices:

  • Catalyst: Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective for the hydrogenation of unprotected indoles.[11] The catalyst loading is a key parameter to optimize for scalability and cost-effectiveness.

  • Acidic Conditions: The hydrogenation of the electron-rich indole ring is often facilitated by the presence of an acid, which protonates the indole and increases its reactivity towards hydrogenation.[11]

  • Solvent: Water can be an environmentally benign and effective solvent for this transformation, particularly when used with an acid catalyst.[11]

  • Pressure and Temperature: These parameters need to be carefully controlled to ensure complete reduction without over-reduction of the benzene ring or degradation of the product.

Protocol 3: Catalytic Hydrogenation of 4-Hydroxyindole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyindole133.151.0 eq
Platinum on Carbon (5% Pt/C)-5-10 mol%
Acetic Acid60.05As solvent
Hydrogen Gas2.02Excess

Procedure:

  • Charge a high-pressure hydrogenation reactor with 4-hydroxyindole and acetic acid.

  • Carefully add the 5% Pt/C catalyst under an inert atmosphere.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product, dry the organic layer, and concentrate to yield crude this compound.

  • Purify the product by crystallization or column chromatography.

Method 2: Chemical Reduction with Sodium Borohydride

Sodium borohydride, in the presence of a carboxylic acid, is a powerful and selective reducing agent for the conversion of indoles to indolines.[12][13] This method avoids the need for high-pressure hydrogenation equipment.

Causality of Experimental Choices:

  • Sodium Borohydride: A versatile and relatively safe hydride reducing agent.[14]

  • Carboxylic Acid Medium: The carboxylic acid acts as both a solvent and a proton source, activating the indole ring for reduction. Acetic acid is a common choice.[12]

  • Temperature Control: The reaction is typically exothermic, and temperature control is important to prevent side reactions.

Protocol 4: Sodium Borohydride Reduction of 4-Hydroxyindole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxyindole133.151.0 eq
Sodium Borohydride37.833.0-5.0 eq
Acetic Acid60.05As solvent

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-hydroxyindole in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC/HPLC).

  • Carefully quench the reaction by the slow addition of water.

  • Make the solution basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Purification, Quality Control, and Safety

Purification of this compound

The final purity of this compound is critical for its use in pharmaceutical applications. Crystallization is the preferred method for large-scale purification.

Protocol 5: Recrystallization of this compound

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., toluene, ethyl acetate/heptane mixtures).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control

The purity of the final product should be assessed using a combination of analytical techniques:

  • HPLC: To determine the purity and identify any impurities.

  • NMR (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Safety Considerations

4-Hydroxyindole:

  • Irritating to the skin, eyes, and respiratory system.[15][16][17][18]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Handle in a well-ventilated fume hood.[15]

This compound (and Indolines in general):

  • While specific data for this compound is limited, indolines should be handled with care.

  • Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate PPE.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Reagents:

  • Sodium Borohydride: Flammable solid, reacts with water to produce hydrogen gas. Handle with care and avoid contact with water and acids.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. All hydrogenation reactions must be carried out in a properly designed and maintained high-pressure reactor by trained personnel.

Visualizing the Workflow

Scale_Up_Synthesis_of_Indoline_4_ol cluster_stage1 Stage 1: Synthesis of 4-Hydroxyindole cluster_stage2 Stage 2: Reduction to this compound start1 Starting Materials (e.g., 3-Aminophenol & Benzoin or 1,5,6,7-Tetrahydro-4H-indol-4-one) reaction1 Chemical Synthesis (Bischler-Möhlau or Aromatization) start1->reaction1 purification1 Purification (Crystallization/ Chromatography) reaction1->purification1 intermediate 4-Hydroxyindole purification1->intermediate reaction2 Selective Reduction (Catalytic Hydrogenation or Sodium Borohydride) intermediate->reaction2 Key Intermediate workup Work-up & Crude Isolation reaction2->workup purification2 Final Purification (Recrystallization) workup->purification2 final_product This compound purification2->final_product qc QC Analysis (HPLC, NMR, MS) final_product->qc To Quality Control

Caption: Synthetic workflow for the scale-up production of this compound.

Conclusion

The successful scale-up synthesis of this compound hinges on a well-designed synthetic strategy, careful optimization of reaction conditions, and robust purification protocols. The two-stage approach outlined in this guide, commencing with the synthesis of 4-hydroxyindole followed by its selective reduction, provides a reliable and scalable pathway to this valuable intermediate. By understanding the causality behind the experimental choices and adhering to stringent safety protocols, researchers and drug development professionals can confidently produce high-purity this compound for the advancement of pharmaceutical research and manufacturing.

References

Catalytic Pathways to Indoline-4-ol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

IV. Detailed Application Notes and Protocols

The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its derivatives, Indoline-4-ol is a particularly valuable building block, providing a handle for further functionalization in drug discovery programs. This application note provides a comprehensive overview of the primary catalytic methods for the synthesis of this compound, focusing on catalytic hydrogenation and transfer hydrogenation of 4-substituted indoles. Detailed experimental protocols are provided to guide researchers in the practical application of these methods.

Introduction to the Significance of this compound

The indoline ring system is a recurring structural feature in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antibacterial and anti-inflammatory.[1] The presence of a hydroxyl group at the 4-position of the indoline core offers a strategic point for modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The synthesis of this compound is therefore a critical step in the development of new pharmaceuticals.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly approached via two main catalytic strategies:

  • Catalytic Reduction of 4-Substituted Indoles: This is the most direct approach, involving the saturation of the C2-C3 double bond of a suitable 4-substituted indole precursor. The choice of precursor is critical, with 4-hydroxyindole being the ideal starting material. Alternatively, 4-nitroindole can be used, which requires a subsequent step to convert the resulting 4-aminoindoline to the desired 4-hydroxyindoline.

  • Catalytic Cyclization Reactions: These methods construct the indoline ring from acyclic precursors. While powerful for the synthesis of substituted indoles in general, specific examples leading directly to this compound are less common but represent an area of ongoing research.[2][3]

This guide will focus on the more established and widely applicable catalytic reduction methods.

Catalytic Hydrogenation: The Workhorse of Indole Reduction

Catalytic hydrogenation is a robust and clean method for the reduction of the indole nucleus to the corresponding indoline.[4] The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity, minimizing over-reduction of the benzene ring.

Mechanism of Catalytic Hydrogenation of Indoles

The catalytic hydrogenation of indoles on a metal surface, such as palladium or platinum, involves the adsorption of the indole onto the catalyst surface. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The reaction proceeds via the stepwise addition of hydrogen atoms across the C2-C3 double bond of the indole ring.[4]

Recommended Protocol: Platinum on Carbon (Pt/C) Catalyzed Hydrogenation of 4-Hydroxyindole

Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of indoles, often providing excellent yields of the corresponding indolines. The following protocol is a general guideline for the synthesis of this compound from 4-hydroxyindole.

Experimental Protocol:

Materials:

  • 4-Hydroxyindole

  • Platinum on carbon (5% or 10% Pt/C)

  • Ethanol (or other suitable solvent such as methanol or ethyl acetate)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation flask, dissolve 4-hydroxyindole (1.0 eq.) in ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add 5% or 10% Pt/C catalyst (typically 5-10 mol% of platinum relative to the substrate).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Introduce hydrogen gas to the flask (a hydrogen-filled balloon is suitable for small-scale reactions; for larger scales, a Parr hydrogenator is recommended).

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

Data Presentation:

CatalystSolventTemperaturePressureTime (h)Yield (%)
10% Pt/CEthanolRoom Temp.1 atm (balloon)4>95 (typical)
5% Pt/CMethanolRoom Temp.50 psi2>95 (typical)

Causality Behind Experimental Choices:

  • Catalyst: Platinum is a highly active catalyst for the hydrogenation of the pyrrole ring of indoles while generally leaving the benzene ring intact under mild conditions.[5]

  • Solvent: Protic solvents like ethanol and methanol are commonly used as they can help to solubilize the substrate and facilitate the reaction.

  • Hydrogen Pressure: Atmospheric pressure is often sufficient for this transformation, but higher pressures can accelerate the reaction rate.

Visualization of Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Hydroxyindole in Ethanol add_catalyst Add Pt/C Catalyst dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert add_h2 Introduce H₂ purge_inert->add_h2 stir Stir at Room Temp. add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Hydroxyindole in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst add_donor Add Formic Acid add_catalyst->add_donor heat Heat to 50°C add_donor->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter through Celite® monitor->filter Reaction Complete neutralize Neutralize & Extract filter->neutralize dry_concentrate Dry & Concentrate neutralize->dry_concentrate purify Purify by Chromatography (if necessary) dry_concentrate->purify

References

Application Notes and Protocols: Strategic Protection of Indoline-4-ol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of Indoline-4-ol

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold, incorporating both a secondary amine and a phenolic hydroxyl group, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. However, the inherent reactivity of both the indolic nitrogen and the phenolic hydroxyl group necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions of the molecule. This guide provides a detailed overview of protecting group strategies, experimental protocols, and the underlying chemical principles for the selective protection and deprotection of this compound, empowering researchers to unlock its full synthetic potential.

Protecting the Indolic Nitrogen: A Focus on the Boc Group

The lone pair of electrons on the indolic nitrogen imparts nucleophilic and basic character, which can interfere with many synthetic transformations. Therefore, its protection is often the first critical step in any synthetic route involving this compound. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for indoles and indolines due to its ease of introduction, general stability under a variety of reaction conditions (including basic, reductive, and oxidative conditions), and mild acidic cleavage.[1][2][3]

Key Considerations for N-Boc Protection:
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc group.[1][2]

  • Base: A non-nucleophilic base is typically used to facilitate the reaction. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.

Experimental Protocol: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected this compound.[4][5][6]

Deprotection of the N-Boc Group:

The Boc group is readily cleaved under acidic conditions.[1][7][8] A solution of trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) are commonly used.[1][9]

Experimental Protocol: N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected this compound in dichloromethane (DCM).

  • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected this compound.

N_Boc_Protection_Deprotection Indoline_4_ol This compound N_Boc_Indoline_4_ol N-Boc-Indoline-4-ol Indoline_4_ol->N_Boc_Indoline_4_ol Boc₂O, TEA, DCM N_Boc_Indoline_4_ol->Indoline_4_ol TFA, DCM

Caption: N-Boc protection and deprotection of this compound.

Protecting the Phenolic Hydroxyl Group: The MOM Ether Strategy

The phenolic hydroxyl group in this compound is acidic and can participate in unwanted side reactions. Ether-based protecting groups are a common choice for phenols.[10] The methoxymethyl (MOM) ether is a particularly useful protecting group as it is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions.[11][12]

Key Considerations for O-MOM Protection:
  • Reagent: Chloromethyl methyl ether (MOMCl) is a common reagent, though its carcinogenicity necessitates careful handling.[12] Safer alternatives include using dimethoxymethane with an acid catalyst.[13]

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction.[12][13]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.

Experimental Protocol: O-MOM Protection of N-Boc-Indoline-4-ol
  • Starting Material: Begin with N-Boc-indoline-4-ol.

  • Dissolution: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir the solution at 0 °C.

  • Addition of MOMCl: Add chloromethyl methyl ether (MOMCl) (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection of the O-MOM Group:

The MOM group is an acetal and is therefore cleaved under acidic conditions.[11][14] Mild acidic conditions, such as dilute HCl in methanol or a Lewis acid, can be employed for its removal.[14][15][16]

Experimental Protocol: O-MOM Deprotection
  • Dissolution: Dissolve the O-MOM protected compound in a suitable solvent such as methanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Neutralization and Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify as necessary.

O_MOM_Protection_Deprotection N_Boc_Indoline_4_ol N-Boc-Indoline-4-ol N_Boc_O_MOM_Indoline N-Boc-O-MOM-Indoline N_Boc_Indoline_4_ol->N_Boc_O_MOM_Indoline MOMCl, DIPEA, DCM N_Boc_O_MOM_Indoline->N_Boc_Indoline_4_ol HCl, MeOH Orthogonal_Strategy Indoline_4_ol This compound N_Boc_Indoline_4_ol N-Boc-Indoline-4-ol Indoline_4_ol->N_Boc_Indoline_4_ol Boc₂O, TEA N_Boc_O_MOM_Indoline N-Boc-O-MOM-Indoline N_Boc_Indoline_4_ol->N_Boc_O_MOM_Indoline MOMCl, DIPEA O_MOM_Indoline_4_ol O-MOM-Indoline-4-ol N_Boc_O_MOM_Indoline->O_MOM_Indoline_4_ol TFA, DCM Deprotected_Indoline_4_ol This compound O_MOM_Indoline_4_ol->Deprotected_Indoline_4_ol Stronger Acid

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of Indoline-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields.

The primary route to this compound involves the reduction of 4-hydroxyindole. This transformation, while straightforward in principle, is sensitive to reaction conditions, reagent choice, and substrate purity. This document provides field-proven insights to optimize this critical step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm recovering mostly unreacted 4-hydroxyindole. What are the likely causes and how can I fix it?

A1: Low conversion is a common problem often related to the choice and activity of the reducing agent or catalyst. The electronic properties of the 4-hydroxyindole starting material can also influence reactivity.

Causality & Troubleshooting Steps:

  • Inactive Catalyst (for Catalytic Hydrogenation):

    • Problem: Palladium on carbon (Pd/C) is a common catalyst for this reduction. However, it can become deactivated by atmospheric poisons or impurities in the starting material.

    • Solution: Ensure you are using fresh, high-quality catalyst. If you suspect contamination, consider pre-treating your 4-hydroxyindole solution with activated charcoal before adding the catalyst. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Insufficiently Potent Reducing Agent:

    • Problem: Not all reducing agents are equally effective for the indole-to-indoline conversion. The electron-rich nature of the indole ring requires a potent system.

    • Solution: If catalytic hydrogenation is not providing the desired results, consider alternative chemical reducing agents. A well-regarded method involves using a borane complex, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), in the presence of trifluoroacetic acid (TFA).[1] The acid protonates the indole ring, making it more susceptible to hydride attack. Another effective method is the use of zinc dust in a strong acid like phosphoric acid, which has been shown to reduce indoles with minimal polymerization.[2]

  • Sub-Optimal Reaction Conditions:

    • Problem: Temperature and pressure (for hydrogenation) are critical parameters.

    • Solution: For catalytic hydrogenation, ensure you are operating at sufficient hydrogen pressure (typically 50-100 psi, but this can be system-dependent). For chemical reductions, temperature control is key. Some reactions, like those with borane reagents, may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?

A2: Side product formation often arises from over-reduction or polymerization of the starting material or product, particularly under harsh acidic conditions.

Causality & Troubleshooting Steps:

  • Polymerization:

    • Problem: Indoles are known to polymerize in the presence of strong acids.[2] This is a significant issue in classic metal-acid reductions.

    • Solution: If you are using a metal-acid system (e.g., Zn/HCl), try switching to a milder, more controlled system. The use of zinc dust with 85% phosphoric acid has been reported to significantly reduce polymerization compared to other acid-metal combinations.[2] Alternatively, non-acidic methods like catalytic hydrogenation or reduction with lithium in liquid ammonia can circumvent this issue entirely.[3]

  • Over-reduction:

    • Problem: While the benzene ring of the indoline system is generally stable, harsh reducing conditions (e.g., high-pressure hydrogenation at elevated temperatures) can potentially lead to its reduction.

    • Solution: Employ milder conditions. For catalytic hydrogenation, use a lower temperature and pressure. For chemical reductions, consider reagents known for their selectivity. Sodium cyanoborohydride in the presence of a carboxylic acid is a convenient and often milder alternative for reducing indoles.[4]

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low yield issues.

troubleshooting_workflow start Low Yield of this compound check_conversion TLC Analysis: High amount of starting material? start->check_conversion yes_conversion Yes check_conversion->yes_conversion High SM no_conversion No (Complex Mixture) check_conversion->no_conversion Low SM reagent_issue Potential Issue: Inactive Reagent/Catalyst yes_conversion->reagent_issue side_products Potential Issue: Decomposition or Polymerization no_conversion->side_products conditions_issue Potential Issue: Sub-optimal Conditions reagent_issue->conditions_issue solution_reagent Action: 1. Use fresh catalyst/reagent. 2. Consider a stronger reducing system (e.g., Borane/TFA). reagent_issue->solution_reagent solution_conditions Action: 1. Increase H2 pressure (hydrogenation). 2. Increase temperature moderately. 3. Increase reaction time (monitor by TLC). conditions_issue->solution_conditions end Optimized Yield solution_reagent->end solution_conditions->end harsh_conditions Potential Cause: Harsh Acidic Conditions side_products->harsh_conditions solution_milder_acid Action: 1. Switch to milder acid (e.g., Phosphoric Acid instead of HCl). 2. Lower reaction temperature. harsh_conditions->solution_milder_acid solution_no_acid Action: Consider non-acidic methods: - Catalytic Hydrogenation - Li/NH3 Reduction harsh_conditions->solution_no_acid solution_milder_acid->end solution_no_acid->end

Caption: A troubleshooting decision tree for low yield in this compound synthesis.

Q3: I am having difficulty purifying the final this compound product. What methods are most effective?

A3: this compound is a polar compound, which can present challenges during extraction and chromatography. A multi-step approach is often necessary.

Causality & Troubleshooting Steps:

  • Workup & Extraction:

    • Problem: The product may be partially soluble in water, leading to losses during aqueous workup. Emulsion formation can also complicate phase separation.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the indoline nitrogen is deprotonated, making the product less water-soluble. Extract with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine (saturated NaCl solution) can help break them. For concentrating indole compounds from complex mixtures, a combination of extraction and re-extraction can be highly effective.[5][6]

  • Chromatography:

    • Problem: The polar nature of the hydroxyl and amine groups can cause the compound to streak on silica gel columns, leading to poor separation.

    • Solution: Use a polar solvent system for column chromatography, such as ethyl acetate/hexanes or dichloromethane/methanol. To reduce tailing, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This deprotonates the amine, leading to sharper peaks.

  • Crystallization:

    • Problem: The crude product may be an oil or an amorphous solid that is difficult to crystallize.

    • Solution: If chromatography yields a sufficiently pure product, crystallization can be an excellent final purification step. Solute crystallization from a carefully chosen solvent system, such as using n-hexane with an indole-concentrated oil, can yield high-purity crystals.[7] Experiment with different solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, methanol/water) to find optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing this compound?

The most direct precursor is 4-hydroxyindole . The quality of this starting material is paramount. Impurities can interfere with the reduction step, particularly in catalytic reactions. A rapid synthesis of 4-hydroxyindole can be achieved using microwave-assisted methods, which may offer an efficient route to obtaining high-purity starting material.[8]

Q2: Can you explain the mechanism of indole reduction to indoline?

The reduction of the indole ring to an indoline specifically targets the C2-C3 double bond in the pyrrole ring. The mechanism depends on the method used:

  • Catalytic Hydrogenation: The indole adsorbs onto the surface of a metal catalyst (like Pd/C). Hydrogen atoms are added across the C2-C3 double bond, saturating it to form the indoline ring.

  • Chemical Reduction (e.g., with Borane/Acid): The acid first protonates the indole at the C3 position, forming an indoleninium ion. This ion is a much better electrophile than the neutral indole. A hydride reagent (like BH3) then delivers a hydride (H-) to the C2 position, followed by a second hydride delivery or protonation/reduction sequence to yield the final indoline product.

Q3: Are there any protecting group strategies I should consider for the hydroxyl group?

While direct reduction of 4-hydroxyindole is feasible, protecting the phenolic hydroxyl group can sometimes be advantageous.

  • Benefits: Protection can prevent potential side reactions at the hydroxyl group and may improve the solubility of the substrate in less polar organic solvents, which can be beneficial for certain reduction methods.

  • Drawbacks: This adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.

  • Common Protecting Groups: Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices. They are generally stable to the reducing conditions used for the indole-to-indoline conversion and can be removed under standard conditions afterward.

Q4: How do different reduction methods compare in terms of yield and scalability?

The choice of reduction method often involves a trade-off between convenience, cost, selectivity, and scalability.

MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or other catalysts)Good to ExcellentClean reaction, no stoichiometric byproducts, highly scalable.Requires specialized pressure equipment; catalyst can be sensitive to poisoning.[1]
Metal-Acid Reduction Zn, H₃PO₄ or HClModerate to GoodInexpensive reagents, simple setup.Can cause polymerization; workup can be cumbersome.[2][9]
Borane Reduction BH₃-THF, TFAGood to ExcellentHigh yields, rapid reaction, avoids polymerization.[1]Borane reagents are air- and moisture-sensitive; requires careful handling.
Dissolving Metal Reduction Li or Na, liquid NH₃HighExcellent yields, especially for indole-2-carboxylic acids.[3]Requires cryogenic temperatures (-33°C or lower) and specialized handling of liquid ammonia and alkali metals.

References

Technical Support Center: Synthesis of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Indoline-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the preparation of this valuable synthetic intermediate.

Core Synthesis Pathway: Catalytic Hydrogenation of 4-Hydroxyindole

The most common and direct route to this compound is the catalytic hydrogenation of the corresponding indole, 4-hydroxyindole. This transformation, while conceptually straightforward, is fraught with potential challenges related to selectivity and product stability. The pyrrole ring of indole is aromatic and requires activation for reduction, yet the resulting indoline can be susceptible to further reduction or degradation.

A representative protocol for this key transformation is detailed below. This protocol serves as the foundation for the subsequent troubleshooting and FAQ sections.

Experimental Protocol: Synthesis of this compound

Reaction: Catalytic Hydrogenation of 4-Hydroxyindole

Objective: To selectively reduce the 2,3-double bond of 4-hydroxyindole to yield this compound.

Materials:

  • 4-Hydroxyindole (1.0 eq)

  • Platinum on activated carbon (Pt/C, 5-10 mol%)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a suitable high-pressure reaction vessel, dissolve 4-hydroxyindole (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Inerting: Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pt/C catalyst (5-10 mol%). Caution: Pt/C can be pyrophoric. Handle with care.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC or LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent if necessary and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of 4-Hydroxyindole

Q: My reaction has stalled. After several hours, TLC analysis shows predominantly starting material. What are the likely causes and how can I resolve this?

A: This is a common problem often related to catalyst activity or reaction conditions.

  • Causality & Explanation: The indole ring is an aromatic system with significant resonance stabilization, making its reduction challenging.[1] The catalyst's role is to provide a surface for the adsorption and activation of both hydrogen gas and the indole substrate. If the catalyst is inactive or poisoned, this activation cannot occur.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure your Pt/C catalyst is fresh and active. Older catalysts can absorb moisture and lose activity. Consider using a freshly opened bottle or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

    • Catalyst Poisoning: The indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[1] Impurities in the starting material, particularly sulfur-containing compounds, can also poison the catalyst. Purifying the starting 4-hydroxyindole by recrystallization or a silica plug may be necessary.

    • Solvent Choice & pH: The reduction is often more efficient under acidic conditions.[1] An acidic medium protonates the indole at the C3 position, disrupting the aromaticity and forming an iminium ion, which is more susceptible to hydrogenation.[1]

      • Action: Switch the solvent from ethanol to glacial acetic acid. Alternatively, add a co-catalyst like p-toluenesulfonic acid (p-TsOH) to your reaction in ethanol.

    • Hydrogen Pressure & Temperature: Increasing the hydrogen pressure and/or the reaction temperature can provide the necessary energy to overcome the activation barrier.

      • Action: Gradually increase the H₂ pressure (e.g., to 100-200 psi) and/or the temperature (e.g., to 50-60 °C). Monitor carefully for the formation of side products.

Issue 2: Formation of a Major, Less Polar Side Product

Q: I've achieved good conversion, but my crude NMR shows a significant amount of a less polar byproduct. What is this impurity and how can I prevent its formation?

A: The most likely less polar byproduct is Octahydroindole-4-ol , resulting from the over-reduction of the benzene ring.

  • Causality & Explanation: The conditions required to reduce the pyrrole ring of indole can also be harsh enough to reduce the benzene ring, leading to the fully saturated octahydroindole derivative. This is particularly problematic with highly active catalysts or under forcing conditions (high pressure/temperature).

  • Troubleshooting Steps:

    • Milder Conditions: The key is to find a balance where the indole is reduced, but the benzene ring remains intact.

      • Action: Reduce the hydrogen pressure, lower the reaction temperature, and decrease the reaction time. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.

    • Catalyst Selection: While Pt/C is effective, other catalysts may offer better selectivity. Palladium-based catalysts are sometimes less aggressive for benzene ring reductions compared to platinum or rhodium.

    • Alternative Reducing Agents: If catalytic hydrogenation proves too difficult to control, consider chemical reducing agents. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-pyridine in the presence of trifluoroacetic acid, have been used for the selective reduction of indoles to indolines.[2]

Issue 3: Presence of Polymeric or Tarry Side Products

Q: My reaction mixture has turned dark, and upon work-up, I've isolated a significant amount of an insoluble, tarry material. What is causing this?

A: This is likely due to the polymerization of the indole starting material or the indoline product.

  • Causality & Explanation: Indoles, particularly electron-rich ones like 4-hydroxyindole, are susceptible to polymerization under strongly acidic conditions.[1] The C3 position is highly nucleophilic and can attack the protonated form of another indole molecule, initiating a chain reaction.

  • Troubleshooting Steps:

    • Control Acidity: While some acid can be beneficial for activating the indole, excessive acidity can promote polymerization.

      • Action: If using acetic acid as a solvent, try diluting it with a co-solvent like ethyl acetate. If using a catalytic amount of acid, reduce the loading.

    • Temperature Control: Higher temperatures can accelerate polymerization.

      • Action: Run the reaction at room temperature or with minimal heating.

    • Protecting Groups: If polymerization is persistent, consider protecting the indole nitrogen (e.g., as an N-Boc or N-Cbz derivative) before hydrogenation. The protecting group can be removed in a subsequent step.

Problem Potential Cause Recommended Solution
Low Conversion Inactive catalystUse fresh Pt/C or a more active catalyst.
Catalyst poisoningPurify starting material; consider product inhibition.
Insufficient activationSwitch to an acidic solvent (AcOH) or add a catalytic acid.
Over-reduction Reaction conditions too harshLower H₂ pressure and temperature; monitor reaction closely.
Highly active catalystConsider a less active catalyst (e.g., Pd/C).
Polymerization Excessive acidityReduce acid concentration or use a less acidic medium.
High temperatureConduct the reaction at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging? The primary challenge lies in the selective reduction of the indole's pyrrole ring without affecting the benzene ring. The aromatic stability of the indole nucleus requires energetic conditions for hydrogenation, which can lead to over-reduction.[1] Additionally, both the starting material and the product can be sensitive to the reaction conditions, leading to side reactions like polymerization.

Q2: My final product is colored, even after column chromatography. What could be the cause? this compound, like many phenols and anilines, is susceptible to air oxidation, which can form highly colored quinone-like impurities. This process can be accelerated by trace metal impurities or exposure to light. To minimize this, handle the purified product under an inert atmosphere and store it in a dark, cold environment. Degassing solvents used for purification and analysis can also be beneficial.

Q3: How can I effectively purify this compound? Flash column chromatography on silica gel is the standard method. However, due to the basicity of the indoline nitrogen, the compound may streak on the column. To mitigate this, you can use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, leading to better peak shape and separation.

Q4: Can I use other reducing agents besides catalytic hydrogenation? Yes, several other methods can be employed. As mentioned, borane reagents in the presence of acid are a viable option.[2] Metal/acid combinations, such as zinc dust in phosphoric acid, have also been reported for the reduction of indoles to indolines, often with reduced polymerization compared to other strong acid methods.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of common side products.

This compound Synthesis cluster_main Desired Pathway cluster_side Side Reactions 4-Hydroxyindole 4-Hydroxyindole This compound This compound 4-Hydroxyindole->this compound H₂, Pt/C (Selective Reduction) Polymers Polymers 4-Hydroxyindole->Polymers [H⁺] (Polymerization) Octahydroindole-4-ol Octahydroindole-4-ol This compound->Octahydroindole-4-ol H₂, Pt/C (Over-reduction)

Caption: Reaction scheme for this compound synthesis and major side products.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Options Start Start Hydrogenation Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Check_Conv Conversion Complete? Monitor->Check_Conv Check_Side_Prod Side Products Present? Check_Conv->Check_Side_Prod Yes Troubleshoot Troubleshoot Reaction Check_Conv->Troubleshoot No Workup Work-up & Purify Check_Side_Prod->Workup No Check_Side_Prod->Troubleshoot Yes Adjust_Cond Adjust Conditions (P, T, Solvent) Troubleshoot->Adjust_Cond Change_Cat Change Catalyst Troubleshoot->Change_Cat Check_Purity Check Starting Material Purity Troubleshoot->Check_Purity Adjust_Cond->Start Retry Change_Cat->Start Retry Check_Purity->Start Retry

Caption: A logical workflow for troubleshooting the hydrogenation reaction.

References

Technical Support Center: Purification of Indoline-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Indoline-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related polar heterocyclic compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your separations.

This compound, with its polar hydroxyl group and basic nitrogen atom, presents a unique set of purification challenges. Its amphipathic nature can lead to problematic interactions with the stationary phase, resulting in poor peak shape, co-elution with impurities, and even on-column degradation. This guide provides field-proven insights and systematic approaches to overcome these obstacles.

Core Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound. It is designed as a self-validating system, where preliminary Thin Layer Chromatography (TLC) analysis dictates the parameters for the preparative column.

Step 1: Thin Layer Chromatography (TLC) Analysis

The selection of an appropriate solvent system is the most critical step for a successful separation.[1][2] The goal is to find a mobile phase that provides a retention factor (Rf) of 0.25-0.35 for this compound.[2][3] This Rf range ensures the compound spends sufficient time interacting with the stationary phase for effective separation from impurities.

  • Prepare TLC Chambers: Use a few different solvent systems for initial screening. Common systems for polar compounds like this compound include mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Spot the Plate: Dissolve your crude sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the TLC plate (standard silica gel 60 F254) with the crude mixture.

  • Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate dip.

  • Select the System: Choose the solvent system that gives the best separation between this compound and its impurities, with the target Rf value. If the Rf is too high (>0.4), decrease the proportion of the polar solvent. If it is too low (<0.2), increase the proportion of the polar solvent.[3]

Step 2: Column Preparation (Wet Packing)

Wet packing is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.[4]

  • Select Column and Silica: Choose a glass column with a diameter and length appropriate for your sample size. A general rule is to use 30-50g of silica gel for every 1g of crude material.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent until a homogenous, pourable slurry is formed.

  • Pack the Column: With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during solvent addition.[5]

Step 3: Sample Loading (Dry Loading)

For compounds like this compound that may have limited solubility in the non-polar starting eluent, dry loading is highly recommended to ensure a concentrated starting band and prevent peak broadening.[5]

  • Adsorb Sample: Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., Dichloromethane, Methanol, or Acetone). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Evaporate Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample onto the sand layer in the packed column. Add another thin layer of sand on top.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Use a solvent system that is slightly less polar than the one that gave the target Rf of 0.25 on TLC.

  • Apply Pressure: Use gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Gradient Elution (Recommended): Start with the low-polarity solvent system. After the non-polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate or adding Methanol) to elute the more polar this compound.[4][6] This technique sharpens peaks and reduces elution time.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during the purification of this compound.

Question: My this compound is streaking on the TLC plate and the collected column fractions are turning pink/brown. What is happening?

Answer: This is a classic sign of on-column degradation. Indoles and indolines are electron-rich heterocycles that can be sensitive to the acidic nature of standard silica gel, leading to polymerization or oxidation, which often results in discoloration.[7] The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze these decomposition pathways.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, and in your eluent, add a small amount of a basic modifier like triethylamine (NEt3) or ammonia (typically 0.5-1% by volume). This will neutralize the acidic sites on the silica.[7] First, flush the packed column with your starting eluent containing the modifier before loading the sample.

  • Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel. Alumina is less acidic and can be gentler on sensitive compounds.[7]

  • Work Efficiently: Do not let the compound sit on the column for an extended period. A faster elution, characteristic of flash chromatography, minimizes contact time and reduces the opportunity for degradation.[7]

Question: I can't achieve good separation between this compound and a closely-running impurity, even after adjusting the Hexane/Ethyl Acetate ratio.

Answer: While adjusting solvent polarity (strength) is the first step, sometimes the issue lies in solvent selectivity. Different solvents interact with your compound and the stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).[3] If two compounds have similar polarity, you need a solvent system that can exploit subtle differences in their functional groups.

Troubleshooting Steps:

  • Change Solvent System: Keep one solvent the same and swap the other. For example, instead of Hexane/Ethyl Acetate, try:

    • Dichloromethane/Methanol: Dichloromethane offers different selectivity than hexane, and methanol is a strong hydrogen-bond donor and acceptor, which can significantly alter the elution of a hydroxyl-containing compound like this compound.

    • Toluene/Acetone: This combination provides different pi-pi interaction possibilities from the toluene.

  • Ternary Mixtures: Sometimes, adding a third solvent in a small percentage (e.g., 1-5% Methanol or Acetic Acid in a DCM/EtOAc mixture) can fine-tune the selectivity and dramatically improve separation.

  • Re-optimize Rf: Remember to perform TLC with these new systems to find the optimal Rf of 0.25-0.35 before running the column.[2]

Question: My this compound will not elute from the column. I've reached 100% Ethyl Acetate and it's still at the baseline.

Answer: This indicates that the mobile phase is not polar enough to displace the highly polar this compound from the active sites of the silica gel.[8] The combination of the hydroxyl group and the indoline nitrogen creates strong interactions with the silanol groups.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: You need to add a much more polar "kicker" solvent to your mobile phase.

    • Add Methanol (MeOH) : Start by adding 2-5% MeOH to your Ethyl Acetate. If needed, you can increase this percentage gradually up to 20%. A common gradient is to go from 100% EtOAc to 95:5 EtOAc/MeOH.

    • Add Isopropanol (IPA): IPA is another excellent polar solvent that can be used.

  • Check for Irreversible Binding/Decomposition: Spot a TLC plate with your crude material and leave it in the open air for an hour. Then, elute it. If the spot remains at the origin or has visibly decomposed, it confirms a stability issue on silica, which can be addressed by deactivating the silica as described above.[8]

Question: The separation looked great on TLC, but on the column, all my fractions are mixed.

Answer: This common issue points to a problem with the column technique rather than the solvent system chemistry. The goal is to transfer the ideal, small-scale separation on a thin layer of silica (TLC) to a large, three-dimensional column.

Troubleshooting Steps:

  • Reduce Sample Load: You may have overloaded the column. For a difficult separation (spots close on TLC), the ratio of silica to crude product should be increased to 50:1 or even 100:1.

  • Improve Column Packing: The column may have channels or cracks. Repack the column carefully, ensuring a homogenous slurry and gentle, consistent tapping to create a uniform bed.[4]

  • Refine Sample Loading:

    • If wet-loading, ensure you used the absolute minimum amount of solvent to dissolve the sample. Using too much solvent, or a solvent more polar than the eluent, will cause the starting band to be very broad.

    • Switch to the dry-loading method described in the core protocol. This is the most reliable way to achieve a sharp, concentrated starting band.[5]

Frequently Asked Questions (FAQs)

Q1: What quantitative data should I be recording for my column chromatography?

A1: Meticulous record-keeping is crucial for reproducibility. The following table outlines the key parameters to document.

ParameterExample ValueImportance
Stationary Phase Silica Gel, 60Å, 40-63 µmDefines the surface chemistry and particle size, affecting resolution.
Silica Mass 50 gDetermines the loading capacity of the column.
Crude Sample Mass 1.0 gUsed to calculate the silica-to-sample ratio (e.g., 50:1).
Column Dimensions 40 mm x 200 mmAffects flow rate and separation efficiency.
TLC Solvent System 7:3 Hexane:Ethyl AcetateThe basis for the column's mobile phase selection.
TLC Rf (Product) 0.30The target value indicating a high probability of successful separation.[2]
Elution Method Gradient: 9:1 to 7:3 Hex:EtOAcDocuments the change in mobile phase composition over time.
Total Eluent Volume 1.5 LUseful for estimating solvent usage for future runs.
Pure Product Yield 750 mgThe ultimate measure of the purification's success.
Purity Analysis >98% by 1H NMRConfirms the effectiveness of the purification.

Q2: I've heard about reverse-phase chromatography. Is it suitable for this compound?

A2: Yes, reverse-phase (RP) chromatography can be an excellent alternative, especially for polar compounds. In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] this compound would be less retained in RP and would elute earlier than non-polar impurities. It is particularly useful for removing very greasy, non-polar byproducts. For ionizable compounds like this compound, buffering the mobile phase (e.g., with formic acid or ammonium acetate) is often necessary to ensure consistent retention and good peak shape.[10]

Q3: What are the likely impurities from an this compound synthesis?

A3: Impurities will depend on the synthetic route. However, common impurities in indole and indoline syntheses include:

  • Unreacted Starting Materials: These can vary widely in polarity.

  • Oxidation Products: Exposure to air can lead to the formation of colored, often more polar, oxidized species.[11][12]

  • Isomeric Byproducts: Depending on the cyclization strategy, other positional isomers could be formed.

  • Residual Catalysts or Reagents: These are often highly polar and can sometimes be removed with a simple aqueous wash before chromatography.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Problem with Purification streaking Streaking / Discoloration (Pink, Brown) start->streaking poor_sep Poor Separation (Mixed Fractions) start->poor_sep no_elution Compound Not Eluting start->no_elution sol_degradation Solution: Degradation on Silica streaking->sol_degradation sol_selectivity Solution: Poor Selectivity poor_sep->sol_selectivity sol_technique Solution: Poor Technique poor_sep->sol_technique sol_polarity Solution: Insufficient Polarity no_elution->sol_polarity action_base Add Base (0.5% NEt3) to Eluent sol_degradation->action_base Cause: Silica Acidity action_alumina Switch to Neutral Alumina sol_degradation->action_alumina Cause: Silica Acidity action_solvents Change Solvent System (e.g., DCM/MeOH) sol_selectivity->action_solvents Cause: Wrong Interactions action_gradient Optimize Gradient sol_selectivity->action_gradient Cause: Suboptimal Elution action_polar Add Polar 'Kicker' (e.g., 5-10% MeOH) sol_polarity->action_polar Cause: Compound too Polar action_load Reduce Sample Load (Increase Silica Ratio) sol_technique->action_load Cause: Overloading action_dryload Use Dry Loading Technique sol_technique->action_dryload Cause: Broad Start Band

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

Technical Support Guide: Recrystallization of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers and drug development professionals on the purification of Indoline-4-ol via recrystallization. The content moves beyond a simple protocol to explain the underlying principles and troubleshoot common experimental challenges, ensuring a higher probability of success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the fundamental principle of recrystallization for this compound?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are present in lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[1]

Q2: How do I choose the right solvent system for this compound?

A2: The ideal solvent should dissolve this compound completely when hot but poorly when cold.[1] Given the structure of this compound, which contains a polar hydroxyl (-OH) group and a secondary amine (-NH-), polar solvents are a logical starting point. A rule of thumb is that solvents with functional groups similar to the compound often work well.[2]

  • Polar Protic Solvents: Alcohols like ethanol or methanol are excellent candidates due to their ability to form hydrogen bonds with this compound.

  • Mixed Solvent Systems: A two-solvent system is often highly effective.[1] This typically involves a "soluble" solvent in which this compound dissolves readily (e.g., ethanol, ethyl acetate) and a "non-soluble" or "anti-solvent" in which it is poorly soluble (e.g., water, hexane).[2] The anti-solvent is added dropwise to the hot, dissolved solution until slight turbidity (cloudiness) appears, which is then cleared by adding a few drops of the hot soluble solvent before cooling.

Refer to the Data Summary table in Section 4 for specific recommendations.

Q3: My this compound solution is turning brown/purple during the process. Why is this happening?

A3: The indoline and the related indole core are electron-rich heterocyclic systems that can be susceptible to oxidation and degradation, especially under certain conditions.[1] Discoloration is often a sign of impurity formation. This can be caused by:

  • Air Oxidation: Prolonged heating in the presence of air can cause oxidation. Working efficiently and considering a nitrogen or argon atmosphere for highly sensitive materials can mitigate this.[1]

  • Acidic Conditions: Trace acidic impurities in the crude material or solvent can catalyze degradation or polymerization.[1] Ensure all glassware is clean and solvents are of high purity.

  • High Temperatures: Excessive heat or prolonged heating times can lead to decomposition. Use the minimum temperature necessary to achieve full dissolution.

Q4: What is "oiling out" and how can I prevent it with this compound?

A4: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid (an oil) rather than as solid crystals.[3] This is undesirable because the oil often traps impurities, defeating the purpose of recrystallization. It is more likely to happen if the compound is significantly impure or if the solution is cooled too quickly.[4]

To prevent this:

  • Ensure Slow Cooling: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling favors oil formation over crystal nucleation.[3][4]

  • Use More Solvent: Oiling out can occur if the solution is too concentrated. Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and attempt to cool slowly again.[4]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and encourage crystal growth.[4]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Step-by-Step Protocol
  • Solvent Selection: On a small scale, test the solubility of your crude this compound in various candidate solvents (see Table 1) to identify a suitable system where it is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (or the "soluble" solvent of a mixed pair) portion-wise while gently heating and stirring the mixture on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a stemless or short-stem funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[3]

  • Crystallization:

    • Remove the flask from the heat and cover it (e.g., with a watch glass).

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Do not rush this step by placing it directly in an ice bath.[3]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Ensure the crystals are packed down firmly in the funnel.

  • Washing:

    • With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining dissolved impurities.

    • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.[3]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a period to air-dry them.

    • Transfer the crystals to a watch glass or weighing dish and dry them completely. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow and decision points in the recrystallization procedure.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Filtration check_insoluble->hot_filtration Yes cool Allow to Cool Slowly (Room Temperature) check_insoluble->cool No hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask / Seed check_crystals->troubleshoot_no_crystals No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes troubleshoot_no_crystals->cool filtration Isolate Crystals (Vacuum Filtration) ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A workflow diagram illustrating the key steps and decision points for the successful recrystallization of this compound.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason; the solution is not saturated enough for crystals to form. 2. Supersaturation. The solution is supersaturated but lacks a nucleation point for crystal growth to begin.[4]1. Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[4] 2. Induce crystallization by gently scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of pure this compound if available.[4]
The product "oils out" instead of crystallizing. 1. Solution cooled too rapidly. This does not allow time for an ordered crystal lattice to form.[4] 2. High concentration of impurities. Impurities can interfere with crystallization and lower the melting point of the mixture. 3. The boiling point of the solvent is higher than the melting point of the compound. 1. Reheat the solution until the oil redissolves. If necessary, add a small amount of extra solvent. Ensure the subsequent cooling is very slow and undisturbed.[4] 2. Consider pre-purification with a quick silica plug if the crude material is very impure.[5] 3. Choose a solvent with a lower boiling point.
Crystal yield is very low. 1. Too much solvent was used. The compound remains dissolved in the mother liquor even after cooling.[4] 2. Premature crystallization during hot filtration. The compound crystallized in the funnel. 3. Excessive washing. Too much cold solvent was used during the washing step, dissolving some of the product.1. Reduce the solvent volume by evaporation and re-cool.[4] For future runs, use less solvent initially. 2. Ensure the filtration apparatus is sufficiently pre-heated and use a stemless funnel to prevent clogging.[3] 3. Use a minimal amount of ice-cold solvent for washing.
Crystals are colored or appear impure. 1. Colored impurities were not removed. The impurity has similar solubility to this compound in the chosen solvent. 2. Degradation of the product. As discussed in the FAQ, indoline derivatives can be sensitive. 3. Incomplete washing. The mother liquor, containing dissolved impurities, was not fully removed.1. Try a different solvent system. Sometimes adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities (use with caution as it can also adsorb the product). 2. Minimize heating time and consider using an inert atmosphere if the problem persists.[1] 3. Ensure the crystals are washed thoroughly with fresh, cold solvent during filtration.

Section 4: Data Summary - Solvent Selection

The following table provides guidance on selecting a solvent system for the recrystallization of this compound, based on its chemical structure and general principles for heterocyclic compounds.[2][6]

Solvent / SystemTypeRationale & Comments
Ethanol Polar ProticGood starting point. The -OH group interacts well with the polar functionalities of this compound. May show high solubility, potentially requiring cooling to very low temperatures for good yield.
Methanol/Water Mixed Polar ProticHighly versatile. Dissolve in a minimum of hot methanol, then add hot water dropwise until the solution becomes faintly cloudy. Clear with a drop of methanol and cool. Allows for fine-tuning of polarity.
Ethyl Acetate/Hexane Mixed Polar Aprotic / Non-polarExcellent for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. This system often yields high-quality crystals.[2]
Toluene AromaticCan be effective for aromatic compounds, often producing good crystals.[2] However, requires higher temperatures. Test on a small scale.
Water Polar ProticThis compound is likely to have low solubility in water, making it a potential anti-solvent but unlikely to be a good single solvent.[6]

References

Technical Support Center: Troubleshooting Low Yield in Indole Reduction to Indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole-to-indoline reductions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this common yet often tricky transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in indole-to-indoline reductions.

Question 1: My indole reduction is resulting in a low yield of indoline, and I'm observing a significant amount of dark, insoluble material. What is likely happening and how can I prevent it?

Answer: The formation of dark, insoluble material is a classic sign of indole polymerization.[1] Indoles, particularly unsubstituted ones, are susceptible to polymerization under strongly acidic conditions, which are often employed in reductions using metal-acid systems (e.g., Zn/HCl, Sn/HCl).[1] The electron-rich nature of the indole ring makes it prone to electrophilic attack, and protonation can initiate a chain reaction leading to polymers.

  • Causality: The conjugate acid of indole is only stable in very acidic media.[1] In less concentrated strong acids, the equilibrium concentration of the protonated indole might be low, but sufficient to initiate polymerization, which is often faster than the desired reduction.

  • Troubleshooting Steps:

    • Modify the Acidic Medium: Instead of traditional mineral acids, consider using a combination of a metal reducing agent with a stronger, less nucleophilic acid that can stabilize the protonated indole. A notable example is the use of zinc dust in 85% phosphoric acid, which has been shown to reduce indole to indoline in good yields with minimal polymerization.[1]

    • Alternative Reducing Systems: Move away from metal-acid reductions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) in the presence of trifluoroacetic acid (TFA), can rapidly and cleanly reduce indoles to indolines at low temperatures, avoiding the harsh conditions that lead to polymerization.[2]

    • Temperature Control: If using a metal-acid system is unavoidable, ensure strict temperature control. Running the reaction at lower temperatures can help to slow down the rate of polymerization relative to the reduction.

Question 2: I'm attempting a catalytic hydrogenation of my indole, but the reaction is sluggish and gives a poor yield. What are the potential issues with my catalyst or reaction setup?

Answer: Sluggish catalytic hydrogenation of indoles can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Deactivation: The nitrogen atom in the indole ring can act as a Lewis base and poison the catalyst surface, reducing its activity.[3] Impurities in the starting material or solvent can also lead to catalyst deactivation.

  • Substrate Inhibition: Some substituted indoles, particularly those with bulky groups near the pyrrole ring, can sterically hinder the approach of the substrate to the catalyst surface.[4][5]

  • Insufficient Hydrogen Pressure or Agitation: Inadequate hydrogen pressure or poor mixing can lead to a low concentration of hydrogen at the catalyst surface, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Ensure you are using an appropriate catalyst. Palladium on carbon (Pd/C) is common, but platinum-based catalysts (e.g., PtO₂) or rhodium-based catalysts may be more effective for certain substrates. Increase the catalyst loading if deactivation is suspected, but be mindful of potential side reactions.

    • Solvent and Additives: The choice of solvent can be critical. Acetic acid is often used as a solvent for indole hydrogenations as it protonates the indole, making it more susceptible to reduction and potentially reducing catalyst poisoning.

    • Reaction Conditions: Increase the hydrogen pressure and ensure vigorous stirring to maximize the mass transfer of hydrogen to the catalyst surface. Monitor the reaction temperature, as some hydrogenations require elevated temperatures to proceed at a reasonable rate.

    • Substrate Purity: Ensure your indole starting material is pure. Impurities can poison the catalyst. Recrystallization or column chromatography of the starting material may be necessary.[6][7][8]

Section 2: Reagent and Catalyst-Specific Issues

This section delves into problems related to specific classes of reducing agents.

Question 3: My reduction using a borane reagent (e.g., BH₃·THF) with trifluoroacetic acid is not going to completion. What factors could be affecting the efficiency of this system?

Answer: The borane-TFA system is generally very effective for indole reduction.[2] If you are experiencing incomplete conversion, consider the following:

  • Reagent Stoichiometry: A molar excess of the borane reagent is required. Typically, 1.5 to 5 moles of the borane reagent per mole of the indole compound are used, with a 2 to 3-fold excess being preferred.[2] Trifluoroacetic acid is used in excess to act as both a solvent and to react with the borane complex.[2]

  • Anhydrous Conditions: This reaction must be carried out under substantially anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).[2] Water will react with the borane reagent and quench the reaction. Trifluoroacetic acid is hygroscopic, so ensure it is handled accordingly.[2]

  • Purity of Reagents: Use high-purity, anhydrous trifluoroacetic acid. The use of other polyhaloacetic acids like trichloroacetic acid or difluoroacetic acid gives poor results.[2] The borane solution should also be fresh and properly titrated to know its exact concentration.

  • Temperature: The reaction is typically rapid at low temperatures.[2] However, for some less reactive substrates, allowing the reaction to slowly warm to room temperature may be necessary.

Question 4: I am using sodium cyanoborohydride (NaBH₃CN) in acetic acid, but the yield is low. Are there limitations to this reducing agent?

Answer: Sodium cyanoborohydride in a carboxylic acid solvent is a mild and effective method for reducing indoles to indolines.[9] However, its success is highly dependent on the substrate and reaction conditions.

  • Acidity is Key: The reduction mechanism involves the protonation of the indole ring, which is then reduced by the hydride reagent. The concentration and pKa of the acid are therefore critical. Acetic acid is commonly used, but for less reactive indoles, a stronger carboxylic acid might be necessary.

  • Substituent Effects: Electron-withdrawing groups on the indole ring can deactivate the ring towards protonation, making the reduction more difficult.[4][10] Conversely, electron-donating groups can enhance the nucleophilicity of the indole, potentially leading to higher yields.[4]

  • Side Reactions: While generally a clean reaction, side reactions can occur. Ensure that other functional groups in your molecule are compatible with the mildly acidic and reducing conditions.

Section 3: Substrate-Specific Challenges

The structure of the indole itself plays a significant role in the success of the reduction.

Question 5: My indole has an electron-withdrawing group (e.g., -NO₂, -CN, -CO₂R) on the benzene ring. Why is the reduction to the corresponding indoline proving difficult?

Answer: Electron-withdrawing groups on the benzene ring of the indole nucleus decrease the electron density of the entire aromatic system, including the pyrrole ring.[4][10]

  • Mechanism Insight: Most reduction methods, including catalytic hydrogenation and acid-catalyzed hydride reductions, rely on the electron-rich nature of the C2-C3 double bond of the indole. Electron-withdrawing groups make this double bond less nucleophilic and therefore less reactive towards electrophilic activation (e.g., protonation) or interaction with a catalyst surface.[4][11]

  • Troubleshooting Strategies:

    • Harsher Reaction Conditions: For substrates with strongly deactivating groups, more forcing reaction conditions may be necessary.[12] This could involve higher temperatures, higher pressures in catalytic hydrogenation, or the use of stronger acids.

    • Alternative Reducing Agents: Consider using reducing agents that do not rely on the nucleophilicity of the indole ring. For instance, reductions using dissolving metals, such as sodium or lithium in liquid ammonia, can be effective for reducing electron-deficient aromatic systems.[13]

    • Protecting Groups: If the indole nitrogen is unsubstituted, N-protection with a group like Boc (tert-butoxycarbonyl) can sometimes alter the electronic properties of the ring and facilitate reduction. An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) as the reducing agent has been reported.[14]

Question 6: I have a bulky substituent at the C2 or C7 position of my indole, and the reduction is proceeding very slowly. What is the reason for this?

Answer: Bulky substituents at positions flanking the pyrrole ring (C2 and C7) can introduce significant steric hindrance.[4][5]

  • Steric Hindrance: This steric bulk can impede the approach of the reducing agent or the binding of the indole to a heterogeneous catalyst surface.[4] This is particularly relevant in catalytic hydrogenation where the substrate needs to adsorb onto the catalyst.

  • Troubleshooting Strategies:

    • Homogeneous Catalysis: Consider switching from a heterogeneous catalyst (like Pd/C) to a homogeneous catalyst, which may be less sensitive to steric hindrance.

    • Smaller Reducing Agents: If using a hydride-based reduction, a smaller, less sterically demanding reducing agent might be more effective.

    • Optimization of Conditions: For catalytic hydrogenations, increasing the temperature and pressure may help to overcome the activation energy barrier imposed by the steric hindrance.

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for the Reduction of Indole using BH₃·THF and TFA [2]

  • To a stirred solution of the indole (1.0 eq) in anhydrous trifluoroacetic acid (TFA) under a nitrogen atmosphere at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 2.0-3.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired indoline.

Table 1: Comparison of Common Reducing Agents for Indole to Indoline Conversion

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C, PtO₂, Rh/C, in EtOH, AcOH, or EtOAcHigh yielding, clean, scalableCatalyst poisoning, requires specialized equipment for high pressure, may reduce other functional groups
Borane Complexes BH₃·THF, BH₃·DMS with TFA or other acidsFast, high yields, often cleanRequires anhydrous conditions, borane reagents are pyrophoric and require careful handling
Metal-Acid Systems Zn/HCl, Sn/HCl, Zn/H₃PO₄Inexpensive, readily available reagentsCan lead to polymerization, harsh conditions, not suitable for sensitive substrates, metal waste
Hydride Reagents NaBH₃CN in AcOHMild conditions, good functional group toleranceCan be slow, may not be effective for deactivated indoles
Dissolving Metal Reduction Na or Li in liquid NH₃Effective for electron-deficient systemsRequires low temperatures and specialized equipment for handling liquid ammonia

Section 5: Visualizing the Troubleshooting Process

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield

This diagram illustrates a logical progression for diagnosing and solving low-yield issues in indole-to-indoline reductions.

TroubleshootingWorkflow Start Low Yield in Indole to Indoline Reduction Check_Polymer Observe Polymerization or Tar? Start->Check_Polymer Check_SM Starting Material Consumed? Check_Polymer->Check_SM No Change_Conditions Modify Reaction Conditions: - Lower Temperature - Change Acid/Solvent Check_Polymer->Change_Conditions Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No SM_Degradation Starting Material Degradation Check_SM->SM_Degradation Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry and Purity Incomplete_Reaction->Optimize_Stoichiometry SM_Degradation->Change_Conditions Change_Reagent Switch Reducing Agent: - Borane System - Catalytic Hydrogenation SM_Degradation->Change_Reagent Success Improved Yield Change_Conditions->Success Change_Reagent->Success Check_Catalyst Catalyst Issues? - Deactivation - Inappropriate Choice Optimize_Stoichiometry->Check_Catalyst Optimize_Catalysis Optimize Catalytic System: - Increase Loading - Change Catalyst/Solvent Check_Catalyst->Optimize_Catalysis Yes Substrate_Issue Substrate-Specific Issue? - Electronic Effects - Steric Hindrance Check_Catalyst->Substrate_Issue No Optimize_Catalysis->Success Address_Substrate Address Substrate Issues: - Harsher Conditions - Different Reagent Class Substrate_Issue->Address_Substrate Yes Substrate_Issue->Success No Address_Substrate->Success

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of Indoline-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic procedure. This compound is a valuable heterocyclic building block, and its efficient synthesis is critical for various research and development applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted indolines like this compound?

A1: The synthesis of the indoline core has evolved significantly from classical methods. While traditional named reactions like the Fischer Indole Synthesis exist, they can require harsh conditions and may not be suitable for highly functionalized precursors.[1][2] Modern approaches offer milder conditions and greater functional group tolerance. The most prominent strategies relevant to this compound synthesis include:

  • Palladium-Catalyzed Intramolecular C-H Amination/Amidation: This is a powerful and widely used method that involves the cyclization of a substituted 2-alkenylaniline or a phenethylamine derivative.[3][4] These reactions often feature high efficiency and predictability. Palladium catalysis is one of the most common transition metal-catalyzed methods for creating nitrogen heterocycles.[5]

  • Reductive Cyclization: Starting from an ortho-substituted nitroarene, such as a 2-(2-nitroaryl)acetonitrile, a reductive cyclization can be initiated using various catalysts, including cobalt-rhodium heterobimetallic nanoparticles, under mild conditions.[6]

  • Copper-Catalyzed Reactions: Copper-catalyzed dehydrogenation of the corresponding indole can be an option, though this is a reverse approach. More directly, copper-catalyzed annulation reactions can be employed to construct the indoline ring system.[7]

Q2: My reaction yield for this compound is consistently low. What are the most likely causes?

A2: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential. The primary culprits are often:

  • Suboptimal Catalyst System: The choice of metal catalyst, ligand, and oxidant is critical, especially in C-H activation pathways. The catalyst may be inactive or poisoned by impurities.[8]

  • Inappropriate Solvent: The solvent affects the solubility of starting materials, the stability of intermediates, and the overall reaction kinetics.[9] An incorrect solvent can halt the reaction or promote side reactions.

  • Incorrect Reaction Temperature: Temperature control is a delicate balance. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product, leading to tar formation.[1]

  • Poor Quality of Starting Materials: Impurities in your precursors or reagents can interfere with the catalytic cycle and lead to the formation of unwanted byproducts.[8]

Q3: I am observing multiple spots on my TLC analysis, indicating significant byproduct formation. What should I investigate first?

A3: The formation of multiple byproducts points towards issues with reaction selectivity or stability. Key areas to investigate are:

  • Reaction Conditions (Time and Temperature): Prolonged exposure to high temperatures is a common cause of degradation. It is crucial to monitor the reaction's progress and work it up as soon as the starting material is consumed.[1]

  • Atmosphere Control: Many catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Catalyst and Ligand Choice: The ligand on a metal catalyst can significantly influence the regioselectivity of a reaction. If you are forming isomeric byproducts, screening different ligands may be necessary to favor the desired pathway.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution & Explanation
1. Low or No Product Formation Inactive or Inappropriate Catalyst System Action: Verify the catalyst's activity. Use a fresh batch of catalyst and ensure ligands (if applicable) are pure. For palladium-catalyzed C-H aminations, the choice of oxidant (e.g., AgOAc, PhI(OAc)₂) is also crucial.[4] Some reactions may fail with specific ligands; for instance, bidentate ligands like BINAP have been shown to inhibit certain indoline syntheses.[3] Causality: The catalyst is the engine of the reaction. If it is "off," the reaction will not proceed. Impurities can poison the catalyst, and the electronic and steric properties of the ligand directly impact the catalytic cycle.
Poor Solvent Choice Action: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents. Polar aprotic solvents like DMF, CH₃CN, or ethereal solvents like 1,4-dioxane are common choices.[10] Causality: A reaction can only occur if the reactants are in the same phase. Poor solubility leads to a heterogeneous mixture and drastically reduced reaction rates. The solvent also influences the stability of charged intermediates.[9]
Sub-optimal Temperature Action: Perform a temperature screen by running small-scale parallel reactions at various temperatures (e.g., 60 °C, 80 °C, 100 °C). Analyze each reaction by TLC or LC-MS to find the optimal temperature that maximizes product formation while minimizing degradation. Causality: Chemical reactions have an activation energy barrier that must be overcome. Insufficient thermal energy results in a slow rate, while excessive energy can push the reaction down undesirable decomposition pathways.[1]
2. Significant Tar/Decomposition Excessive Heat or Prolonged Reaction Time Action: Monitor the reaction closely using TLC. Once the limiting reagent is consumed, cool the reaction and begin the workup procedure immediately. Consider lowering the reaction temperature by 10-20 °C. Causality: Indoles and indolines can be sensitive molecules. Prolonged exposure to heat, especially under acidic or basic conditions, can lead to polymerization or decomposition, resulting in the formation of intractable tars.[1]
Harsh Acidic Conditions Action: If using a classical method like the Fischer synthesis, consider switching to a milder Brønsted acid (e.g., p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][8] Causality: Strong acids can promote a cascade of side reactions, including elimination and polymerization. Milder acids can provide the necessary activation without driving these unwanted pathways.
Oxygen Sensitivity Action: Degas the solvent before use and run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. Causality: Many organometallic catalysts, particularly low-valent palladium(0) species, are readily oxidized by atmospheric oxygen, rendering them inactive. Intermediates can also be sensitive to oxidation.
3. Difficulty in Product Purification Co-elution of Impurities Action: For column chromatography, screen different solvent systems. A gradient elution may be necessary. If the product is polar, consider reverse-phase chromatography. Causality: The polarity of the product and impurities dictates their affinity for the stationary phase. Finding a solvent system that exploits differences in polarity is key to achieving separation.
Product is an Oil or Fails to Crystallize Action: If the product is an oil after chromatography, try trituration with a non-polar solvent like n-hexane to induce solidification. For crystallization, screen a variety of solvent/anti-solvent systems. Extraction can also be a powerful purification tool.[11][12] Causality: Crystallization requires the formation of an ordered lattice. Impurities can disrupt this process. Finding conditions (solvent, temperature) that favor the crystal lattice formation of the desired product over impurities is essential.

Data Presentation & Visualization

Table 1: Comparison of Common Solvents for Indoline Synthesis
SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
Toluene Non-polar111Good for reactions requiring high temperatures; often used in Fischer indole synthesis.[9]
Acetonitrile (CH₃CN) Polar Aprotic82Versatile solvent for a range of catalytic reactions; dissolves many organic salts.[10]
1,4-Dioxane Polar Aprotic101Common in palladium-catalyzed cross-coupling and C-H activation reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point and excellent solvating power, but can be difficult to remove.
Ethanol Polar Protic78Often used in reductive processes or as a "green" solvent option in some syntheses.[9]
Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues during the optimization process.

G cluster_troubleshoot Troubleshooting Loop start Start: Initial Reaction Conditions run_rxn Run Experiment start->run_rxn analyze Analyze Outcome (TLC, LC-MS, NMR) run_rxn->analyze evaluate Evaluate Yield & Purity analyze->evaluate low_yield Problem: Low Yield evaluate->low_yield No / Poor byproducts Problem: Byproducts/Tar evaluate->byproducts Yes success Success: Optimized Conditions evaluate->success Yes check_catalyst Optimize Catalyst System (Metal, Ligand, Oxidant) low_yield->check_catalyst check_solvent Screen Solvents low_yield->check_solvent check_temp Optimize Temperature low_yield->check_temp lower_temp Lower Temperature & Reduce Reaction Time byproducts->lower_temp inert_atm Ensure Inert Atmosphere byproducts->inert_atm check_catalyst->run_rxn check_solvent->run_rxn check_temp->run_rxn lower_temp->run_rxn inert_atm->run_rxn

Caption: A workflow for systematic troubleshooting of the this compound synthesis.

Diagram 2: Key Parameter Interdependencies

This diagram illustrates the core experimental variables that collectively determine the success of the synthesis.

G center Reaction Outcome (Yield & Purity) catalyst Catalyst System center->catalyst Dictates Mechanism solvent Solvent center->solvent Affects Kinetics temperature Temperature center->temperature Controls Rate vs. Degradation time Time & Monitoring center->time Prevents Degradation

References

Indoline-4-ol Technical Support Center: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indoline-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable synthetic intermediate. This compound, with its unique electronic and structural features, presents both opportunities and challenges in its application. A thorough understanding of its stability profile is paramount to ensure the integrity of your experiments and the quality of your results. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this compound stability.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Unexpected Color Change in this compound Solutions

Question: My freshly prepared solution of this compound, which was initially colorless, has turned pink/brown upon standing at room temperature. What is causing this discoloration, and how can I prevent it?

Answer:

The discoloration of your this compound solution is a classic indicator of oxidative degradation. The electron-rich nature of the indoline ring, coupled with the activating hydroxyl group at the 4-position, makes the molecule susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal impurities.

Causality Explained: The oxidation of hydroxyindoles can lead to the formation of highly colored quinone-imine or indophenol-like structures through a series of radical-mediated reactions. The initial step often involves the abstraction of a hydrogen atom from the hydroxyl group or the nitrogen of the indoline ring, leading to the formation of a radical species that can then react with oxygen.

Troubleshooting Steps:

  • Solvent Degassing: Before dissolving the this compound, thoroughly degas your solvent (e.g., by bubbling with an inert gas like argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize contact with air.

  • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Light can photochemically initiate the oxidation process.[1]

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.

  • Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to avoid using partially degraded material.

Issue 2: Appearance of New Peaks in HPLC Analysis of Aged Samples

Question: I am analyzing a sample of this compound that has been stored for a few weeks, and I observe several new peaks in my HPLC chromatogram that were not present in the initial analysis. What are these new peaks, and how can I identify them?

Answer:

The appearance of new peaks in your HPLC analysis strongly suggests that your this compound sample has undergone degradation. The identity of these degradation products will depend on the storage conditions (temperature, light exposure, and atmosphere) and the presence of any contaminants.

Potential Degradation Products:

  • Oxidation Products: As discussed previously, oxidation is a primary degradation pathway. You may be observing the formation of hydroxylated or carbonylated derivatives, and potentially dimers or trimers. A common oxidation product of indoles is isatin.[2]

  • Dehydrogenation Product: this compound can be dehydrogenated to form 4-hydroxyindole.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the heterocyclic ring of the indoline may open.

Workflow for Identification of Degradation Products:

To confidently identify these new peaks, a systematic approach is required. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (argon or nitrogen) is recommended.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is susceptible to degradation in both acidic and basic conditions. Strong acids can lead to protonation of the indole ring, potentially catalyzing degradation reactions.[3] Strong bases can deprotonate the hydroxyl group, making the molecule more susceptible to oxidation. For aqueous solutions, it is advisable to use a buffered system around neutral pH (6.5-7.5) and to prepare the solutions fresh. The rate of degradation is expected to increase at pH values deviating significantly from neutral.[4][5][6][7][8]

Q3: Is this compound sensitive to light?

A3: Yes, like many indole derivatives, this compound is expected to be sensitive to light, particularly in solution. Photons can provide the energy to initiate degradation pathways, including oxidation. Therefore, all solutions containing this compound should be protected from light.[1][9][10][11][12]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for this compound are oxidation and dehydrogenation. The electron-rich aromatic ring and the hydroxyl group make it susceptible to attack by oxidizing agents and atmospheric oxygen. This can lead to the formation of quinone-like species, hydroxylated derivatives, and potentially ring-opened products under more forceful conditions. Dehydrogenation to 4-hydroxyindole is also a likely transformation.

Q5: Can I use solvents like methanol or ethanol to prepare stock solutions?

A5: Yes, polar organic solvents such as methanol, ethanol, and acetonitrile are generally suitable for preparing stock solutions of this compound. However, it is crucial to use high-purity, anhydrous solvents, as trace impurities (e.g., peroxides in ethers or metal ions) can catalyze degradation. As with any solution, it is best practice to degas the solvent and store the solution under an inert atmosphere, protected from light, and at a low temperature.

Data Summary: Stability Profile of this compound

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its general stability profile based on the known chemistry of hydroxyindoles and indolines.

Condition Stability Potential Degradation Products Recommendations
Solid State (Room Temp, Dark) Generally StableMinimal degradationStore in a tightly sealed container in a cool, dark, and dry place.
Aqueous Solution (Neutral pH, Dark) Moderately StableOxidation products (e.g., quinones)Use degassed buffers, prepare fresh, and store under inert gas.
Acidic Conditions (e.g., 0.1 M HCl) UnstableRing-opened products, polymerized materialAvoid prolonged exposure to strong acids.
Basic Conditions (e.g., 0.1 M NaOH) UnstableAccelerated oxidation productsAvoid prolonged exposure to strong bases.
Oxidizing Conditions (e.g., H₂O₂) Highly UnstableIsatins, hydroxylated derivatives, ring-opened productsAvoid contact with oxidizing agents.
Light Exposure (Solution) UnstablePhotodegradation products (complex mixture)Protect solutions from light at all times.
Elevated Temperature (Solution) Moderately UnstableAccelerated degradation via multiple pathwaysAvoid heating solutions for extended periods.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound to assess its stability and to identify potential degradation products.

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and gentle heating (e.g., 60 °C).

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and gentle heating.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound and a solution of this compound at an elevated temperature (e.g., 80 °C) for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][10] A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

HPLC Parameters (Starting Conditions):

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Visualizing Degradation and Workflows

Diagram 1: Potential Oxidative Degradation Pathway of this compound

degradation_pathway This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate [O] Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Harsh Acid/Base 4-Hydroxyindole 4-Hydroxyindole Radical Intermediate->4-Hydroxyindole Dehydrogenation Quinone-imine Species Quinone-imine Species Radical Intermediate->Quinone-imine Species Oxidation Polymerization Polymerization Quinone-imine Species->Polymerization Further Reaction

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

stability_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid->HPLC-UV/MS Analysis Base Base Base->HPLC-UV/MS Analysis Oxidation Oxidation Oxidation->HPLC-UV/MS Analysis Heat Heat Heat->HPLC-UV/MS Analysis Light Light Light->HPLC-UV/MS Analysis Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Acid Prepare this compound Solution->Base Prepare this compound Solution->Oxidation Prepare this compound Solution->Heat Prepare this compound Solution->Light Identify Degradants Identify Degradants HPLC-UV/MS Analysis->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation Assess Stability Assess Stability Quantify Degradation->Assess Stability

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Analytical Methods for Monitoring Indoline-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analytical monitoring of Indoline-4-ol reactions. As a key intermediate in pharmaceutical synthesis, the precise tracking of this compound formation and consumption is critical for process optimization, yield maximization, and impurity profiling. This guide, structured from the perspective of a seasoned application scientist, moves beyond mere procedural lists to explain the underlying principles and rationale, equipping you with the knowledge to develop robust methods and troubleshoot the inevitable challenges that arise in the lab.

Part 1: Frequently Asked Questions (FAQs) - Method Selection & Foundational Concepts

This section addresses high-level questions that form the basis of a sound analytical strategy.

Q1: What are the primary analytical methods for monitoring this compound reactions?

The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC-UV: This is the workhorse for routine quantitative analysis. This compound possesses a UV-active chromophore, making it readily detectable. It is excellent for tracking the concentration of major components like starting materials and the final product.[1][2][3]

  • LC-MS: This technique offers superior sensitivity and specificity compared to HPLC-UV. It is indispensable for identifying unknown reaction by-products, tracking trace-level impurities, and confirming the molecular weights of intermediates.[4][5][6][7]

  • NMR Spectroscopy: NMR provides detailed structural information about all molecules in the reaction mixture. It is inherently quantitative without the need for individual calibration standards for every compound and can be configured for in-situ (real-time) reaction monitoring, offering direct insight into reaction kinetics.[8][9][10]

Q2: How do I choose the best analytical technique for my specific needs?

The choice depends on the specific question you are trying to answer. The decision can be guided by factors like the stage of development, the information required, and available instrumentation.

Caption: Decision workflow for selecting an analytical method.

Method_Selection start What is the primary analytical goal? quant Routine Quantitation of Known Components start->quant id Identification of Unknowns or Trace Impurities start->id kinetic Real-time Kinetics or Mechanistic Study start->kinetic hplc Use HPLC-UV quant->hplc lcms Use LC-MS or LC-MS/MS id->lcms nmr_ir Use In-Situ NMR or IR kinetic->nmr_ir

Q3: What are the key parameters for developing a robust Reverse-Phase HPLC method for a polar compound like this compound?

This compound is a polar aromatic molecule. This presents a classic challenge: achieving sufficient retention on a non-polar stationary phase (like C18) without causing peak tailing due to secondary interactions.

  • Column Choice: While a standard C18 column can work, consider a "polar-embedded" or "aqua-stable" C18 phase. These columns contain polar groups that prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.

  • Mobile Phase pH: The indoline nitrogen is basic. Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) ensures this nitrogen is protonated.[1][2] This consistent ionic state typically leads to sharper, more symmetrical peaks by minimizing interactions with residual acidic silanols on the column packing.[11]

  • Organic Modifier: Acetonitrile is often a good starting choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and may be better for resolving certain impurities.[12]

  • Buffer/Additive: A volatile buffer like ammonium formate or an acid like formic acid is essential, especially if the method is intended to be transferred to an LC-MS system.[13] These additives control the pH and improve peak shape.

Q4: Why is method validation crucial, and what are the key parameters I need to assess?

Method validation provides documented evidence that your analytical procedure is suitable for its intended purpose.[14][15] It ensures your results are accurate, reliable, and reproducible. For drug development professionals, this is a strict regulatory requirement. Key parameters, as defined by the International Council on Harmonisation (ICH) Q2(R1) guidelines, include:[16][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials).

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Part 2: Experimental Protocols & Methodologies

Here are starting-point protocols that can be adapted for specific reaction monitoring needs.

Protocol 1: General Purpose RP-HPLC-UV Method

This method is designed for routine monitoring of the conversion of starting materials to this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Carefully quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the quenched aliquot with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration within the method's linear range.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.[19][20]

  • Chromatographic Conditions:

    • Run the prepared sample using the parameters outlined in the table below.

  • Data Analysis:

    • Integrate the peak areas for the starting material(s), this compound, and any known by-products.

    • Calculate the percent conversion or concentration using a pre-established calibration curve or by area percent normalization (assuming similar response factors for a rough estimate).

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA standard, robust column choice. Consider polar-embedded phases for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA broad gradient is a good starting point to elute all components. Can be optimized later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[21]
Injection Vol. 10 µLAdjust based on sample concentration and column capacity.
UV Detection 280 nmIndole and indoline rings typically have strong absorbance around this wavelength.[1]
Protocol 2: High-Sensitivity LC-MS/MS (MRM) Method

This method is for detecting and quantifying trace-level impurities or for monitoring reactions in complex biological matrices where specificity is paramount.

Step-by-Step Methodology:

  • Sample Preparation:

    • Follow the same quenching and dilution steps as in the HPLC protocol. Protein precipitation (e.g., with cold acetonitrile) may be necessary for biological samples.[22]

  • Compound Optimization (Infusion):

    • Prepare a standard solution of this compound.

    • Infuse the solution directly into the mass spectrometer to determine the parent ion mass and optimize fragmentation parameters (collision energy) to find a stable, high-intensity product ion.

  • Chromatographic & MS Conditions:

    • Use an LC method similar to the HPLC-UV protocol, but potentially with a faster gradient on a shorter column (e.g., 50-100 mm).

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parent -> product ion transition determined in the optimization step.

  • Data Analysis:

    • Quantify this compound using the peak area from the MRM chromatogram, typically by referencing an internal standard.

Table 2: Typical LC-MS/MS Parameters

ParameterRecommended SettingRationale & Expert Notes
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the indoline ring is readily protonated, making positive mode ideal.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring a specific fragmentation pathway.[7]
Parent Ion (Q1) [M+H]⁺ of this compoundThe protonated molecular ion.
Product Ion (Q3) To be determined empiricallyA stable fragment resulting from the collision-induced dissociation of the parent ion.
Collision Energy To be optimized (e.g., 10-40 eV)The energy required to produce the desired fragmentation.
Dwell Time 50-100 msThe time spent monitoring a single MRM transition. Balances sensitivity with the number of data points across a peak.

Part 3: Troubleshooting Guide

Even with a robust method, problems can occur. This guide addresses common issues in a Q&A format.

Caption: A logical troubleshooting workflow for HPLC issues.

Troubleshooting problem Identify Chromatographic Problem peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape retention Retention Time Drift or Poor Reproducibility problem->retention pressure Abnormal Pressure (High or Fluctuating) problem->pressure tailing Tailing Peak? peak_shape->tailing Tailing fronting Fronting Peak? peak_shape->fronting Fronting split Split Peak? peak_shape->split Splitting drift Drifting RT? retention->drift Gradual Drift erratic Erratic RT? retention->erratic Random high_p High Pressure? pressure->high_p High fluct_p Fluctuating Pressure? pressure->fluct_p Fluctuating sol_tail Check mobile phase pH (too high?) Column contamination? Silanol interactions (use end-capped column). tailing->sol_tail sol_front Sample overload? Sample solvent stronger than mobile phase? fronting->sol_front sol_split Clogged frit or column void? Sample solvent mismatch? split->sol_split sol_drift Poor column equilibration? Temperature fluctuation? Mobile phase composition changing? drift->sol_drift sol_erratic Air bubbles in pump? Pump seal leak? erratic->sol_erratic sol_high_p Blockage in line or column? Guard column clogged? Buffer precipitation? high_p->sol_high_p sol_fluct_p Pump leak? Air in system? Faulty check valve? fluct_p->sol_fluct_p

HPLC Troubleshooting

Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions with the stationary phase.[11]

  • Cause 1: Silanol Interactions: The most common culprit. Residual, acidic silanol groups (-Si-OH) on the silica backbone of the column packing can interact strongly with the basic nitrogen of your analyte, causing the peak to tail.

    • Solution: Decrease the mobile phase pH to 2.5-3.5 with an acid like formic acid or TFA. This protonates the basic nitrogen, minimizing its interaction with silanols. It also suppresses the ionization of the silanols themselves.[11] Using a modern, high-purity, end-capped column will also significantly reduce this issue.

  • Cause 2: Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Implement a robust column wash step at the end of your gradient (e.g., holding at 95% organic for several column volumes). If the problem persists, reverse-flush the column (disconnected from the detector) according to the manufacturer's instructions.[21]

Q: I'm seeing my retention times drift to be shorter over a sequence of runs. What's wrong?

A: This is a classic symptom of either insufficient column equilibration or a change in the mobile phase.

  • Cause 1: Inadequate Equilibration: If you are running a gradient, the column must return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the column will be slightly more non-polar at the start of the next run, causing polar analytes to elute earlier.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Composition Change: If one component of your mobile phase is more volatile (e.g., acetonitrile), it can evaporate over time, changing the solvent ratio and affecting retention.

    • Solution: Always use freshly prepared mobile phase.[20] Keep solvent bottles capped and avoid preparing large volumes that will sit on the instrument for days.

Q: What are these "ghost peaks" appearing in my blank injections?

A: Ghost peaks are peaks that appear in your chromatogram when you inject a blank solvent. They are usually caused by contamination or carryover.[23][24]

  • Cause 1: Sample Carryover: If a previous sample was highly concentrated, remnants can be left in the injector needle or valve, which are then injected with the next run.

    • Solution: Program a needle wash with a strong solvent (stronger than your mobile phase, if possible) in your autosampler sequence. Ensure your wash solvent is compatible with your mobile phase.[20]

  • Cause 2: Contaminated Mobile Phase: Impurities in your solvents or water, or bacterial growth in unbuffered aqueous phases, can accumulate on the column at low organic strength and then elute as a peak when the gradient percentage increases.[20]

    • Solution: Use only high-purity, HPLC or LC-MS grade solvents and water. Prepare aqueous mobile phases fresh daily and filter them.[24]

LC-MS Troubleshooting

Q: I'm experiencing poor signal intensity or signal suppression for my analyte. What's the issue?

A: This is the most common problem in LC-MS and is known as the "matrix effect."[25] Components in your sample matrix (salts, reagents, by-products) co-elute with your analyte and compete for ionization in the MS source, suppressing the signal of your compound of interest.

  • Cause 1: Ion Suppression: Non-volatile salts (e.g., phosphate buffers) are notorious for causing suppression and contaminating the MS source.

    • Solution: Replace non-volatile buffers with volatile ones like ammonium formate or acetate.[13] If possible, improve your sample cleanup (e.g., using solid-phase extraction, SPE) to remove interfering matrix components before injection.

  • Cause 2: Poor Chromatographic Resolution: If a high-concentration impurity co-elutes with your analyte, it can dominate the ionization process.

    • Solution: Modify your HPLC gradient to better resolve your analyte from major matrix components. Even a small separation can significantly improve signal.

Q: I'm observing unexpected ions in my mass spectrum, like [M+23]⁺ and [M+39]⁺. What are these?

A: These are common adduct ions. The electrospray ionization process can cause your molecule (M) to associate with ions present in the mobile phase or from glassware.

  • Explanation:

    • [M+Na]⁺ (or [M+23]⁺): A sodium adduct, very common.

    • [M+K]⁺ (or [M+39]⁺): A potassium adduct.

    • [M+NH₄]⁺ (or [M+18]⁺): An ammonium adduct, common when using ammonium-based buffers.

  • Solution: This is not necessarily a problem, but something to be aware of when identifying your molecular ion. If adduct formation is severe and fragments your primary [M+H]⁺ signal, reduce sources of sodium/potassium contamination (e.g., use high-purity solvents, avoid certain glass types) or try to promote protonation by ensuring your mobile phase is sufficiently acidic.

Part 4: In-Situ Reaction Monitoring - A Glimpse into Real-Time Analysis

Q: When should I consider using in-situ monitoring techniques like Flow NMR or FTIR?

A: While HPLC and LC-MS are excellent for discrete time-point analysis, in-situ (or "online") techniques are powerful when you need to understand the reaction dynamics in real-time without sampling.[26][27]

  • Use Case 1: Unstable Intermediates: If a reaction proceeds through a transient intermediate that would decompose upon sampling and workup, in-situ spectroscopy may be the only way to observe and characterize it.[26]

  • Use Case 2: Detailed Kinetic Analysis: For generating precise reaction rate data, online monitoring provides a continuous data stream, allowing for a much more accurate kinetic model than can be built from a few discrete time points.[9][10]

  • Use Case 3: Process Safety and Optimization: In a process chemistry environment, real-time monitoring can identify reaction excursions or determine the precise endpoint of a reaction, preventing the formation of by-products from over-reacting.[27]

Flow NMR, for example, can be set up by continuously pumping the reaction mixture through a flow cell within the NMR spectrometer, allowing for spectra to be acquired every few minutes to track the disappearance of reactants and the appearance of products directly.[9][28]

References

Technical Support Center: Purification of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Indoline-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable synthetic intermediate. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the rationale behind our procedural recommendations.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Initial Purity Assessment & Common Impurities

Question: How should I first assess the purity of my crude this compound, and what are the most likely impurities I should expect?

Answer: A multi-pronged approach to initial purity analysis is crucial for designing an effective purification strategy.

  • Initial Assessment:

    • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective first step. It helps visualize the number of components in your crude material and is essential for developing a solvent system for column chromatography. Use a UV lamp to visualize spots, as indole derivatives are typically UV-active.

    • Proton NMR (¹H NMR): An NMR spectrum of the crude material provides invaluable information. It can help identify unreacted starting materials, residual solvents, and major byproducts by comparing the spectrum to a reference for pure this compound.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more sensitive assessment of purity than TLC and gives the mass-to-charge ratio (m/z) of impurities, aiding in their identification.[1][2]

  • Common Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route (e.g., reduction of 4-nitroindole or palladium-catalyzed cyclization), these are common culprits.[3][4]

    • Oxidation Products: Indoline and its derivatives can be susceptible to air oxidation, which often results in the formation of colored impurities.[5][6] A pinkish or brownish hue in your crude product is a common indicator of such degradation.[6]

    • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally related impurities that may be difficult to separate.

    • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) are frequently present.

FAQ 2: Choosing the Right Primary Purification Method

Question: My crude product is a solid. Should I start with recrystallization or column chromatography?

Answer: The physical state and initial purity of your crude product dictate the best starting point.

  • Start with Recrystallization if: Your crude product is a solid and appears to be of moderate-to-high purity on TLC (i.e., one major spot with minor impurities). Recrystallization is highly efficient at removing small amounts of impurities from a crystalline solid matrix and is often faster and less solvent-intensive than chromatography.

  • Proceed to Column Chromatography if:

    • Your product is an oil or a waxy solid that fails to crystallize.

    • TLC analysis shows multiple impurities present in significant amounts.

    • Impurities have very similar polarity to your product, making recrystallization ineffective.

    • You need to separate a complex mixture of byproducts.[7]

The following workflow provides a general decision-making process for purification.

Purification_Workflow Start Crude this compound Assess Assess Purity (TLC, NMR, LC-MS) Start->Assess IsSolid Is the product a solid? Assess->IsSolid IsHighPurity Purity >85-90%? IsSolid->IsHighPurity Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oil/Gummy) Recrystallize Attempt Recrystallization IsHighPurity->Recrystallize Yes IsHighPurity->Chromatography No Recrystallize->Chromatography Fails/Oils Out Success Pure Product Achieved Recrystallize->Success Successful Chromatography->Success Successful Troubleshoot Troubleshoot Method Chromatography->Troubleshoot Fails

Caption: Decision workflow for purifying crude this compound.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can fail if conditions are not optimal. Here are solutions to common problems.

Question: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat the Solution: Add more solvent until the oil completely redissolves.

  • Slow Cooling: This is the most critical factor. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help. Slow cooling allows molecules to orient themselves properly into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution. This will act as a template for crystallization.

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility, or use a two-solvent system (one in which the compound is soluble, and a "non-solvent" in which it is insoluble).[5][8]

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low recovery is typically due to using too much solvent or the compound having significant solubility even at low temperatures.[5]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled.

  • Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (the mother liquor) by rotary evaporation and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Thorough Cooling: Make sure you have allowed the solution to cool for a sufficient amount of time in an ice bath (e.g., 30+ minutes) to maximize precipitation before filtering.

  • Re-evaluate Your Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] You may need to screen other solvents to find a more optimal one.

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixtures). A good solvent will dissolve the compound when heated but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid is just fully dissolved.

  • (Optional) Charcoal Treatment: If your solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System ExampleCharacteristics
Ethanol/Water Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool.
Ethyl Acetate/Hexanes A versatile system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy.[8]
Toluene Can be effective for less polar compounds that are poorly soluble in alcohols or ethyl acetate.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying oils and complex mixtures. For nitrogen-containing heterocycles like this compound, specific challenges can arise.

Question: My compound is streaking or "tailing" badly on the silica column, leading to poor separation. Why is this happening?

Answer: This is the most common problem when purifying basic compounds on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and can have strong, non-ideal interactions with basic amines.[9] This interaction causes the compound to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia (in methanol), to your eluent.[9][10] This competing base will interact with the silica, allowing your compound to travel through the column more cleanly.

  • Use a Different Stationary Phase: If adding a modifier is insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[11]

    • Amine-Functionalized Silica: Pre-treated silica columns with bonded amine groups are commercially available and provide an excellent, inert surface for purifying basic compounds.[9]

  • Check for Decomposition: In some cases, highly sensitive compounds can decompose on acidic silica.[11] Run a quick stability test by spotting your compound on a TLC plate, letting it sit for 30 minutes, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.

Chromatography_Troubleshooting Start Poor Separation on Silica Column Problem Identify Primary Issue Start->Problem Tailing Compound Tailing/Streaking Problem->Tailing Tailing NoSeparation Poor Resolution (Rf values too close) Problem->NoSeparation No Resolution NoElution Compound Won't Come Off Column Problem->NoElution No Elution Solution_Base Add 1% Triethylamine to Eluent Tailing->Solution_Base Solution_Stationary Switch to Alumina or Amine-Silica Tailing->Solution_Stationary Solution_Solvent Optimize Solvent System (Gradient Elution) NoSeparation->Solution_Solvent Solution_Polarity Increase Eluent Polarity (e.g., add MeOH) NoElution->Solution_Polarity Solution_Decomp Check for Decomposition on Silica NoElution->Solution_Decomp

Caption: Troubleshooting guide for common column chromatography issues.

Protocol 2: Flash Column Chromatography of this compound on Silica Gel
  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.25-0.35. Add 1% triethylamine to the chosen solvent system to prevent tailing.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry.[12] Ensure the silica bed is level and free of cracks. Never let the solvent level drop below the top of the silica.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Section 4: Stability and Storage

Question: Is this compound stable, and how should I store the purified material?

Answer: While generally stable, indoline and indole derivatives can be sensitive to prolonged exposure to air and light, which can cause gradual oxidation and discoloration.[6] For long-term viability and to maintain high purity, proper storage is essential.

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[13]

By following these guidelines, you can effectively troubleshoot common purification challenges and ensure the high quality of your this compound for subsequent research and development activities.

References

Technical Support Center: Handling and Storage of Sensitive Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Indoline-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who work with this sensitive compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the longevity of the material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A: this compound, with the CAS number 85926-99-4, is a heterocyclic organic compound.[1][2] Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl group at the 4th position.[2] This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[3][4]

Key Properties:

  • Molecular Formula: C₈H₉NO[1][2]

  • Molecular Weight: 135.16 g/mol [1]

  • Appearance: Typically a solid, which can range from off-white to brown. The color can be an initial indicator of purity and degradation.

  • Sensitivity: this compound is known to be sensitive to light, air (oxygen), and potentially heat.[5]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A: Proper storage is critical to prevent degradation and maintain the purity of this compound. The hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by light and heat.

Parameter Recommendation Rationale
Temperature Store at 2-8°C.[5] For long-term storage, consider temperatures as low as -15°C to -20°C.[6]Lower temperatures slow down the rate of potential degradation reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Minimizes exposure to oxygen, thereby preventing oxidation of the hydroxyl group and the indoline ring system.
Light Protect from light by using an amber or opaque container.[5][6]Light can provide the energy to initiate photo-degradation pathways.
Container Use a tightly sealed container to prevent moisture and air ingress.[7][8]Moisture can potentially participate in side reactions or affect the physical state of the solid.
Q3: What are the primary safety precautions I should take when handling this compound?

A: As with any chemical, proper safety protocols must be followed. While specific toxicity data for this compound is not extensively documented in the provided results, general guidelines for handling similar aromatic amines and phenols should be adopted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9]

  • Avoid Contact: Prevent direct contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8][9]

  • Spills: In the event of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[8]

Troubleshooting Guide

Scenario 1: The solid this compound has changed color from off-white to dark brown or black.
  • Question: I received a fresh bottle of this compound that was off-white. After a few weeks in the lab, it has turned significantly darker. Is it still usable?

  • Answer: A significant color change is a strong indicator of degradation, likely due to oxidation. The phenolic hydroxyl group and the indoline ring are susceptible to oxidation, which can be initiated by exposure to air and light, forming highly colored quinone-like species.[5]

    Troubleshooting Steps:

    • Assess Purity: Before use, it is highly recommended to check the purity of the discolored material using an appropriate analytical technique such as NMR, LC-MS, or at a minimum, Thin Layer Chromatography (TLC) against a reliable standard if available.

    • Consider the Reaction: For non-critical synthetic steps where a slight impurity might not affect the outcome, you could proceed with caution. However, for sensitive reactions or those requiring high purity starting materials, using the discolored reagent is not advised as the impurities could lead to side reactions, lower yields, and complex purification.

    • Future Prevention: Review your storage protocol. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature.

Scenario 2: My reaction with this compound is giving a lower than expected yield and multiple side products.
  • Question: I am performing a reaction that involves the hydroxyl or amine group of this compound, but the yield is poor, and my crude product shows several unexpected spots on TLC. What could be the cause?

  • Answer: This issue can stem from either the quality of the this compound or the reaction conditions. The presence of impurities from degradation can introduce competing reactants. Additionally, the inherent reactivity of the molecule can lead to side reactions if not properly controlled.

Troubleshooting Workflow

Start Low Yield / Multiple Side Products CheckPurity Check Purity of this compound (TLC, NMR) Start->CheckPurity Degraded Degradation Confirmed CheckPurity->Degraded Purify Purify this compound or Use New Batch Degraded->Purify Yes Pure Starting Material is Pure Degraded->Pure No ReviewConditions Review Reaction Conditions Pure->ReviewConditions InertAtmosphere Is the reaction under inert atmosphere? ReviewConditions->InertAtmosphere NoInert Introduce N2 or Ar atmosphere InertAtmosphere->NoInert No YesInert Check for other issues (temp, solvent, base/acid) InertAtmosphere->YesInert Yes Optimize Optimize Reaction Parameters NoInert->Optimize YesInert->Optimize

Caption: Troubleshooting workflow for low yield reactions.

Detailed Causality:

  • Oxidation: As mentioned, if the this compound has been improperly stored, oxidative degradation products will be present. These can interfere with your reaction.

  • Reactivity of the Nucleus: The indoline ring system is electron-rich and can be susceptible to electrophilic attack. Depending on your reaction conditions (e.g., presence of strong acids), side reactions on the aromatic ring can occur.

  • Competing Nucleophilicity: Both the nitrogen of the indoline and the oxygen of the hydroxyl group are nucleophilic. In reactions targeting one of these sites, you may see competition from the other, leading to a mixture of products. Protecting group strategies may be necessary to achieve selectivity.

Scenario 3: I am having trouble solubilizing this compound in my reaction solvent.
  • Question: this compound is not dissolving well in my chosen solvent. What are some suitable solvents?

  • Answer: The solubility of this compound will be influenced by its polar hydroxyl group and the less polar indoline core. The parent compound, indole, is soluble in hot water, alcohol, ether, and benzene.[10] Indoline is soluble in organic solvents like ethanol and ether but has low solubility in water.[4] For this compound, a polar aprotic solvent is often a good starting point.

    Recommended Solvents to Try:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

    • Alcohols: Methanol (MeOH) or Ethanol (EtOH), especially with gentle heating if the reaction conditions permit.

    If solubility remains an issue, consider the possibility of converting the hydroxyl group to a more soluble ether or the amine to a salt, depending on the subsequent reaction steps.

Potential Degradation Pathway

Indoline4ol This compound Oxidation Oxidation (O2, light, heat) Indoline4ol->Oxidation QuinoneImine Quinone-imine Species (Highly Colored) Oxidation->QuinoneImine Polymerization Polymerization / Further Decomposition QuinoneImine->Polymerization

References

Validation & Comparative

The 4-Hydroxyindoline Scaffold: A Comparative Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and approved drugs.[1][2] Its reduced form, indoline, has also garnered significant interest for its own unique pharmacological profile.[3][4] This guide delves into the potential biological activities of a specific, yet under-explored derivative: Indoline-4-ol . Due to the limited direct research on this compound, we will build a comparative analysis around its core structure, the 4-hydroxyindoline scaffold. By examining its unsaturated counterpart, 4-hydroxyindole, and other relevant indole and indoline derivatives, we can project the potential therapeutic avenues for this intriguing molecule.

The Significance of the 4-Hydroxy Substitution

The position of substituents on the indole or indoline ring dramatically influences biological activity. The hydroxyl group at the 4-position is of particular interest due to its potential to engage in hydrogen bonding and alter the electron density of the aromatic system, which can impact receptor binding and antioxidant capacity. While data on this compound is sparse, its structural analog, 4-hydroxyindole, has demonstrated noteworthy neuroprotective properties, offering a valuable starting point for our comparative analysis.

Comparative Analysis of Biological Activities

Neuroprotective Potential: A Promising Frontier

Oxidative stress and protein aggregation are key pathological features of neurodegenerative diseases.[2] The indole scaffold is a well-established pharmacophore in the development of neuroprotective agents.[5][6]

Primary Comparator: 4-Hydroxyindole

Recent studies have highlighted the neuroprotective effects of 4-hydroxyindole. It has been shown to inhibit the fibrillization of amyloid β (Aβ) peptides, a hallmark of Alzheimer's disease, with an IC50 of approximately 85 μM.[7] Furthermore, 4-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative conditions.[3]

Comparison and Projections for this compound:

The key structural difference between 4-hydroxyindole and this compound is the saturation of the C2-C3 double bond in the pyrrole ring. This seemingly minor change can have significant implications for the molecule's three-dimensional shape and electronic properties. The increased flexibility of the indoline ring may allow for different binding conformations within protein targets. It is plausible that this compound could retain or even enhance the anti-amyloid and anti-ferroptotic activities of its indole counterpart. Further investigation into these activities is highly warranted.

Alternative Indole-Based Neuroprotective Agents:

To provide a broader context, other indole derivatives have also shown promise in neuroprotection. For instance, the compound NC009-1 has demonstrated neuroprotective effects in models of Parkinson's disease by modulating neuroinflammation and oxidative stress.[5][8] Another derivative, NC001-8, has been shown to protect dopaminergic neurons by upregulating the NRF2 antioxidative pathway.[8]

Table 1: Comparative Neuroprotective Activity of Indole Derivatives

Compound/DerivativeBiological ActivityReported IC50/EC50/ActivityReference(s)
4-Hydroxyindole Amyloid β (Aβ1-42) Fibrillization Inhibition~85 µM[7]
4-Hydroxyindole Ferroptosis InhibitionProtective in HT-22, N27, and RBE4 cells[3]
NC009-1 Neuroprotection in Parkinson's modelUpregulates SOD2, NRF2, NQO1[5][8]
NC001-8 Neuroprotection in Parkinson's modelUpregulates NRF2 and NQO1[8]

Experimental Workflow: Assessing Neuroprotective Activity

The following diagram outlines a typical workflow for screening compounds for neuroprotective effects against amyloid-beta toxicity.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Plate neuronal cells (e.g., SH-SY5Y) B Pre-treat with varying concentrations of this compound A->B C Induce neurotoxicity with oligomeric Amyloid-β (10 µM) B->C D Incubate for 24 hours C->D H Thioflavin T assay for Aβ aggregation C->H Parallel experiment E Assess cell viability using MTT assay D->E F Measure Reactive Oxygen Species (ROS) levels E->F If neuroprotective G Western blot for apoptosis markers (e.g., cleaved caspase-3) E->G If neuroprotective

Caption: Workflow for evaluating neuroprotective effects.

Anticancer Activity: A Scaffold with Potential

The indole and indoline skeletons are present in a multitude of anticancer agents, both natural and synthetic.[9][10][11] They can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[9][12][13]

Comparative Landscape of Indole/Indoline Anticancer Agents:

While no specific anticancer data exists for this compound, numerous derivatives have demonstrated potent activity. For example, some pyrazolinyl-indole derivatives have shown remarkable cytotoxicity against a panel of cancer cell lines.[14][15] Indole-functionalized betulin derivatives have also been synthesized and evaluated for their anticancer properties, with some showing significant effects against breast cancer cells.[16]

Table 2: Examples of Anticancer Activity in Indole and Indoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityReference(s)
Pyrazolinyl-Indole (HD05)Leukemia78.76% growth inhibition at 10 µM[15]
Indole-Betulin (EB355A)MCF-7 (Breast Cancer)67 µM[16]
Quinoline-IndoleVarious2-11 nmol/L[12]
Benzimidazole-IndoleVariousAverage IC50 of 50 nmol/L[12]
Indole-ChalconeMDA-MB-231 (Breast Cancer)13-19 µmol/L[12]

Projection for this compound:

The presence of the 4-hydroxy group could potentially enhance anticancer activity through interactions with target proteins or by contributing to the generation of reactive oxygen species within cancer cells. The evaluation of this compound and its derivatives against a panel of cancer cell lines would be a valuable endeavor.

Signaling Pathway: EGFR/SRC Dual Inhibition

A number of indole derivatives have been investigated as dual inhibitors of EGFR and SRC kinases, which are often co-activated in aggressive tumors.

Indole Derivative Indole Derivative EGFR EGFR Indole Derivative->EGFR inhibition SRC SRC Indole Derivative->SRC inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis inhibition of SRC->Proliferation SRC->Apoptosis inhibition of

Caption: EGFR/SRC dual inhibition by indole derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Indole and indoline derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[3][17][18]

Comparative Landscape of Indole/Indoline Antimicrobial Agents:

The antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents. For instance, certain spiroquinoline-indoline-dione derivatives have shown significant activity against Enterococcus faecalis and Staphylococcus aureus.[19] Other studies have demonstrated the potent antimicrobial and antibiofilm effects of indole derivatives against extensively drug-resistant Acinetobacter baumannii.[20]

Table 3: Examples of Antimicrobial Activity in Indole and Indoline Derivatives

Compound/Derivative ClassMicroorganism(s)Reported MICReference(s)
Spiroquinoline-indoline-dione (4h)E. faecalis375 µg/mL[19]
Spiroquinoline-indoline-dione (4b)S. aureus750 µg/mL[19]
Indole-Triazole (3d)Various3.125-50 µg/mL[21][22]
Aplysinopsin derivative (38)S. epidermidis33 µM[23]

Projection for this compound:

The 4-hydroxy group on the indoline scaffold could potentially contribute to antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes. Screening this compound against a panel of pathogenic bacteria and fungi would be necessary to determine its spectrum of activity.

Antioxidant and Anti-inflammatory Potential

The ability of indole derivatives to scavenge free radicals and modulate inflammatory pathways is well-documented.[24]

Comparative Landscape of Antioxidant and Anti-inflammatory Indoles/Indolines:

5-hydroxyoxindole and its derivatives have shown significant antioxidant activity by suppressing lipid peroxidation and intracellular oxidative stress.[1] In terms of anti-inflammatory action, certain indoline derivatives have been shown to prevent LPS-induced cytokine elevation in both the brain and peripheral tissues.[24]

Projection for this compound:

The phenolic nature of the 4-hydroxy group strongly suggests that this compound would possess antioxidant properties. Its ability to donate a hydrogen atom to free radicals could be evaluated using standard antioxidant assays. Furthermore, its potential to modulate inflammatory responses warrants investigation in relevant cellular models.

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound and its derivatives, detailed protocols for key assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The 4-hydroxyindoline scaffold holds promise in the areas of neuroprotection, anticancer therapy, and as an antimicrobial and antioxidant agent. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for future research to unlock the full therapeutic potential of this intriguing molecule.

References

A Senior Application Scientist's Guide to Indoline-4-ol and its Hydroxyindole Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, celebrated for its prevalence in natural products and its versatile role as a pharmacophore. The introduction of a hydroxyl group onto this scaffold generates a family of hydroxyindoles, each with distinct chemical personalities and biological implications. This guide provides an in-depth comparison of indoline-4-ol and its aromatic counterparts—4-, 5-, 6-, and 7-hydroxyindole—offering a critical analysis of their synthesis, physicochemical properties, and therapeutic potential, supported by experimental data and established protocols.

Introduction: The Significance of the Hydroxyl Position

The substitution of a hydroxyl group on the indole or indoline ring is a subtle yet profound modification. This functional group dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. The specific position of the hydroxyl moiety—be it on the benzene ring (positions 4, 5, 6, and 7) or attached to the saturated pyrrole ring of an indoline—dictates its interaction with biological targets and its suitability for various therapeutic applications. While 5-hydroxyindoles, exemplified by the neurotransmitter serotonin, have been extensively studied, the other isomers, including the less common this compound, represent a frontier of untapped potential in medicinal chemistry. This guide aims to illuminate the key differences and strategic advantages of each isomer.

Physicochemical Properties: A Comparative Overview

The location of the hydroxyl group directly impacts fundamental properties such as melting point, polarity, and solubility. This compound, with its saturated 2,3-dihydroindole core, stands apart from its fully aromatic indole isomers.[1] This saturation removes the aromaticity of the five-membered ring, leading to different conformational flexibility and electronic distribution compared to the planar indole ring system.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₈H₉NO135.16N/AN/A
4-Hydroxyindole C₈H₇NO133.1597-99[2]Grey crystalline solid[3]
5-Hydroxyindole C₈H₇NO133.15105-108Off-white to beige powder
6-Hydroxyindole C₈H₇NO133.15124-130[4]Light brown powder
7-Hydroxyindole C₈H₇NO133.1597[5]Off-white to pink powder
Data compiled from various chemical suppliers and databases. N/A: Data not readily available.

The differences in melting points among the aromatic isomers reflect the varied strengths of their intermolecular hydrogen bonding networks in the solid state. For instance, the crystal structure of 5-hydroxy-7-azaindole, an analog of hydroxyindole, reveals a three-dimensional network stabilized by N–H···O and O–H···N interactions, which dictates its physical properties.[6]

Synthesis Strategies: Accessing the Isomeric Scaffolds

The synthetic accessibility of each isomer is a critical consideration for its application in research and development. While 4- and 5-hydroxyindoles are commercially available, the synthesis of 6- and 7-hydroxyindoles has historically been more challenging.[7]

  • This compound: Synthesis typically involves the reduction of 4-hydroxyindole. A common laboratory method is the catalytic hydrogenation of the indole ring, which can be challenging to perform selectively without affecting other functional groups.

  • 4- & 6-Hydroxyindole: A modified Bischler-Möhlau reaction, involving the condensation of m-aminophenol with benzoin under acidic conditions, can produce a mixture of both 4- and 6-hydroxyindoles, which can then be separated chromatographically.[8][9]

  • 5-Hydroxyindole: The Nenitzescu indole synthesis is a classic and widely used method.[10] It involves the reaction of a benzoquinone with a β-enamino ester.[10] This reaction has been a cornerstone for creating the 5-hydroxyindole core found in serotonin and its analogs.[11][12]

  • 6-Hydroxyindole: An efficient synthesis involves the deprotection of a protected precursor, such as the hydrogenolysis of 6-phenylmethoxyindole using palladium on carbon (Pd/C) as a catalyst.[13]

  • 7-Hydroxyindole: This isomer can be prepared from indoline through a multi-step sequence, highlighting the synthetic challenges associated with this particular substitution pattern.[14]

The choice of synthetic route depends on the desired scale, purity requirements, and the need for specific substitutions on the indole core.

Serotonin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH2 Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC VMAT VMAT2 Serotonin_pre->VMAT Serotonin_vesicle Vesicular 5-HT VMAT->Serotonin_vesicle SynapticCleft Synaptic Cleft Serotonin_vesicle->SynapticCleft Release SERT SERT (Reuptake) SERT->Serotonin_pre Receptor 5-HT Receptor Signal Signal Transduction Receptor->Signal SynapticCleft->SERT Reuptake SynapticCleft->Receptor

References

The Pivotal Role of the 4-Hydroxy Group in Indoline Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Indoline-4-ol Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many variations, this compound derivatives have emerged as a class of molecules with significant therapeutic potential, particularly in the development of novel anticancer agents. The position and nature of substituents on the indoline ring system dramatically influence the biological activity of these compounds, making a thorough understanding of their structure-activity relationship (SAR) paramount for rational drug design.

This guide provides a comprehensive comparison of this compound derivatives, focusing on how modifications to the core structure impact their biological performance. We will delve into the causality behind experimental choices in their synthesis and evaluation, present supporting experimental data, and provide detailed protocols for key experiments.

The Significance of the 4-Hydroxy Moiety: A Locus of Activity

The hydroxyl group at the C4 position of the indoline ring is not merely a passive substituent; it is a critical determinant of biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, such as the minor groove of DNA or the active sites of kinases, thereby anchoring the molecule and enhancing its potency.[2] Furthermore, the 4-hydroxy group can serve as a synthetic handle for the introduction of other functionalities, allowing for the fine-tuning of the molecule's physicochemical properties and biological profile.

Comparative Analysis of C4-Substituted Indoline Derivatives

A key aspect of understanding the SAR of this compound derivatives lies in comparing the effects of different substituents at the 4-position (equivalent to the 5-position in the corresponding indole precursors). The following table summarizes the cytotoxic activity of a series of C4-O-substituted seco-cyclopropylindole (seco-CI) analogs, which are DNA minor groove alkylating agents. This data provides valuable insights into how modifications at this position influence anticancer potency.[2]

Compound IDC4-SubstituentCOLO 205 IC₅₀ (µM)SK-MEL-2 IC₅₀ (µM)A549 IC₅₀ (µM)JEG-3 IC₅₀ (µM)
1 -OH0.3740.3740.629-
2 -O-SO₂CH₃>1.00.419>1.00.182
3 -O-SO₂NH₂0.3830.3120.4410.198
Doxorubicin (Reference)0.3741.4720.8470.298
Data sourced from Yoo et al., 2010.[2]

From this data, several key SAR insights can be drawn:

  • The Unsubstituted Hydroxyl Group (Compound 1): The parent compound with a free hydroxyl group at C4 exhibits potent cytotoxic activity, comparable to or exceeding that of the standard chemotherapeutic agent doxorubicin against several cancer cell lines.[2] This highlights the intrinsic value of the 4-hydroxyindoline scaffold.

  • Small Sulfonyl Substituents (Compounds 2 & 3): The introduction of small sulfonyl groups, such as methylsulfonyl and aminosulfonyl, at the C4-oxygen maintains or, in some cases, enhances the cytotoxic activity.[2] For instance, the 5-O-aminosulfonyl derivative (Compound 3) shows broad and potent activity across the tested cell lines.[2] This suggests that these small, electron-withdrawing groups can be well-tolerated and may even improve interactions with the biological target.

The Influence of Substituents on Other Positions of the Indoline Ring

While the C4-hydroxyl group is a primary focus, substitutions at other positions of the indoline ring also play a crucial role in modulating biological activity.

  • Position 5 (Indoline numbering): Halogen substitution at the 5-position of the indoline ring has been shown to be critical for the activity of certain resistance-modifying agents. Specifically, a bromine atom at this position was found to be optimal for activity.[3]

  • Position 1 (Indoline numbering): The nitrogen atom of the indoline ring is a common site for modification. The introduction of various side chains at this position can significantly impact the antioxidant and anti-inflammatory properties of indoline derivatives.[4][5]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative this compound derivative and a common biological evaluation assay are provided below.

Synthesis of 5-Hydroxy-1H-indole-2-carboxylic acid (A Precursor to this compound Derivatives)

This protocol describes a key step in the synthesis of the indole precursor to this compound derivatives.[2]

Workflow for the Synthesis of a Key Indole Precursor

cluster_0 Step 1: Synthesis of Methyl Azidoacetate cluster_1 Step 2: Synthesis of 5-Hydroxy-1H-indole-2-carboxylic acid A Methyl Chloroacetate C Methyl Azidoacetate A->C Reaction B Sodium Azide B->C D 3-Hydroxybenzaldehyde F 5-Hydroxy-1H-indole-2-carboxylic acid D->F Reaction E Methyl Azidoacetate E->F

Caption: Synthetic workflow for a key indole precursor.

Materials:

  • Methyl chloroacetate

  • Sodium azide

  • 3-Hydroxybenzaldehyde

  • Sodium methoxide

  • Methanol

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Methyl Azidoacetate: A solution of methyl chloroacetate in methanol is treated with sodium azide. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield methyl azidoacetate.[2]

  • Synthesis of 5-Hydroxy-1H-indole-2-carboxylic acid: To a solution of 3-hydroxybenzaldehyde and methyl azidoacetate in methanol and THF, a solution of sodium methoxide in methanol is added dropwise at a low temperature. The reaction is stirred for several hours. The reaction mixture is then acidified with HCl and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The resulting ester is then hydrolyzed using aqueous NaOH. After acidification, the product, 5-hydroxy-1H-indole-2-carboxylic acid, is collected by filtration.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization buffer to dissolve formazan crystals D->E F Measure absorbance using a microplate reader E->F G Calculate IC50 values F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., COLO 205, SK-MEL-2, A549)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the this compound derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a rich and complex field with significant implications for drug discovery. The 4-hydroxy group is a key pharmacophoric feature, and its modification, along with substitutions at other positions on the indoline ring, provides a powerful strategy for optimizing the biological activity of these compounds. The comparative data presented in this guide underscores the importance of a systematic approach to SAR studies in the development of novel this compound-based therapeutics. Future research should continue to explore the vast chemical space around this privileged scaffold, with a focus on developing derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to In Vitro Profiling of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds, this guide provides a comprehensive comparison of in vitro assays to characterize the biological activity of Indoline-4-ol. Drawing upon established methodologies and field-proven insights, this document will navigate the experimental choices necessary for a thorough preliminary assessment of this promising molecule. While direct extensive research on this compound is emerging, the activities of structurally related indole and indoline derivatives provide a strong rationale for prioritizing the investigation of its antioxidant, anti-inflammatory, and cytotoxic properties.[1][2][3] This guide is structured to provide not just protocols, but the scientific reasoning behind a multi-faceted approach to in vitro characterization.

Section 1: Evaluating Antioxidant Capacity

The phenolic hydroxyl group on the indoline scaffold suggests a strong potential for antioxidant activity through radical scavenging mechanisms.[4] A robust assessment of this activity is fundamental and can be achieved through a combination of assays that measure different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5] The principle lies in the reduction of the stable violet DPPH radical to the yellow-colored non-radical form, DPPH-H, in the presence of an antioxidant.[6] The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the test compound.[6]

Comparative Analysis: DPPH vs. ABTS Assay

FeatureDPPH AssayABTS Assay
Principle Reduction of the stable DPPH radical.Reduction of the pre-formed ABTS radical cation (ABTS•+).[7]
Solubility Primarily soluble in organic solvents like methanol or ethanol.[5]Soluble in both aqueous and organic solvents, allowing for the testing of a wider range of compounds.[7]
Radical Type Nitrogen-centered radical.Nitrogen-centered radical cation.
pH Sensitivity Less sensitive to pH changes.Can be used over a wider pH range.
Interference Can be subject to interference from compounds that absorb at the same wavelength.Less prone to interference due to the different absorption maximum of the radical.
Recommendation Excellent initial screening assay for lipophilic antioxidants.Recommended for a broader spectrum of compounds, including hydrophilic and lipophilic ones.[8]

Experimental Protocol: DPPH Assay [5][6]

  • Preparation of DPPH Stock Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol to a concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Sample and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from this stock solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[6]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound. A lower IC50 value indicates higher antioxidant activity.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[7] It is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[7] The reduction of the ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[7]

Experimental Protocol: ABTS Assay [7][9][10]

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[7][10]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test sample (this compound) or standard (Trolox) at various concentrations.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + this compound (H+ donor) Spectrophotometer Spectrophotometric Measurement DPPH_H->Spectrophotometer Absorbance at 517 nm ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + this compound (e- donor) ABTS->Spectrophotometer Absorbance at 734 nm Indoline This compound Indoline->DPPH_Radical Indoline->ABTS_Radical Result IC50 / TEAC Value Spectrophotometer->Result

Caption: Workflow of DPPH and ABTS antioxidant assays.

Section 2: Probing Anti-Inflammatory Effects

Chronic inflammation is implicated in a multitude of diseases. Indoline derivatives have demonstrated potent anti-inflammatory activities, suggesting that this compound may also possess such properties.[1][6][10] A multi-pronged approach is recommended to evaluate its potential to modulate inflammatory pathways.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[4] This assay provides a simple and effective in vitro model to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.[2][4]

Experimental Protocol: Inhibition of Protein Denaturation [2]

  • Reaction Mixture: Prepare a reaction mixture containing 0.8 mL of bovine serum albumin (BSA) or egg albumin, 1.2 mL of phosphate-buffered saline (PBS) at pH 6.4, and 1.0 mL of the test solution (this compound at various concentrations).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes.

  • Cooling: Cool the tubes under running tap water.

  • Absorbance Measurement: Measure the absorbance of the solution at 660 nm.

  • Control and Standard: A control (without the test sample) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are run in parallel.[4]

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

Nitric Oxide (NO) Scavenging Assay in Macrophages

Overproduction of nitric oxide (NO) is a key feature of chronic inflammation.[11] This assay evaluates the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12][13]

Experimental Protocol: NO Scavenging in RAW 264.7 Cells [13]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 546 nm.[14]

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[15][16][17]

AntiInflammatory_Assay_Workflow cluster_CellBased Cell-Based Assay cluster_Acellular Acellular Assay RAW264_7 RAW 264.7 Macrophages NO_Production Nitric Oxide (NO) Production RAW264_7->NO_Production LPS LPS Stimulation LPS->RAW264_7 Indoline_2 This compound Indoline_2->RAW264_7 Griess_Assay Griess Assay NO_Production->Griess_Assay Result_NO Reduced NO Levels Griess_Assay->Result_NO Protein Albumin Denaturation Protein Denaturation Protein->Denaturation Heat Heat (70°C) Heat->Protein Spectrophotometry Spectrophotometry (660 nm) Denaturation->Spectrophotometry Indoline_1 This compound Indoline_1->Protein Result_Denaturation Inhibition of Denaturation Spectrophotometry->Result_Denaturation

Caption: Cellular and acellular assays for anti-inflammatory activity.

Section 3: Assessment of Cytotoxic and Anticancer Potential

The indole and indoline cores are present in numerous anticancer agents, highlighting the potential of this compound as a cytotoxic agent against cancer cells.[18][19][20] The MTT assay is a fundamental first step in evaluating this potential.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]

Comparison of Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activity converts MTT to formazan.[15][17]Inexpensive, well-established.[21]Requires a solubilization step for the formazan crystals.
MTS Similar to MTT, but produces a soluble formazan product.No solubilization step needed, higher throughput.[21]Reagents can be more expensive.
XTT Similar to MTS, produces a soluble formazan product.Higher sensitivity than MTT.Can be affected by culture medium components.
WST-8 A second-generation tetrazolium salt that produces a highly water-soluble formazan.High sensitivity and stability.Higher cost.

Experimental Protocol: MTT Assay [15][16][17][21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570-590 nm.[17]

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100

  • IC50 Determination: The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is determined from a dose-response curve.

MTT_Assay_Diagram Cancer_Cells Cancer Cells in 96-well plate Indoline_Treatment Treat with this compound (various concentrations) Cancer_Cells->Indoline_Treatment MTT_Reagent Add MTT Reagent (Yellow, Soluble) Indoline_Treatment->MTT_Reagent Incubation Incubate (3-4 hours) MTT_Reagent->Incubation Formazan_Formation Mitochondrial Reductases in Viable Cells Convert MTT Incubation->Formazan_Formation Formazan_Crystals Formazan Crystals (Purple, Insoluble) Formazan_Formation->Formazan_Crystals Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Crystals->Solubilization Colored_Solution Purple Solution Solubilization->Colored_Solution Plate_Reader Measure Absorbance (570-590 nm) Colored_Solution->Plate_Reader IC50_Calculation Calculate % Viability and IC50 Value Plate_Reader->IC50_Calculation

References

A Comparative Guide to the Spectroscopic Confirmation of Indoline-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Difference: Indoline vs. Indole

The critical distinction between Indoline-4-ol and 4-hydroxyindole lies in the saturation of the five-membered ring. The reduction of the C2-C3 double bond in the indole nucleus to a single bond in the indoline structure fundamentally alters the electronic and structural environment of the molecule. This transformation is the key to interpreting the differences in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data Comparison:

Proton 4-Hydroxyindole (DMSO-d₆)¹ This compound (Predicted, CDCl₃) Rationale for Predicted Shifts
N-H~11.0 ppm (broad singlet)3.5 - 4.5 ppm (broad singlet)The proton on the nitrogen in indoline is attached to a non-aromatic, saturated ring, leading to a significant upfield shift compared to the aromatic indole.
Aromatic C-H6.5 - 7.3 ppm (multiplets)6.5 - 7.0 ppm (multiplets)The chemical shifts of the protons on the benzene ring will be similar, with minor changes due to the altered electronic nature of the fused ring.
C2-H & C3-H~6.8 ppm (doublet of doublets, C3-H)~3.0 ppm (triplet, C3-H₂) & ~3.5 ppm (triplet, C2-H₂)The most significant change. The vinylic protons of the indole ring are replaced by aliphatic protons in the indoline structure, resulting in a dramatic upfield shift. The triplet splitting pattern arises from coupling with the adjacent methylene group.
O-H~11.1 ppm (singlet)Variable, 5-6 ppm (broad singlet)The phenolic proton's chemical shift is solvent-dependent and can vary.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data Comparison:

Carbon 4-Hydroxyindole (DMSO-d₆)¹ This compound (Predicted, CDCl₃) Rationale for Predicted Shifts
C2~121 ppm~47 ppmThe sp² hybridized carbon in the indole ring is replaced by an sp³ hybridized carbon in the indoline ring, causing a significant upfield shift.
C3~107 ppm~29 ppmSimilar to C2, the change from sp² to sp³ hybridization results in a large upfield shift.
C3a~128 ppm~125 ppmThis carbon remains part of the aromatic system, so its chemical shift will be less affected, with a slight upfield shift due to the loss of conjugation with the C2-C3 double bond.
C4~153 ppm~150 ppmThe carbon bearing the hydroxyl group will experience a minor shift.
C5, C6, C7~110-120 ppm~115-130 ppmThe chemical shifts of the other aromatic carbons will be largely retained.
C7a~136 ppm~145 ppmThis carbon is adjacent to the nitrogen in the saturated ring, which may cause a slight downfield shift.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (0-200 ppm) is used.

  • Processing: Fourier transform the FID and phase correct the spectrum.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.

Expected IR Data Comparison:

Vibrational Mode Indole (General) [1]This compound (Predicted) Rationale for Predicted Differences
N-H Stretch~3400 cm⁻¹ (sharp)~3350-3400 cm⁻¹ (sharp)The N-H stretching frequency will be similar in both compounds.
O-H Stretch-~3200-3600 cm⁻¹ (broad)A broad absorption due to the hydroxyl group, characteristic of alcohols and phenols.
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹The stretching vibrations of the C-H bonds on the benzene ring will be present in both.
Aliphatic C-H Stretch-~2850-2960 cm⁻¹A key new feature in this compound due to the methylene groups in the saturated five-membered ring.
C=C Stretch (Aromatic)~1450-1600 cm⁻¹~1450-1600 cm⁻¹The stretching vibrations of the carbon-carbon double bonds in the benzene ring will be present in both.
C=C Stretch (Pyrrole Ring)~1580 cm⁻¹AbsentThe absence of this peak is a strong indicator of the saturation of the five-membered ring.
C-N Stretch~1200-1350 cm⁻¹~1180-1250 cm⁻¹The C-N stretching vibration will be present in both, with a slight shift in frequency.
C-O Stretch-~1000-1260 cm⁻¹A strong band indicating the presence of the hydroxyl group.

Experimental Protocol for FTIR:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrument Setup: A background spectrum is collected first.

  • Acquisition: The sample is placed in the IR beam, and the spectrum is recorded.

  • Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For this compound (C₈H₉NO), the exact mass is 135.0684 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 135.

  • Fragmentation Pattern: The fragmentation of this compound will differ significantly from that of 4-hydroxyindole due to the saturated five-membered ring.

    • This compound: Expect initial fragmentation to involve the loss of small, stable molecules or radicals from the saturated ring. For example, the loss of an ethyl group (C₂H₅, m/z = 29) or cleavage of the C-N bond.

    • 4-Hydroxyindole: The fragmentation is dominated by the stability of the aromatic system. A characteristic fragment for indoles is the loss of HCN (m/z = 27).[2]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is highly dependent on the extent of conjugation.

Expected UV-Vis Data Comparison:

Compound λ_max (in Methanol) Rationale for Difference
4-Hydroxyindole Derivatives~270-290 nm[3]The extended π-conjugation of the indole ring system results in absorption at longer wavelengths.
This compound (Predicted)~240-260 nmThe reduction of the C2-C3 double bond disrupts the extended conjugation of the indole system. This leads to a hypsochromic (blue) shift to shorter wavelengths, characteristic of a substituted benzene ring.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrument Setup: A blank spectrum of the solvent is recorded.

  • Acquisition: The sample solution is placed in a cuvette, and the absorption spectrum is recorded over a range of wavelengths (typically 200-400 nm).

  • Analysis: The wavelength of maximum absorbance (λ_max) is identified.

Integrated Spectroscopic Analysis Workflow

The confirmation of this compound's structure is not reliant on a single technique but rather on the convergence of evidence from multiple spectroscopic methods. The following diagram illustrates a logical workflow for this process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Product (Presumed this compound) ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms Is MW = 135.16? ir IR Spectroscopy (Functional Group ID) ms->ir Yes structure_rejection Structure Inconsistent: Further Investigation Needed ms->structure_rejection No nmr NMR Spectroscopy (¹H & ¹³C Connectivity) ir->nmr Functional groups match? ir->structure_rejection No uv UV-Vis Spectroscopy (Conjugation Analysis) nmr->uv Yes nmr->structure_rejection No data_analysis Comparative Data Analysis (vs. 4-Hydroxyindole & Theory) uv->data_analysis Connectivity confirmed? structure_confirmation Structure Confirmed: This compound data_analysis->structure_confirmation All data consistent data_analysis->structure_rejection Inconsistencies found

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the careful application and interpretation of several spectroscopic techniques. By understanding the fundamental structural differences between this compound and its aromatic precursor, 4-hydroxyindole, researchers can confidently predict and interpret the resulting spectra. The key indicators for the successful synthesis of this compound are the appearance of aliphatic signals in the NMR spectra, the absence of the pyrrolic C=C stretch in the IR spectrum, a molecular ion peak at m/z 135 in the mass spectrum, and a significant blue shift in the UV-Vis absorption spectrum. This guide provides a robust framework for researchers to approach the spectroscopic analysis of this compound with scientific rigor and confidence.

References

"comparing the reactivity of different indoline isomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Indoline Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, it is crucial to move beyond simply knowing synthetic protocols and to grasp the underlying principles that govern molecular reactivity. The indoline scaffold, a cornerstone in medicinal chemistry, presents a fascinating case study in how subtle changes in structure—specifically, the location of a substituent—can dramatically alter chemical behavior. This guide provides an in-depth comparison of the reactivity of different indoline isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in their synthetic design and drug development endeavors.

Indoline, or 2,3-dihydro-1H-indole, is a bicyclic heterocycle where a benzene ring is fused to a five-membered nitrogen-containing ring. Unlike its aromatic counterpart, indole, the pyrrolidine ring of indoline is saturated. This structural feature is key to its reactivity. The nitrogen atom's lone pair of electrons is not fully delocalized within the five-membered ring, making it more available to participate in resonance with the adjacent benzene ring.

This electron donation from the nitrogen atom activates the benzene ring, making it significantly more nucleophilic than benzene itself. The nitrogen acts as a potent ortho- and para-directing group. Consequently, electrophilic attacks preferentially occur at the positions ortho and para to the nitrogen atom, which correspond to the C7 and C5 positions of the indoline core, respectively. The inherent reactivity of these positions sets the stage for a nuanced exploration of how pre-existing substituents on the benzene ring modulate this behavior.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

Electrophilic Aromatic Substitution (EAS) is a foundational reaction for functionalizing the indoline benzene ring. The regioselectivity is dictated by a combination of the powerful activating effect of the nitrogen atom and the electronic nature of any existing substituents. For synthetic control, the indoline nitrogen is typically acylated (e.g., with an acetyl or Boc group) to temper its activating ability and improve handling.

In N-acylindolines, electrophilic substitution leads primarily to the introduction of a substituent at the 5-position (para to the nitrogen) and secondarily at the 7-position (ortho to the nitrogen).[1] When the 5-position is blocked, the reaction is directed to the 7-position.[1]

Comparative Analysis of Isomers:

  • 4-Substituted Indolines: The substituent at C4 can sterically hinder attack at the C5 position. The outcome will depend on the interplay between the directing effects of the nitrogen (to C5 and C7) and the C4-substituent. An electron-donating group at C4 would further activate the ring and likely direct an incoming electrophile to the C5 and C7 positions.

  • 5-Substituted Indolines: With the highly reactive C5 position occupied, the next most favorable site for electrophilic attack is C7. The electronic nature of the C5 substituent will influence the overall reaction rate. Electron-donating groups will accelerate the reaction, while electron-withdrawing groups will slow it down.

  • 6-Substituted Indolines: The directing effects are more complex. The nitrogen directs to C5 and C7. The C6 substituent will direct to its own ortho and para positions (C5 and C7 for an ortho/para director, or C4 for a meta director). This can lead to mixtures of products unless one directing effect strongly dominates.

  • 7-Substituted Indolines: The C7 position is sterically more hindered than C5. With a substituent already at C7, the primary site for a subsequent electrophilic attack becomes the C5 position, guided by the strong para-directing effect of the nitrogen.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Acyl Indoline Isomers
Isomer (Starting Material)ReactionMajor Product(s)Rationale
N-AcetylindolineNitrationN-Acetyl-5-nitroindolineThe C5 position is electronically favored (para to N) and sterically accessible.
N-Acetyl-5-bromoindolineNitrationN-Acetyl-5-bromo-7-nitroindolineThe highly activated C5 position is blocked, directing the electrophile to the next most reactive site, C7.[1]
N-Acetyl-7-iodoindolineBrominationN-Acetyl-5-bromo-7-iodoindolineWith the C7 position blocked, the strong para-directing effect of the nitrogen guides the electrophile to C5.
Mechanism of Electrophilic Attack

The preference for attack at C5 and C7 can be understood by examining the stability of the cationic intermediates (Wheland intermediates or sigma complexes).

G cluster_0 Electrophilic Attack on N-Acylindoline cluster_1 Attack at C5 (para) cluster_2 Attack at C7 (ortho) Indoline N-Acylindoline Intermediate_C5 Wheland Intermediate (C5 Attack) Indoline->Intermediate_C5 + E+ Intermediate_C7 Wheland Intermediate (C7 Attack) Indoline->Intermediate_C7 + E+ E_plus E+ Resonance_C5 Resonance structures show charge delocalization onto Nitrogen (favorable) Intermediate_C5->Resonance_C5 stabilized Product_C5 5-Substituted Product (Major) Resonance_C5->Product_C5 -H+ Resonance_C7 Charge delocalization onto Nitrogen is also possible (favorable) Intermediate_C7->Resonance_C7 stabilized Product_C7 7-Substituted Product (Minor) Resonance_C7->Product_C7 -H+ DoM_Workflow Indoline 1. N-Boc Indoline Reagents 2. s-BuLi, TMEDA -78 °C Indoline->Reagents Lithiation 3. 7-Lithio-N-Boc-indoline (Intermediate) Reagents->Lithiation Electrophile 4. Electrophile (E+) e.g., DMF Lithiation->Electrophile Product 5. 7-Substituted Indoline (e.g., 7-formyl) Electrophile->Product

References

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Indoline-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the indole scaffold is a well-established starting point for identifying novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] A particularly intriguing, yet less explored subclass, is the indoline-4-ol framework. This guide provides a comprehensive, experience-driven framework for conducting robust cytotoxicity studies on novel this compound derivatives, comparing their potential efficacy, and elucidating their mechanisms of action.

The Rationale: Why this compound?

The indoline core, a saturated analog of indole, offers unique stereochemical features that can lead to enhanced binding affinity and selectivity for biological targets. The addition of a hydroxyl group at the 4-position introduces a critical hydrogen bond donor/acceptor site, potentially altering the molecule's interaction with key enzymes or proteins involved in cancer cell proliferation and survival. Our hypothesis is that modifications to the this compound scaffold can yield compounds with potent and selective cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Profiling

The initial step in evaluating a new series of compounds is to determine their cytotoxic potency across a panel of cancer cell lines. This allows for a comparative analysis of their efficacy and the identification of potential cancer-type selectivity.

Illustrative Cytotoxicity Data (IC50, µM)

The following table presents hypothetical data for a series of this compound derivatives, illustrating how results can be structured for clear comparison. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDDerivative TypeA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
IDO-001 Unsubstituted25.432.128.9
IDO-002 5-Fluoro12.815.614.2
IDO-003 7-Chloro8.510.29.1
IDO-004 5-Methoxy35.241.838.5
Doxorubicin Standard Drug0.81.20.9

This is example data. Actual results will vary.

From this illustrative data, we can infer preliminary structure-activity relationships (SAR). For instance, the addition of electron-withdrawing groups like fluorine and chlorine at positions 5 and 7 appears to enhance cytotoxic activity compared to the unsubstituted parent compound. Conversely, an electron-donating methoxy group at position 5 seems to decrease potency.

Experimental Workflows and Protocols

To generate reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections detail the step-by-step methodologies for key cytotoxicity and mechanistic assays.

General Experimental Workflow

The evaluation of novel compounds typically follows a tiered approach, starting with broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism cluster_2 Phase 3: Target Identification A Synthesize this compound Derivatives B MTT Assay (Multiple Cell Lines) A->B C Determine IC50 Values B->C D LDH Assay (Membrane Integrity) C->D Select Lead Compounds E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis C->F G Tubulin Polymerization Assay E->G If Apoptosis is Induced H Kinase Inhibition Profiling E->H F->G

Figure 1: Tiered experimental workflow for cytotoxicity studies.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Delving Deeper: Mechanistic Insights

Once potent cytotoxic compounds are identified, the next crucial step is to understand how they induce cell death. This provides valuable information for lead optimization and future clinical development.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

A key question is whether the compounds induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between these two modes of cell death.[7][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC). PI is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis.[9] Cell cycle analysis using PI staining and flow cytometry can reveal at which phase of the cell cycle a compound acts.[1][10]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in the linear scale.

Potential Mechanisms of Action and Structure-Activity Relationships

While experimental data is required to confirm the precise mechanisms, the indoline scaffold is known to be a "privileged" structure in medicinal chemistry, often associated with the inhibition of tubulin polymerization.[5]

G IDO4ol This compound Derivative Tubulin αβ-Tubulin Dimers IDO4ol->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization IDO4ol->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Figure 2: Hypothetical mechanism of action for an this compound derivative as a tubulin polymerization inhibitor.

Structure-Activity Relationship (SAR) Insights:

  • The Indoline Core: Provides a rigid scaffold for optimal presentation of substituents.

  • The 4-Hydroxyl Group: Likely acts as a key hydrogen bond donor or acceptor, anchoring the molecule within the binding pocket of its target protein.

  • Substituents on the Aromatic Ring: As suggested by our illustrative data, electron-withdrawing groups (e.g., halogens) at positions 5 or 7 may enhance activity by modulating the electronic properties of the ring system and improving target engagement. Bulky or electron-donating groups may be detrimental due to steric hindrance or unfavorable electronic interactions.

Concluding Remarks

The systematic evaluation of novel this compound derivatives requires a multi-faceted approach, combining robust cytotoxicity screening with in-depth mechanistic studies. By following the protocols and workflow outlined in this guide, researchers can effectively characterize the anticancer potential of new chemical entities, elucidate their mechanisms of action, and establish clear structure-activity relationships. This comprehensive understanding is paramount for the rational design and development of the next generation of targeted cancer therapeutics.

References

A Comparative Pharmacological Evaluation of Indoline-4-ol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a core structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. A particularly intriguing subset of this family is the Indoline-4-ol analogs, which have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide provides a comprehensive comparison of the pharmacological profiles of various this compound analogs, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Introduction to the this compound Scaffold

The this compound moiety, characterized by a fused bicyclic system of a benzene and a pyrrolidine ring with a hydroxyl group at the 4th position, serves as a versatile template for chemical modification. The presence and position of the hydroxyl group, along with the saturated heterocyclic ring, impart unique physicochemical properties that influence biological activity, including hydrogen bonding capacity, polarity, and spatial arrangement. These features allow for a wide range of substitutions on both the aromatic and heterocyclic rings, leading to a diverse library of analogs with distinct pharmacological profiles.

Comparative Analysis of Pharmacological Activities

The therapeutic potential of this compound analogs has been explored across several key areas, with significant findings in anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

Recent studies have highlighted the potential of indoline derivatives as potent anticancer agents.[1] A series of novel indoline derivatives were designed and synthesized, with some compounds exhibiting significant antiproliferative activity against various cancer cell lines.[1] For instance, compound 9d from one study demonstrated potent activity against MGC-803, A549, and several esophageal cancer cell lines with IC50 values in the low micromolar range.[1] Mechanistic studies revealed that these compounds can act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[1]

Table 1: Comparative Anticancer Activity of Selected Indoline Analogs

Compound IDR1 (Substitution on Indoline Nitrogen)R2 (Substitution on Benzene Ring)Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Analog A -CH35-BrMRSA (Resistance Modifier)-Resistance-Modifying Agent[2]
Analog B -H5-ClMRSA (Resistance Modifier)-Resistance-Modifying Agent[2]
9d VariesVariesKyse450 (Esophageal)1.49Tubulin Polymerization Inhibition[1]

Note: The table is a representative summary. Specific IC50 values and detailed structures can be found in the cited literature.

The structure-activity relationship (SAR) studies of tricyclic indoline analogs as resistance-modifying agents in methicillin-resistant Staphylococcus aureus (MRSA) revealed that substitutions on the indoline ring are crucial for activity. For example, maintaining a bromine at the 5-position was found to be optimal for resistance-modifying activity, while replacing it with other groups diminished or abolished the effect.[2] Interestingly, replacing bromine with chlorine slightly reduced the activity but also significantly decreased toxicity towards mammalian cells, highlighting a critical aspect of drug design.[2]

Indoline_Scaffold Indoline Scaffold Anticancer_Activity Anticancer Activity Indoline_Scaffold->Anticancer_Activity Leads to Tubulin_Inhibition Tubulin Polymerization Inhibition Anticancer_Activity->Tubulin_Inhibition via Apoptosis Apoptosis Tubulin_Inhibition->Apoptosis Induces

Caption: Anticancer Mechanism of Indoline Analogs.

Anti-inflammatory Activity

Indoline derivatives have demonstrated significant promise as potent anti-inflammatory agents.[3][4] A study on novel indoline derivatives revealed that substitutions at the N-1 position with side chains containing amino, ester, amide, or alcohol groups resulted in compounds with potent antioxidant and anti-inflammatory activities.[3] Some of these derivatives were found to be active at picomolar to nanomolar concentrations in protecting macrophages against oxidative stress and inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO), TNF-α, and IL-6.[3][4]

Table 2: Comparative Anti-inflammatory Activity of Selected Indoline Analogs

Compound IDN-1 SubstitutionBenzene Ring SubstitutionAssayIC50/EC50Key FindingsReference
Analog C Ester/Amine/Alcohol side chainsVarious (Cl, MeO, F, etc.)LPS-induced NO, TNF-α, IL-6 release in macrophagespM to nM rangePotent inhibition of pro-inflammatory cytokines[3]
Indomethacin Analog 4g Hydrazonoindoline with thiazole-Carrageenan-induced paw edema-High anti-inflammatory and analgesic effects[5]
Indomethacin Analog 9b Hydrazonoindoline with thiazole-Carrageenan-induced paw edema-High anti-inflammatory and analgesic effects[5]

Note: The table is a representative summary. Specific IC50 values and detailed structures can be found in the cited literature.

The mechanism of anti-inflammatory action for some indoline derivatives involves the inhibition of key signaling pathways. For instance, some compounds have been shown to suppress the phosphorylation of p38 MAP kinase and the degradation of IκBα, which are critical steps in the inflammatory cascade.[6]

LPS LPS Macrophages Macrophages LPS->Macrophages Activates p38_MAPK p38 MAPK Phosphorylation Macrophages->p38_MAPK NF_kB_Activation NF-κB Activation Macrophages->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Proinflammatory_Cytokines NF_kB_Activation->Proinflammatory_Cytokines Indoline_Analogs Indoline Analogs Indoline_Analogs->p38_MAPK Inhibits Indoline_Analogs->NF_kB_Activation Inhibits

Caption: Anti-inflammatory Signaling Pathway Inhibition.

Neuroprotective Activity

The potential of indole and indoline derivatives in the treatment of neurodegenerative diseases is an area of active research.[7] These compounds have been investigated for their ability to mitigate oxidative stress and neuroinflammation, key pathological features of diseases like Parkinson's and Alzheimer's.[8] For example, the indole derivative NC009-1 has been shown to reduce the production of nitric oxide in microglia and down-regulate pro-inflammatory cytokines, suggesting a neuroprotective role.[8] Furthermore, some indole-based compounds have demonstrated the ability to protect dopaminergic neurons from neurotoxicity by up-regulating antioxidant pathways.[8]

While specific comparative studies on a series of this compound analogs for neuroprotection are still emerging, the broader class of indole derivatives shows significant promise.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of the this compound analogs on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., Kyse450, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the ability of this compound analogs to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

cluster_Anticancer Anticancer Assay Workflow cluster_Antiinflammatory Anti-inflammatory Assay Workflow A1 Seed Cancer Cells A2 Treat with Indoline Analogs A1->A2 A3 Incubate (48-72h) A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance & Calculate IC50 A4->A5 B1 Seed Macrophages B2 Pre-treat with Indoline Analogs B1->B2 B3 Stimulate with LPS B2->B3 B4 Griess Assay B3->B4 B5 Measure Absorbance & Calculate NO Inhibition B4->B5

Caption: Experimental Workflows for Pharmacological Evaluation.

Conclusion and Future Directions

The pharmacological evaluation of this compound analogs reveals a promising and versatile scaffold for the development of novel therapeutic agents. The comparative data presented in this guide highlight the potential of these compounds in oncology, inflammation, and neurodegenerative diseases. The structure-activity relationship insights gained from these studies provide a rational basis for the design of next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and screening a broader and more diverse library of this compound analogs to further elucidate the SAR. In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of the most promising candidates. Furthermore, exploring novel therapeutic targets and mechanisms of action for this class of compounds will undoubtedly open new avenues in drug discovery.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Indoline-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers in the fast-paced environment of drug discovery and development. This guide provides a comprehensive, step-by-step framework for the proper disposal of Indoline-4-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a simple checklist, this document delves into the chemical reasoning behind these essential procedures, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 85926-99-4), a member of the hydroxyindole class of compounds, is classified as an irritant.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The phenolic hydroxyl group attached to the indoline scaffold is a key structural feature influencing its reactivity and irritant properties. This functional group can participate in hydrogen bonding and may exhibit acidic properties, necessitating careful handling to avoid contact with skin and eyes.

Physicochemical and Hazard Summary
PropertyValue/InformationSource
Molecular Formula C₈H₉NO[3]
Molecular Weight 135.16 g/mol [3]
Appearance Grey crystalline solid[1]
GHS Hazard Statements H315, H319, H335[1][2]
Primary Hazards Skin, eye, and respiratory irritant[1]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling and preparing this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[4] Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4]

The causality here is straightforward: creating physical barriers is the most effective immediate measure to prevent the irritant properties of this compound from causing harm.

Step-by-Step Operational Disposal Plan

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[4][5] Under no circumstances should it be discarded in regular trash or poured down the drain.[4][6] The primary disposal route is through a licensed professional waste disposal service.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management, preventing unintended and potentially dangerous reactions.[5]

  • Solid Waste: Collect any this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent paper into a designated hazardous solid waste container.[5]

  • Liquid Waste: If this compound has been dissolved in a solvent, collect it in a designated hazardous liquid waste container compatible with the solvent used. Do not mix aqueous waste with organic solvent waste.[7]

  • Unused Product: The original container holding unused or expired this compound is to be treated as hazardous waste.[5]

Step 2: Container Selection and Labeling

The integrity and clear communication of a waste container's contents are critical for safe handling by all personnel.

  • Container Choice: Use a chemically compatible container with a secure, leak-proof, screw-on cap.[5] Plastic containers are often preferred for their durability.[6]

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • Record the accumulation start date (the date the first piece of waste is added).[5]

    • Maintain an accurate list of all contents, including any solvents.[5]

Step 3: Secure Storage

Designated and properly managed storage areas are essential to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be well-ventilated.

  • Segregation: Keep the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[8]

  • Container Status: The waste container must be kept closed at all times, except when actively adding waste.[5]

Step 4: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a certified disposal facility.

  • Contact EH&S: Follow your institution's protocol for hazardous waste pickup by contacting your Environmental Health and Safety (EH&S) department or the designated waste management provider.[6]

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Indoline4ol_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Protocol start Start: Need to Dispose of this compound assess_hazards Assess Hazards (Irritant: Skin, Eye, Respiratory) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution in Solvent) waste_type->liquid_waste Liquid unused_product Unused/Expired Product (Original Container) waste_type->unused_product Unused collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_original Label Original Container as Hazardous Waste unused_product->label_original store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste label_original->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical hazards, adhering to rigorous PPE standards, and following a systematic disposal plan, researchers can effectively mitigate risks. This guide provides the necessary framework to handle this compound waste confidently and responsibly, ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental health.

References

Navigating the Safe Handling of Indoline-4-ol: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our methods. Indoline-4-ol (CAS No. 85926-99-4), a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic agents, demands a rigorous and well-understood handling protocol.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe and effective use of this compound in a laboratory setting. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from its close structural analogs, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Anticipated Hazards:

  • Skin Irritation (H315): Like 4-Hydroxyindole, the compound is expected to cause skin irritation upon contact.[2][3] This is likely due to its chemical nature, which can disrupt the lipid barrier of the skin, leading to redness, itching, and inflammation.[4]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation, characterized by redness, watering, and pain.[2][3][4] Prompt and thorough rinsing is critical to prevent lasting damage.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Combustibility: The parent compound, Indoline, is a combustible liquid, suggesting that this compound should be kept away from heat, sparks, and open flames.[5]

Risk Assessment Summary Table:

Hazard Route of Exposure Potential Consequences Risk Level
Skin IrritationDermal ContactRedness, inflammation, dermatitisModerate
Eye IrritationOcular ContactPain, redness, potential for serious damageHigh
Respiratory IrritationInhalationCoughing, discomfort, inflammation of airwaysModerate
Harmful if SwallowedIngestion(Assumed based on general toxicity)Moderate
FlammabilityHeat, Sparks, FlameFire or explosionLow-Moderate

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified risks. The following table outlines the minimum required PPE for handling this compound, grounded in the precautionary statements for its analogs.[6][7]

Protection Type Specific Equipment Rationale and Standard
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use and disposed of immediately if contaminated.[7]
Eye & Face Protection Chemical Safety GogglesRequired to prevent eye contact from splashes or dust. Must meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.
Skin & Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination. Should be made of a non-flammable material.
Respiratory Protection N95 Dust Mask (or higher)Necessary when handling the solid form outside of a fume hood to prevent inhalation of airborne particles. Use requires proper fit-testing and adherence to a respiratory protection program.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring procedural consistency. The following diagram and steps outline the essential phases of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep1 Designate Work Area (Fume Hood) Prep2 Assemble All Materials (& Glassware, Reagents) Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Weigh Solid in Hood or Ventilated Enclosure Prep3->Handle1 Proceed to Handling Handle2 Perform Chemical Reaction (Maintain Containment) Handle1->Handle2 Handle3 Monitor Experiment Handle2->Handle3 Clean1 Quench Reaction & Neutralize Hazards Handle3->Clean1 Experiment Complete Clean2 Segregate Waste (Solid & Liquid) Clean1->Clean2 Clean3 Decontaminate Glassware & Work Surfaces Clean2->Clean3 Clean4 Doff & Dispose of PPE Clean3->Clean4

Caption: Workflow for Handling this compound.

Procedural Steps:

  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood, to contain vapors and dust.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before retrieving the this compound to minimize traffic in and out of the designated area.

    • Don the full, appropriate PPE as detailed in the table above. Check gloves for any signs of degradation or puncture.

  • Handling:

    • Weighing: If working with solid this compound, perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.

    • Chemical Manipulation: Keep the container tightly closed when not in use.[7] All transfers and manipulations should be conducted within the fume hood.

    • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Cleanup:

    • Decontamination: Thoroughly clean all work surfaces and glassware after use.

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Emergency Protocols: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[7]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).

    • Sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]

    • Do not let the product enter drains.[2]

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Containerization: Store waste in clearly labeled, sealed containers that are compatible with the chemical. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

  • Final Disposal: Dispose of all this compound waste through an approved and licensed professional waste disposal service.[5][7] The container and its contents must be disposed of at an approved waste disposal plant.[5] Never dispose of this chemical down the drain or in general trash.

By integrating these principles of hazard awareness, rigorous protection, and procedural discipline, you can ensure that your innovative work with this compound is conducted with the highest standards of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.